molecular formula C3H12N2O4S B150681 (S)-Propane-1,2-diamine sulfate CAS No. 136370-46-2

(S)-Propane-1,2-diamine sulfate

Cat. No.: B150681
CAS No.: 136370-46-2
M. Wt: 172.21 g/mol
InChI Key: VFDQRKYOFLFZPW-DFWYDOINSA-N
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Description

(S)-Propane-1,2-diamine sulfate is a useful research compound. Its molecular formula is C3H12N2O4S and its molecular weight is 172.21 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

(2S)-propane-1,2-diamine;sulfuric acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H10N2.H2O4S/c1-3(5)2-4;1-5(2,3)4/h3H,2,4-5H2,1H3;(H2,1,2,3,4)/t3-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFDQRKYOFLFZPW-DFWYDOINSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN)N.OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CN)N.OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H12N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of (S)-Propane-1,2-diamine Sulfate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known chemical and physical properties of (S)-Propane-1,2-diamine sulfate. The document is intended for researchers, scientists, and professionals in the field of drug development who may utilize this chiral diamine sulfate in their work. This guide summarizes available quantitative data, outlines relevant experimental protocols, and presents logical workflows for its synthesis and purification. While (S)-Propane-1,2-diamine is a valuable chiral building block, specific data for its sulfate salt is limited in publicly available literature. This guide compiles the available information and supplements it with data for the corresponding free base, (S)-Propane-1,2-diamine, for contextual understanding.

Chemical and Physical Properties

This compound is the sulfuric acid salt of the chiral diamine (S)-Propane-1,2-diamine. The salt formation protonates the amino groups, leading to significant differences in physical properties compared to the free base.

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound and, for comparison, the more extensively characterized free base, (S)-Propane-1,2-diamine.

Table 1: Properties of this compound

PropertyValueReference
Molecular Formula C₃H₁₂N₂O₄S[1][2]
Molecular Weight 172.2 g/mol [1][2]
Boiling Point 388.9 °C
Flash Point 189 °C
Melting Point Data not available
Solubility Data not available
Density Data not available

Table 2: Properties of (S)-Propane-1,2-diamine (Free Base)

PropertyValueReference
Molecular Formula C₃H₁₀N₂[3][4]
Molecular Weight 74.13 g/mol [3][4]
Melting Point -37 °C[3]
Boiling Point 119-122 °C[5]
Density 0.87 g/cm³ at 25 °C[5]
Solubility Highly soluble in water. Soluble in ethanol and chloroform. Insoluble in ether and benzene.[5][6]
Appearance Colorless liquid[3][5]
Odor Ammoniacal[5]

Experimental Protocols

Synthesis of Racemic Propane-1,2-diamine

A common industrial method for the synthesis of racemic propane-1,2-diamine is the ammonolysis of 1,2-dichloropropane.

  • Reaction: 1,2-dichloropropane is reacted with an excess of ammonia under elevated temperature and pressure.

  • Procedure:

    • 1,2-dichloropropane and aqueous ammonia (e.g., 25% solution) are charged into a high-pressure reactor.

    • The reactor is heated to approximately 150 °C, and the pressure is maintained at around 2.45 MPa.

    • After the reaction is complete, the excess ammonia is removed.

    • The reaction mixture is then neutralized with a strong base, such as sodium hydroxide, to free the diamine.

    • The product is purified by distillation to yield propane-1,2-diamine.[5]

Chiral Resolution of (S)-Propane-1,2-diamine

The separation of the racemic mixture into its enantiomers can be achieved by forming diastereomeric salts with a chiral resolving agent, such as tartaric acid.

  • Principle: The chiral resolving agent reacts with the racemic diamine to form a pair of diastereomeric salts with different solubilities, allowing for their separation by fractional crystallization.

  • General Procedure:

    • The racemic propane-1,2-diamine is dissolved in a suitable solvent.

    • A solution of the chiral resolving agent (e.g., L-(+)-tartaric acid) in the same or a miscible solvent is added.

    • The mixture is allowed to cool, leading to the crystallization of the less soluble diastereomeric salt.

    • The crystals are collected by filtration.

    • The purified diastereomeric salt is then treated with a strong base (e.g., sodium hydroxide) to regenerate the free (S)-propane-1,2-diamine.[3]

    • The free diamine is then extracted and purified.

Formation of this compound

The sulfate salt can be prepared by reacting the free (S)-propane-1,2-diamine with sulfuric acid.

  • Reaction: 2 C₃H₁₀N₂ + H₂SO₄ → (C₃H₁₁N₂)₂SO₄

  • General Laboratory Protocol:

    • Dissolve the purified (S)-Propane-1,2-diamine in a suitable solvent, such as isopropanol or ethanol.

    • Slowly add a stoichiometric amount of a dilute solution of sulfuric acid in the same solvent with vigorous stirring. The reaction is exothermic.

    • The sulfate salt will precipitate out of the solution. The precipitation can be enhanced by cooling the mixture.

    • The solid this compound is collected by filtration, washed with a small amount of cold solvent, and dried under vacuum.[7][8]

Mandatory Visualizations

Logical Workflow for the Synthesis of this compound

synthesis_workflow cluster_synthesis Synthesis of Racemic Diamine cluster_resolution Chiral Resolution cluster_salt_formation Sulfate Salt Formation start 1,2-Dichloropropane + Ammonia reaction1 Ammonolysis start->reaction1 product1 Racemic Propane-1,2-diamine reaction1->product1 reaction2 Diastereomeric Salt Formation product1->reaction2 resolving_agent Chiral Resolving Agent (e.g., Tartaric Acid) resolving_agent->reaction2 separation Fractional Crystallization reaction2->separation product2 (S)-Propane-1,2-diamine Diastereomeric Salt separation->product2 regeneration Basification (e.g., NaOH) product2->regeneration product3 (S)-Propane-1,2-diamine (Free Base) regeneration->product3 reaction3 Protonation product3->reaction3 sulfuric_acid Sulfuric Acid sulfuric_acid->reaction3 final_product (S)-Propane-1,2-diamine Sulfate reaction3->final_product

Caption: Synthesis workflow for this compound.

Biological Activity and Signaling Pathways

Based on a comprehensive review of available scientific literature, there is no specific information detailing the engagement of this compound in defined biological signaling pathways. Its primary application appears to be as a chiral ligand in coordination chemistry and as a synthetic building block in the development of more complex molecules, including some pharmaceuticals. The biological effects of such final compounds would be dependent on their overall structure and not directly attributable to a signaling cascade initiated by this compound itself.

Safety and Handling

This compound should be handled in accordance with its Safety Data Sheet (SDS). General precautions include:

  • Personal Protective Equipment: Wear appropriate protective gloves, clothing, and eye/face protection.[1]

  • Handling: Avoid dust formation and inhalation. Use in a well-ventilated area.[1]

  • In case of contact:

    • Skin: Wash off immediately with soap and plenty of water.[1]

    • Eyes: Rinse cautiously with water for several minutes.[1]

    • Ingestion: Rinse mouth and seek medical attention. Do not induce vomiting.[1]

    • Inhalation: Move to fresh air. If breathing is difficult, give oxygen.[1]

For detailed safety information, refer to the manufacturer's SDS. The free base, propane-1,2-diamine, is classified as a flammable and corrosive liquid that can cause severe skin burns and eye damage.[9] While the salt form is expected to be less volatile and corrosive, caution should still be exercised.

Conclusion

This compound is a chiral compound with applications primarily in chemical synthesis. While its fundamental chemical identity is well-established, specific quantitative physical property data for the sulfate salt are not widely reported. The provided experimental protocols offer a general guideline for its synthesis and purification, starting from the racemic mixture. Further research is needed to fully characterize the physical properties and to explore any potential biological activities of this compound. Researchers and drug development professionals should rely on the data for the free base for preliminary assessments while taking into account the significant changes in properties upon salt formation.

References

An In-depth Technical Guide to (S)-Propane-1,2-diamine Sulfate

Author: BenchChem Technical Support Team. Date: November 2025

CAS Number: 136370-46-2

This technical guide provides a comprehensive overview of (S)-Propane-1,2-diamine sulfate, a chiral compound of interest to researchers, scientists, and professionals in drug development. This document details its chemical and physical properties, outlines experimental protocols for its synthesis, and presents available safety and toxicological data.

Chemical Identity and Physical Properties

This compound is the sulfuric acid salt of the (S)-enantiomer of propane-1,2-diamine. While detailed physical data for the sulfate salt is limited, the properties of the free diamine provide a useful reference. It is important to note that as a salt, this compound is expected to be a solid at room temperature with a high melting point and greater water solubility than its free base form.

Table 1: Physicochemical Properties

PropertyThis compound(S)-Propane-1,2-diamine (Free Base)
CAS Number 136370-46-2[1]15967-72-3
Molecular Formula C₃H₁₂N₂O₄S[1]C₃H₁₀N₂
Molecular Weight 172.2 g/mol [1]74.13 g/mol [2]
Physical State Presumed solidColorless liquid[3]
Boiling Point 388.9°C at 760 mmHg119-122°C
Melting Point Not available-37°C
Flash Point 189°C33°C[4]
Solubility Not available (expected to be water-soluble)Soluble in water, ethanol, and chloroform; insoluble in ether and benzene.
Density Not available0.87 g/mL at 25°C

Synthesis and Experimental Protocols

The synthesis of enantiomerically pure this compound involves two key stages: the synthesis of racemic propane-1,2-diamine and the subsequent chiral resolution to isolate the (S)-enantiomer, followed by salt formation.

Synthesis of Racemic Propane-1,2-diamine

A common industrial method for the synthesis of racemic propane-1,2-diamine is the ammonolysis of 1,2-dichloropropane.

Experimental Protocol: Ammonolysis of 1,2-Dichloropropane

  • Reaction Setup: A high-pressure reactor is charged with 1,2-dichloropropane, water, liquid ammonia, and a suitable catalyst (e.g., a copper-cobalt oxide catalyst).[5]

  • Reaction Conditions: The reactor is heated to a temperature of 160-180°C and pressurized to 8-12 MPa. The reaction is maintained under these conditions for 4-5 hours.[5]

  • Work-up: After the reaction is complete, the reactor is cooled to 20-25°C, and the excess ammonia is vented.

  • Purification: The resulting mixture containing propane-1,2-diamine is purified by rectification to yield the final product.[5]

G Dichloropropane 1,2-Dichloropropane Reactor High-Pressure Reactor Dichloropropane->Reactor Ammonia Liquid Ammonia Ammonia->Reactor Catalyst Catalyst Catalyst->Reactor Heating Heating (160-180°C) Pressure (8-12 MPa) Reactor->Heating Cooling Cooling & Depressurization Heating->Cooling Rectification Rectification Cooling->Rectification Racemic_Diamine Racemic Propane-1,2-diamine Rectification->Racemic_Diamine G Racemic_Diamine Racemic Propane-1,2-diamine Salt_Formation Diastereomeric Salt Formation (in Methanol) Racemic_Diamine->Salt_Formation Tartaric_Acid (+)-Tartaric Acid Tartaric_Acid->Salt_Formation Crystallization Fractional Crystallization Salt_Formation->Crystallization Filtration Filtration Crystallization->Filtration Crystals Crystals of less soluble diastereomeric salt Filtration->Crystals Mother_Liquor Mother Liquor enriched in more soluble diastereomer Filtration->Mother_Liquor Base_Treatment1 Treatment with NaOH Crystals->Base_Treatment1 Base_Treatment2 Treatment with NaOH Mother_Liquor->Base_Treatment2 S_Diamine (S)-Propane-1,2-diamine Base_Treatment1->S_Diamine R_Diamine (R)-Propane-1,2-diamine Base_Treatment2->R_Diamine

References

An In-depth Technical Guide to the Synthesis of (S)-Propane-1,2-diamine Sulfate

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the primary synthesis pathways for (S)-propane-1,2-diamine sulfate, a chiral diamine of significant interest to researchers, scientists, and professionals in drug development. The guide details the synthesis of the racemic mixture, its subsequent chiral resolution, and alternative enantioselective and enzymatic methods. All quantitative data is summarized for comparative analysis, and detailed experimental protocols for key reactions are provided.

Synthesis Strategies for (S)-Propane-1,2-diamine

The synthesis of enantiomerically pure (S)-propane-1,2-diamine can be broadly categorized into three main strategies:

  • Synthesis of Racemic Propane-1,2-diamine Followed by Chiral Resolution: This is a classical and industrially common approach. A racemic mixture of the diamine is first synthesized, and then the enantiomers are separated.

  • Enantioselective Synthesis: These methods aim to directly produce the desired (S)-enantiomer with high selectivity, often employing chiral catalysts or auxiliaries.

  • Enzymatic Resolution: This technique utilizes enzymes to selectively react with one enantiomer in a racemic mixture, allowing for the separation of the desired enantiomer.

G Strategic Overview of (S)-Propane-1,2-diamine Synthesis Start Starting Materials Racemic_Synth Racemic Synthesis (e.g., Ammonolysis) Start->Racemic_Synth Enantio_Synth Enantioselective Synthesis Start->Enantio_Synth Enzymatic_Res Enzymatic Resolution Racemic_Synth->Enzymatic_Res Resolution Chiral Resolution (e.g., Tartaric Acid) Racemic_Synth->Resolution S_Diamine (S)-Propane-1,2-diamine Enantio_Synth->S_Diamine Enzymatic_Res->S_Diamine Resolution->S_Diamine Sulfate_Formation Sulfate Salt Formation S_Diamine->Sulfate_Formation Final_Product (S)-Propane-1,2-diamine Sulfate Sulfate_Formation->Final_Product

Caption: Strategic pathways to this compound.

Racemic Synthesis and Chiral Resolution

A prevalent industrial method for producing propane-1,2-diamine is the ammonolysis of 1,2-dichloropropane. This reaction yields a racemic mixture of the diamine, which must then be resolved to isolate the (S)-enantiomer.

The resolution of the racemic mixture is commonly achieved by forming diastereomeric salts with a chiral resolving agent, such as L-(+)-tartaric acid. The differing solubilities of these diastereomeric salts allow for their separation by fractional crystallization.

G Racemic Synthesis and Chiral Resolution Pathway cluster_racemic Racemic Synthesis cluster_resolution Chiral Resolution 1,2-Dichloropropane 1,2-Dichloropropane Ammonolysis Ammonolysis 1,2-Dichloropropane->Ammonolysis Ammonia Ammonia Ammonia->Ammonolysis Racemic Propane-1,2-diamine Racemic Propane-1,2-diamine Ammonolysis->Racemic Propane-1,2-diamine Diastereomeric Salt Formation Diastereomeric Salt Formation Racemic Propane-1,2-diamine->Diastereomeric Salt Formation L-(+)-Tartaric Acid L-(+)-Tartaric Acid L-(+)-Tartaric Acid->Diastereomeric Salt Formation Diastereomeric Salts Diastereomeric Salts ((S)-Diamine-(+)-Tartrate and (R)-Diamine-(+)-Tartrate) Diastereomeric Salt Formation->Diastereomeric Salts Fractional Crystallization Fractional Crystallization Isolated (S)-Diamine Salt (S)-Diamine-(+)-Tartrate (Crystallized) Fractional Crystallization->Isolated (S)-Diamine Salt Diastereomeric Salts->Fractional Crystallization Base Treatment Base Treatment Isolated (S)-Diamine Salt->Base Treatment (S)-Propane-1,2-diamine (S)-Propane-1,2-diamine Base Treatment->(S)-Propane-1,2-diamine

Caption: Synthesis of racemic diamine and its chiral resolution.

Enantioselective Synthesis

Enantioselective synthesis offers a more direct route to the desired (S)-enantiomer, potentially reducing the number of steps and improving overall yield. A notable example is the copper-catalyzed hydroamination of γ-substituted allylic amines. This method has been shown to produce enantioenriched 1,2-diamines with high levels of regio- and enantioselectivity. The use of a pivaloyl protecting group on the allylic amine is crucial for the success of this transformation.

G Copper-Catalyzed Enantioselective Hydroamination Allylic Amine Allylic Amine Pivaloyl Protection Pivaloyl Protection Allylic Amine->Pivaloyl Protection N-Pivaloyl Allylic Amine N-Pivaloyl Allylic Amine Pivaloyl Protection->N-Pivaloyl Allylic Amine Cu-Catalyzed Hydroamination Cu-Catalyzed Hydroamination N-Pivaloyl Allylic Amine->Cu-Catalyzed Hydroamination Enantioenriched Protected Diamine Enantioenriched Protected Diamine Cu-Catalyzed Hydroamination->Enantioenriched Protected Diamine Deprotection Deprotection Enantioenriched Protected Diamine->Deprotection (S)-Propane-1,2-diamine (S)-Propane-1,2-diamine Deprotection->(S)-Propane-1,2-diamine

Caption: Enantioselective synthesis via copper-catalyzed hydroamination.

Data Presentation

Synthesis StepKey Reagents/CatalystsTemperature (°C)Pressure (MPa)Reaction Time (h)Yield (%)Enantiomeric Excess (%)
Racemic Synthesis
Ammonolysis of 1,2-Dichloropropane1,2-Dichloropropane, Liquid Ammonia, Water, Catalyst160-1808-124-5~87.5N/A
Chiral Resolution
Diastereomeric Salt Formation & CrystallizationRacemic diamine, L-(+)-Tartaric Acid, MethanolRoom TemperatureAtmospheric>12~80-90 (of one enantiomer)>85
Enantioselective Synthesis
Copper-Catalyzed HydroaminationN-Pivaloyl allylic amine, Copper catalyst, HydrosilaneRoom TemperatureAtmospheric12~64 (gram-scale)98:2 er
Sulfate Salt Formation
Reaction with Sulfuric Acid(S)-Propane-1,2-diamine, Sulfuric Acid, Ethanol45-50Atmospheric~2 (for crystallization)>90>99

Experimental Protocols

Synthesis of Racemic Propane-1,2-diamine via Ammonolysis
  • In a high-pressure autoclave, charge 1,2-dichloropropane, water, liquid ammonia, and a suitable catalyst (e.g., a mixed metal oxide).

  • Seal the reactor and heat to 160-180 °C, with the pressure reaching 8-12 MPa.

  • Maintain these conditions for 4-5 hours, monitoring the reaction progress by gas chromatography until the 1,2-dichloropropane is consumed.

  • Cool the reactor to 20-25 °C and carefully vent the excess ammonia.

  • The resulting mixture, containing primarily 1,2-propanediamine, is then subjected to rectification to isolate the product.

Chiral Resolution of Racemic Propane-1,2-diamine with L-(+)-Tartaric Acid
  • Dissolve L-(+)-tartaric acid in methanol in an Erlenmeyer flask. Gentle heating may be required to achieve complete dissolution.

  • Cool the solution and slowly add the racemic propane-1,2-diamine with stirring. The reaction is exothermic.

  • Allow the mixture to stand undisturbed at room temperature for at least 12 hours to facilitate the crystallization of the less soluble diastereomeric salt, (S)-propane-1,2-diammonium-(+)-tartrate.

  • Collect the crystals by vacuum filtration and wash with cold methanol.

  • To recover the free (S)-propane-1,2-diamine, treat the isolated diastereomeric salt with a strong base, such as aqueous sodium hydroxide, and extract the diamine into an organic solvent.

Enantioselective Synthesis via Copper-Catalyzed Hydroamination (General Procedure)
  • To a solution of the N-pivaloyl protected γ-substituted allylic amine in a suitable solvent (e.g., THF), add the copper catalyst and a hydrosilane.

  • Stir the reaction mixture at room temperature for 12 hours or until the starting material is consumed (monitored by TLC or GC).

  • Upon completion, quench the reaction and purify the crude product by column chromatography to yield the enantioenriched protected 1,2-diamine.

  • The pivaloyl protecting group can be subsequently removed under appropriate conditions (e.g., acidic or basic hydrolysis) to afford the free (S)-propane-1,2-diamine.

Preparation of this compound
  • Dissolve the purified (S)-propane-1,2-diamine in anhydrous ethanol with heating.

  • At 45-50 °C, slowly add a stoichiometric amount of sulfuric acid with stirring.

  • Cool the resulting mixture to allow for the crystallization of this compound.

  • Collect the crystalline product by filtration, wash with cold ethanol, and dry under vacuum.[1][2]

References

Chiral Diamine Ligands for Asymmetric Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical role of chiral diamine ligands in modern asymmetric synthesis. Chiral diamines are a cornerstone of asymmetric catalysis, enabling the stereoselective formation of complex molecules with high efficiency and enantiopurity. Their applications are particularly significant in the pharmaceutical industry, where the chirality of a drug molecule is paramount to its therapeutic efficacy and safety.[1][2] This guide provides a comprehensive overview of common chiral diamine ligands, their applications in key asymmetric transformations, detailed experimental protocols, and the underlying catalytic mechanisms.

Core Concepts in Chiral Diamine Ligand Catalysis

Chiral diamine ligands, possessing at least one stereogenic center, create a chiral environment around a metal center or act as organocatalysts themselves. This chirality is transferred to the substrate during the reaction, leading to the preferential formation of one enantiomer over the other. The efficacy of a chiral diamine ligand is often attributed to its steric and electronic properties, which can be fine-tuned to achieve high levels of enantioselectivity for a specific transformation.[3][4]

Key Classes of Chiral Diamine Ligands

Several classes of chiral diamine ligands have proven to be exceptionally versatile and effective in a wide range of asymmetric reactions. This guide focuses on three prominent examples:

  • 1,2-Diphenylethanediamine (DPEN) and its derivatives: Often used in Noyori-type asymmetric hydrogenation and transfer hydrogenation reactions. The tosylated derivative, TsDPEN, is a particularly effective ligand for the reduction of ketones and imines.

  • 1,2-Diaminocyclohexane (DACH) and its derivatives: This scaffold is central to the development of Trost ligands for asymmetric allylic alkylation and various organocatalysts for reactions like Michael additions.[5]

  • Trost Ligands: A class of C2-symmetric ligands derived from DACH, widely employed in palladium-catalyzed asymmetric allylic alkylation (AAA) to form carbon-carbon and carbon-heteroatom bonds with high enantioselectivity.

Data Presentation: Performance of Chiral Diamine Ligands in Asymmetric Synthesis

The following tables summarize the performance of selected chiral diamine ligands in key asymmetric reactions, providing a comparative overview of their efficacy across different substrates.

Asymmetric Transfer Hydrogenation of Ketones

Catalyst System: Ru(II)-TsDPEN Complexes Hydrogen Source: Formic acid/triethylamine mixture or isopropanol

Substrate (Ketone)LigandYield (%)ee (%)Reference
Acetophenone(R,R)-TsDPEN>9598[4]
1-Tetralone(S,S)-TsDPEN9899[6]
2-Chloroacetophenone(R,R)-TsDPEN9697[7]
4-Methoxyacetophenone(S,S)-TsDPEN>9596[4]
Propiophenone(R,R)-TsDPEN9495[6]
Asymmetric Allylic Alkylation (Trost AAA)

Catalyst System: Palladium(0) with Trost Ligand Nucleophile: Dimethyl malonate

Allylic SubstrateLigandYield (%)ee (%)Reference
rac-1,3-Diphenyl-2-propenyl acetate(R,R)-Trost Ligand98>99[8]
rac-3-Cyclohexenyl acetate(S,S)-Trost Ligand9598[8]
rac-3-Cyclopentenyl acetate(R,R)-Trost Ligand9297[9][10]
3-Methyl-2-cyclohexenyl acetate(S,S)-Trost Ligand8996[8]
cinnamyl acetate(R,R)-Trost Ligand9694[9][10]
Asymmetric Michael Addition

Catalyst: DACH-derived thiourea organocatalyst Reaction: Addition of diethyl malonate to trans-β-nitrostyrene

Nitrostyrene SubstituentDiastereomeric Ratio (dr)Yield (%)ee (%)Reference
H95:59294
4-Cl96:49596
4-NO293:79092
2-MeO92:88891
3-Br94:69395

Experimental Protocols

This section provides detailed methodologies for the synthesis of a key chiral diamine ligand and its application in a representative asymmetric reaction.

Synthesis of (1R,2R)-(-)-N-p-Tosyl-1,2-diphenylethylenediamine ((R,R)-TsDPEN)

Materials:

  • (1R,2R)-(-)-1,2-Diphenylethylenediamine

  • p-Toluenesulfonyl chloride

  • Triethylamine

  • Dichloromethane

  • Water

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask, dissolve (1R,2R)-(-)-1,2-diphenylethylenediamine (1.0 eq) in dichloromethane and add triethylamine (2.0 eq).

  • Cool the solution in an ice bath with stirring.

  • Slowly add a solution of p-toluenesulfonyl chloride (1.05 eq) in dichloromethane to the cooled mixture over a period of 1-2 hours. A white precipitate may form during the addition.[3][]

  • Allow the reaction mixture to warm to room temperature and stir for an additional 3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice water.

  • Separate the organic layer, wash it sequentially with water (3x) and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • The crude (1R,2R)-(-)-N-p-Tosyl-1,2-diphenylethylenediamine can be further purified by recrystallization.

Asymmetric Transfer Hydrogenation of Acetophenone using a Ru-(R,R)-TsDPEN Catalyst

Materials:

  • [RuCl2(p-cymene)]2

  • (R,R)-TsDPEN

  • Acetophenone

  • Formic acid

  • Triethylamine

  • Solvent (e.g., Dichloromethane or Isopropanol)

Procedure:

  • Catalyst Preparation: In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add [RuCl2(p-cymene)]2 (0.005 eq) and (R,R)-TsDPEN (0.011 eq). Add degassed solvent and stir the mixture at room temperature for 1 hour to form the pre-catalyst.

  • Reaction Setup: In a separate flask, prepare a 5:2 mixture of formic acid and triethylamine.

  • Add acetophenone (1.0 eq) to the flask containing the pre-catalyst.

  • Add the formic acid/triethylamine mixture to the reaction flask.

  • Stir the reaction at the desired temperature (e.g., 28-40 °C) and monitor its progress by TLC or GC.

  • Work-up: Once the reaction is complete, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the product by column chromatography on silica gel.

  • Analysis: Determine the enantiomeric excess (ee) of the product by chiral HPLC analysis.

Signaling Pathways and Experimental Workflows

Visualizing the intricate mechanisms and workflows is crucial for a deeper understanding of asymmetric catalysis. The following diagrams, rendered using Graphviz, illustrate a key catalytic cycle and a typical experimental workflow.

Noyori Asymmetric Hydrogenation Catalytic Cycle

The Noyori asymmetric hydrogenation is a powerful method for the enantioselective reduction of ketones. The catalytic cycle involves the coordination of the ketone to the ruthenium-diamine complex, followed by the transfer of a hydride and a proton to the carbonyl group.[2][5]

Noyori_Catalytic_Cycle Ru_precatalyst [RuCl2(diphosphine)(diamine)] Pre-catalyst Ru_dihydride [RuH2(diphosphine)(diamine)] Active Catalyst Ru_precatalyst->Ru_dihydride H2, Base Substrate_complex [RuH2(diphosphine)(diamine)(Ketone)] Substrate Complex Ru_dihydride->Substrate_complex + Ketone Transition_state Six-membered Transition State Substrate_complex->Transition_state Hydride and Proton Transfer Product_complex [RuH(diphosphine)(diamine)(Alcohol)] Product Complex Transition_state->Product_complex Product_complex->Ru_dihydride - Alcohol

Noyori Asymmetric Hydrogenation Catalytic Cycle
Trost Asymmetric Allylic Alkylation Catalytic Cycle

The Trost AAA reaction proceeds via a palladium-catalyzed mechanism involving the formation of a π-allyl palladium complex. The chiral ligand controls the stereochemical outcome of the nucleophilic attack on the π-allyl intermediate.[12][13][14]

Trost_AAA_Cycle Pd0_L Pd(0)L (L = Chiral Ligand) pi_allyl_complex π-Allyl Pd(II) Complex Pd0_L->pi_allyl_complex + Allylic Substrate - Leaving Group nucleophilic_attack Nucleophilic Attack pi_allyl_complex->nucleophilic_attack + Nucleophile product_release Product Release nucleophilic_attack->product_release product_release->Pd0_L - Product

Trost Asymmetric Allylic Alkylation Cycle
Experimental Workflow for Catalyst Screening in Asymmetric Synthesis

The discovery of new and improved catalysts often involves a high-throughput screening process. This workflow outlines the key steps in such a process.[15][16][17][18]

Catalyst_Screening_Workflow cluster_preparation Preparation cluster_screening Screening cluster_analysis Analysis cluster_optimization Optimization Ligand_synthesis Chiral Ligand Synthesis/Procurement Catalyst_formation Metal-Ligand Complex Formation Ligand_synthesis->Catalyst_formation Reaction_setup Parallel Reaction Setup (Varying Ligands/Conditions) Catalyst_formation->Reaction_setup Reaction_execution Reaction Execution (Controlled Temperature/Time) Reaction_setup->Reaction_execution Workup_purification Quenching and Workup Reaction_execution->Workup_purification Analysis Yield and Enantioselectivity Determination (HPLC/GC) Workup_purification->Analysis Data_evaluation Data Evaluation and Hit Identification Analysis->Data_evaluation Lead_optimization Lead Catalyst Optimization Data_evaluation->Lead_optimization

References

Technical Guide: Physical Properties of (S)-Propane-1,2-diamine Sulfate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the known physical properties of (S)-Propane-1,2-diamine sulfate. The information is curated for researchers, scientists, and professionals in drug development who utilize this compound in their work.

Core Physical Properties

This compound is the sulfate salt of the chiral diamine (S)-Propane-1,2-diamine. Its physical characteristics are crucial for its handling, storage, and application in chemical synthesis and pharmaceutical development.

General Information
PropertyValueSource
Chemical Name This compound[1]
CAS Number 136370-46-2[1]
Molecular Formula C₃H₁₂N₂O₄S[1]
Molecular Weight 172.2 g/mol [1]
Thermal Properties
PropertyValueSource
Boiling Point 388.9°C at 760 mmHg[2]
Flash Point 189°C[2]
Melting Point Data not available

Note: The boiling and flash points are predicted values and should be treated with caution.

Optical Properties
PropertyValueSource
Optical Rotation Data not available for the sulfate salt.
Solubility
SolventSolubilitySource
Water Expected to be soluble.[3]
Organic Solvents Data not available for the sulfate salt.[3]

Note: As a salt, this compound is anticipated to have good solubility in water. The free base, (S)-Propane-1,2-diamine, is soluble in water and moderately soluble in polar organic solvents like alcohols and ethers, while having lower solubility in non-polar solvents.[3] The solubility of the sulfate salt in organic solvents may differ significantly.

Experimental Protocols

Detailed experimental protocols for the determination of the physical properties of this compound are not available in published literature. However, standard methodologies for determining key physical parameters are described below. These protocols can be adapted for the specific analysis of this compound.

Melting Point Determination (Capillary Method)

This method is a standard procedure for determining the melting point of a solid crystalline substance.

Workflow for Melting Point Determination

G cluster_prep Sample Preparation cluster_measurement Measurement cluster_result Result prep1 Dry the sample prep2 Grind to a fine powder prep1->prep2 prep3 Pack into a capillary tube prep2->prep3 meas1 Place capillary in melting point apparatus prep3->meas1 meas2 Heat rapidly to near expected melting point meas1->meas2 meas3 Heat slowly (1-2 °C/min) meas2->meas3 meas4 Record temperature at which melting begins and ends meas3->meas4 result1 Report the melting range meas4->result1 G cluster_solution Solution Preparation cluster_polarimetry Polarimeter Measurement cluster_calculation Calculation sol1 Accurately weigh the sample sol2 Dissolve in a known volume of solvent sol1->sol2 sol3 Ensure complete dissolution sol2->sol3 pol2 Fill the sample cell with the solution sol3->pol2 pol1 Calibrate the polarimeter pol1->pol2 pol3 Measure the observed rotation (α) pol2->pol3 calc1 Calculate specific rotation [α] pol3->calc1

References

An In-depth Technical Guide on the Solubility of (S)-Propane-1,2-diamine Sulfate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available solubility data for (S)-Propane-1,2-diamine sulfate. Due to the limited availability of quantitative data for the sulfate salt, this guide also includes qualitative solubility information for the free base, (S)-Propane-1,2-diamine, and presents a detailed, generalized experimental protocol for determining the solubility of organic salts.

Introduction to (S)-Propane-1,2-diamine and its Sulfate Salt

(S)-Propane-1,2-diamine, a chiral diamine, is a valuable building block in organic synthesis, particularly in the preparation of chiral ligands for asymmetric catalysis and as a component in pharmaceutical compounds. Its sulfate salt is formed by the reaction of the diamine with sulfuric acid. The solubility of this salt is a critical parameter in its purification, formulation, and various applications in chemical and pharmaceutical processes.

Solubility Data

A thorough review of scientific literature and chemical databases reveals a lack of specific quantitative solubility data for this compound. No numerical values for its solubility in various solvents at different temperatures were found.

However, qualitative solubility information for the free base, Propane-1,2-diamine, is available and provides some indication of its general solubility characteristics. Propane-1,2-diamine is reported to be highly soluble in water.[1][2][3] This high aqueous solubility is attributed to the presence of two amine groups that can participate in hydrogen bonding with water molecules.[1] It also exhibits moderate solubility in polar organic solvents such as alcohols and ethers, while its solubility is lower in non-polar solvents like hydrocarbons.[1]

Table 1: Qualitative Solubility of Propane-1,2-diamine

Solvent ClassSolubility DescriptionRationale
WaterVery SolubleFormation of strong hydrogen bonds between the amine groups and water molecules.[1]
Polar Organic Solvents (e.g., Alcohols, Ethers)Moderately SolublePolar interactions between the solute and solvent molecules.[1]
Non-polar Organic Solvents (e.g., Hydrocarbons)Lower SolubilityThe hydrophobic carbon chain influences its interaction with non-polar solvents.[1]

It is important to note that the formation of a sulfate salt will significantly alter these solubility characteristics. Generally, the salt form of an amine is more soluble in water and less soluble in non-polar organic solvents compared to the free base.

Experimental Protocol for Solubility Determination

The following is a detailed, generalized experimental protocol for determining the thermodynamic solubility of a solid organic salt like this compound, primarily based on the widely used isothermal saturation or "shake-flask" method.[4]

3.1. Principle

An excess amount of the solid solute is equilibrated with a specific solvent at a constant temperature. The concentration of the solute in the saturated solution is then determined analytically. This concentration represents the solubility of the compound in that solvent at that temperature.

3.2. Materials and Equipment

  • This compound (or the compound of interest)

  • Selected solvents of high purity

  • Thermostatically controlled shaker or water bath

  • Calibrated thermometer

  • Analytical balance

  • Vials with screw caps

  • Syringe filters (e.g., 0.45 µm PTFE or other suitable material)

  • Volumetric flasks and pipettes

  • Analytical instrumentation for concentration measurement (e.g., HPLC, UV-Vis spectrophotometer, or a properly calibrated conductivity meter).[5]

3.3. Procedure

  • Preparation: Add an excess amount of this compound to a series of vials. The excess solid is crucial to ensure that a saturated solution is formed.

  • Solvent Addition: Accurately add a known volume or mass of the desired solvent to each vial.

  • Equilibration: Securely cap the vials and place them in a thermostatically controlled shaker set to the desired temperature. Allow the mixture to equilibrate for a sufficient period (typically 24-72 hours) to ensure that the dissolution and recrystallization processes have reached a dynamic equilibrium.[6][7] The agitation should be vigorous enough to keep the solid suspended.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature for a period to allow the excess solid to settle.

  • Sampling: Carefully withdraw a sample of the supernatant using a syringe. Immediately filter the sample through a syringe filter to remove any undissolved solid particles. This step must be performed quickly and at the experimental temperature to avoid any changes in solubility due to temperature fluctuations.

  • Dilution: Accurately dilute the filtered saturated solution with a suitable solvent to a concentration that falls within the linear range of the analytical method.

  • Analysis: Determine the concentration of the solute in the diluted sample using a pre-validated analytical method (e.g., HPLC, UV-Vis spectroscopy).

  • Calculation: Calculate the solubility of the compound in the original solvent, taking into account the dilution factor. The solubility is typically expressed in units such as g/100 mL, mg/mL, or mol/L.

  • Replication: Perform the experiment in triplicate to ensure the reproducibility of the results.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound using the isothermal saturation method.

experimental_workflow start Start preparation Preparation of Solid-Solvent Mixture (Excess Solid) start->preparation equilibration Equilibration (Constant Temperature & Agitation) preparation->equilibration phase_separation Phase Separation (Settling of Excess Solid) equilibration->phase_separation sampling Sampling and Filtration of Supernatant phase_separation->sampling dilution Dilution of Saturated Solution sampling->dilution analysis Concentration Analysis (e.g., HPLC, UV-Vis) dilution->analysis calculation Solubility Calculation analysis->calculation end End calculation->end

Caption: Workflow for Solubility Determination.

Conclusion

References

An In-depth Technical Guide to the Spectroscopic Data of (S)-Propane-1,2-diamine Sulfate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for (S)-Propane-1,2-diamine sulfate (CAS RN: 136370-46-2)[1]. The document details predicted Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS) data. Furthermore, it outlines standardized experimental protocols for acquiring such data and includes a workflow visualization for the analytical process. This guide is intended to serve as a foundational resource for researchers utilizing this compound in their work.

Chemical Structure and Properties

This compound is the sulfate salt of the chiral diamine (S)-Propane-1,2-diamine. The sulfuric acid protonates the two basic amine groups to form the corresponding diammonium salt.

  • Chemical Name: this compound[1]

  • Molecular Formula: C₃H₁₂N₂O₄S[1]

  • Molecular Weight: 172.2 g/mol [1]

  • Structure:

    alt text
    (A representative image would be placed here in a full document)

Predicted Spectroscopic Data

While experimental spectra for this specific salt are not widely published, the following data are predicted based on the known spectra of related structures, such as propane-1,2-diamine, and the chemical effects of amine protonation and the sulfate counter-ion.

NMR spectra should be recorded in a suitable deuterated solvent, such as D₂O or DMSO-d₆. The presence of the sulfate group results in the protonation of the diamine, leading to downfield chemical shifts for adjacent protons compared to the free base.

Table 1: Predicted ¹H NMR Data for (S)-Propane-1,2-diammonium cation

Protons Predicted Chemical Shift (δ, ppm) Multiplicity Integration Notes
-CH₃ ~1.3 Doublet (d) 3H Coupled to the C2-H proton.
-CH₂- ~3.0 - 3.3 Multiplet (m) 2H Diastereotopic protons, complex coupling with C2-H.
-CH- ~3.4 - 3.6 Multiplet (m) 1H Coupled to both -CH₃ and -CH₂- protons.

| -NH₃⁺ | ~7.5 - 8.5 (DMSO-d₆) or ~4.8 (D₂O, residual HDO) | Broad Singlet (br s) | 6H | Protons are exchangeable. Signal may be broad or absent in D₂O. |

Table 2: Predicted ¹³C NMR Data for (S)-Propane-1,2-diammonium cation

Carbon Predicted Chemical Shift (δ, ppm) Notes
C3 (-CH₃) ~15-20
C1 (-CH₂-) ~40-45

| C2 (-CH-) | ~45-50 | |

The FT-IR spectrum is expected to be dominated by absorptions from the ammonium groups and the sulfate anion.

Table 3: Predicted FT-IR Absorption Bands

Wavenumber (cm⁻¹) Vibration Type Intensity Notes
3200-2800 N-H Stretch (Ammonium) Strong, Broad Broad absorption typical for ammonium salts.
3000-2850 C-H Stretch (Aliphatic) Medium Stretching vibrations of methyl and methylene groups.
~1600 N-H Bend (Asymmetric) Medium-Strong Scissoring vibration of the -NH₃⁺ group.
~1500 N-H Bend (Symmetric) Medium Umbrella mode of the -NH₃⁺ group.
1470-1430 C-H Bend Medium Bending vibrations of the alkyl chain.
~1100 S=O Stretch Very Strong, Broad Characteristic strong absorption for the sulfate anion (ν₃).

| ~615 | O-S-O Bend | Medium | Characteristic bending mode for the sulfate anion (ν₄). |

Mass spectrometry, particularly with a soft ionization technique like Electrospray Ionization (ESI), will detect the cationic form of the molecule.

Table 4: Predicted Mass Spectrometry Data

m/z (Positive Ion Mode) Ion Notes
75.097 [C₃H₁₀N₂ + H]⁺ The protonated molecular ion (M+H)⁺ of the free diamine.

| 58.076 | [M+H - NH₃]⁺ | A likely fragment resulting from the loss of ammonia. |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Pulse Program: Standard single-pulse experiment (e.g., 'zg30').

    • Solvent Signal Suppression: If using a protic solvent, apply a solvent suppression technique (e.g., presaturation).

    • Acquisition Parameters: Set a spectral width of approximately 12 ppm, an acquisition time of at least 3 seconds, and a relaxation delay of 2-5 seconds. Co-add 16 to 64 scans for a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Pulse Program: Standard proton-decoupled ¹³C experiment (e.g., 'zgpg30').

    • Acquisition Parameters: Set a spectral width of approximately 200-220 ppm. A longer relaxation delay (5-10 seconds) and a larger number of scans (e.g., 1024 or more) may be necessary due to the lower natural abundance of ¹³C and relaxation properties.

  • Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID). Phase the spectrum and perform baseline correction. Calibrate the chemical shifts using the residual solvent peak or an internal standard (e.g., TMS).

  • Sample Preparation: Prepare the sample as a KBr (potassium bromide) pellet. Mix ~1 mg of the sample with ~100 mg of dry KBr powder. Grind the mixture thoroughly and press it into a transparent pellet using a hydraulic press. Alternatively, use an Attenuated Total Reflectance (ATR) accessory, placing a small amount of the solid sample directly on the ATR crystal.

  • Background Spectrum: Record a background spectrum of the empty sample compartment (for KBr pellet) or the clean, empty ATR crystal.

  • Sample Spectrum: Place the sample in the instrument and record the spectrum.

  • Acquisition Parameters: Typically, data is collected over a range of 4000 to 400 cm⁻¹. Co-add 16 to 32 scans at a spectral resolution of 4 cm⁻¹ for a high-quality spectrum.

  • Data Processing: The final spectrum is presented in terms of transmittance or absorbance after automatic background subtraction by the instrument software.

  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent system, such as methanol or a water/acetonitrile mixture, often with a small amount of formic acid (0.1%) to promote ionization.

  • Instrumentation: Use a mass spectrometer equipped with an Electrospray Ionization (ESI) source.

  • Data Acquisition:

    • Ionization Mode: Operate in positive ion mode to detect the [M+H]⁺ ion.

    • Infusion: Introduce the sample solution directly into the ESI source via a syringe pump at a low flow rate (e.g., 5-10 µL/min).

    • Instrument Parameters: Optimize source parameters such as capillary voltage, cone voltage, and desolvation gas temperature and flow to achieve a stable and strong signal for the ion of interest.

    • Mass Range: Scan a mass range appropriate for the expected ions (e.g., m/z 50-200).

  • Data Processing: The resulting mass spectrum is analyzed to identify the m/z of the parent ion and any significant fragment ions.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of this compound.

Spectroscopic_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Interpretation Sample Sample: this compound Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR Prep_IR Prepare KBr Pellet or use ATR Sample->Prep_IR Prep_MS Dissolve in ESI-compatible Solvent Sample->Prep_MS NMR NMR Spectrometer (¹H, ¹³C) Prep_NMR->NMR IR FT-IR Spectrometer Prep_IR->IR MS ESI Mass Spectrometer Prep_MS->MS Analysis_NMR Process FID Assign Shifts Determine Structure NMR->Analysis_NMR Analysis_IR Identify Functional Groups (NH₃⁺, SO₄²⁻) IR->Analysis_IR Analysis_MS Determine m/z Confirm Molecular Weight Analyze Fragments MS->Analysis_MS Report Comprehensive Spectroscopic Report Analysis_NMR->Report Analysis_IR->Report Analysis_MS->Report

References

(S)-Propane-1,2-diamine Sulfate: A Technical Guide to Safety and Handling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the available safety and handling information for (S)-Propane-1,2-diamine sulfate. It is intended for use by qualified professionals in research and development settings. All procedures should be conducted in accordance with institutional and regulatory safety protocols. The toxicological and safety data for this compound is limited; therefore, this guide heavily relies on data from the parent compound, (S)-Propane-1,2-diamine, as a surrogate. The sulfate salt may exhibit different properties, and this information should be used as a guideline with appropriate caution.

Chemical Identification and Physical Properties

This compound is the sulfate salt of the chiral diamine (S)-Propane-1,2-diamine.

PropertyValueReference
Chemical Name This compound[1]
CAS Number 136370-46-2[1][2]
Molecular Formula C₃H₁₂N₂O₄S[1]
Molecular Weight 172.2 g/mol [1]
Appearance Data not available for the sulfate salt. The free base is a colorless liquid.[3][4][5]
Odor Data not available for the sulfate salt. The free base has an ammonia-like odor.[3][5]
Solubility Data not available for the sulfate salt. The free base is very soluble in water.[4]
Melting Point Data not available for the sulfate salt. The free base has a melting point of -37°C.[3]
Boiling Point Data not available for the sulfate salt. The free base has a boiling point of 119.6°C.[3]
Flash Point Data not available for the sulfate salt. The free base has a flash point of 34°C.[3]

Hazard Identification and GHS Classification

Hazard ClassHazard CategoryGHS PictogramSignal WordHazard Statement
Flammable LiquidsCategory 3GHS02: FlameDanger H226: Flammable liquid and vapor
Acute Toxicity, OralCategory 4GHS07: Exclamation MarkWarning H302: Harmful if swallowed
Skin Corrosion/IrritationCategory 1BGHS05: CorrosionDanger H314: Causes severe skin burns and eye damage

Source: PubChem CID 642322 for (S)-1,2-Diaminopropane[6]

Toxicological Information

Quantitative toxicological data for this compound is not available. The following data is for the free base, 1,2-Diaminopropane.

EndpointSpeciesRouteValueReference
LD50RatOral2.23 g/kg[3]
LD50RabbitDermal434 mg/kg[3]

Summary of Toxicological Effects (based on the free base):

  • Acute Oral Toxicity: Harmful if swallowed.[6]

  • Acute Dermal Toxicity: Toxic in contact with skin.

  • Skin Corrosion/Irritation: Causes severe skin burns.[6]

  • Serious Eye Damage/Irritation: Causes serious eye damage.[6]

  • Respiratory or Skin Sensitization: May cause sensitization by inhalation and skin contact.[5]

  • Inhalation: May cause respiratory irritation.

Experimental Protocols

The following are generalized methodologies for key toxicological studies based on OECD guidelines. Specific experimental parameters for this compound would need to be determined by the testing facility.

Acute Oral Toxicity - Acute Toxic Class Method (OECD 423)

This method is used to estimate the acute oral toxicity of a substance.[7][8][9][10]

Caption: Workflow for OECD 423 Acute Oral Toxicity Test.

Acute Dermal Irritation/Corrosion (OECD 404)

This test determines the potential of a substance to cause skin irritation or corrosion.[11][12][13][14][15]

OECD_404_Workflow cluster_preparation Preparation cluster_application Application & Exposure cluster_observation Observation & Scoring cluster_conclusion Conclusion animal_prep Prepare a single albino rabbit by clipping fur from the dorsal area. application Apply the substance to a small patch of skin (~6 cm²) and cover with a gauze patch. animal_prep->application substance_prep Prepare 0.5 mL (liquid) or 0.5 g (solid) of the test substance. substance_prep->application exposure Expose the skin for 4 hours. application->exposure removal Remove the patch and any residual substance. exposure->removal scoring Score for erythema and edema at 1, 24, 48, and 72 hours post-removal. removal->scoring extended_obs Continue observation up to 14 days if effects persist. scoring->extended_obs Persistent Effects classification Classify as irritant or corrosive based on severity and reversibility of lesions. scoring->classification Clear Effects extended_obs->classification

Caption: Experimental workflow for OECD 404 Dermal Irritation Test.

Acute Eye Irritation/Corrosion (OECD 405)

This test assesses the potential of a substance to cause eye irritation or damage.[16][17][18][19][20]

OECD_405_Workflow Start Start Animal_Selection Select a single healthy albino rabbit with no pre-existing eye irritation. Start->Animal_Selection Substance_Application Instill a single dose (0.1 mL or 0.1 g) into the conjunctival sac of one eye. Animal_Selection->Substance_Application Observation Examine eyes at 1, 24, 48, and 72 hours. Substance_Application->Observation Scoring Score lesions of the cornea, iris, and conjunctiva. Observation->Scoring Decision Corrosive or severe irritant effects observed? Scoring->Decision Stop_Testing Stop and Classify Decision->Stop_Testing Yes Confirmatory_Test If no severe effects, use up to two additional animals to confirm the initial findings. Decision->Confirmatory_Test No Final_Classification Final Classification Confirmatory_Test->Final_Classification

Caption: Logical flow for OECD 405 Eye Irritation Test.

Handling and Storage

Personal Protective Equipment (PPE)
  • Eye/Face Protection: Wear chemical safety goggles and a face shield.[21]

  • Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber), and a lab coat. Ensure full body coverage to prevent skin contact.[21]

  • Respiratory Protection: Use in a well-ventilated area or under a chemical fume hood. If ventilation is inadequate, use a NIOSH-approved respirator with an appropriate cartridge.

Safe Handling Practices
  • Avoid contact with skin, eyes, and clothing.[21]

  • Do not breathe dust or vapors.[22]

  • Handle in accordance with good industrial hygiene and safety practices.[21][23]

  • Wash hands thoroughly after handling.[22]

  • Keep away from heat, sparks, and open flames as the free base is flammable.[21]

  • Use non-sparking tools and explosion-proof equipment if handling the free base or if the sulfate salt is dissolved in a flammable solvent.[21]

  • Ground/bond container and receiving equipment.[21][22]

Storage Conditions
  • Store in a tightly closed container.[22]

  • Keep in a cool, dry, and well-ventilated place.[22][23]

  • Store away from incompatible materials such as strong oxidizing agents and acids.[21][24]

  • The free base is hygroscopic; while data for the sulfate is unavailable, it is prudent to protect from moisture.[21]

First Aid Measures

  • Inhalation: Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[2]

  • Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[24]

  • Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Seek immediate medical attention.[24]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[2]

Accidental Release Measures

  • Personal Precautions: Evacuate personnel to a safe area. Ensure adequate ventilation. Remove all sources of ignition. Wear appropriate personal protective equipment.[2][24]

  • Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[2][21]

  • Methods for Cleaning Up: For a solid spill, avoid dust formation. Sweep up and shovel into a suitable container for disposal. For a liquid spill (or solution), absorb with an inert material (e.g., sand, silica gel) and place in a sealed container for disposal.[2][23]

Fire-Fighting Measures

  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO2), or alcohol-resistant foam.[2][21]

  • Specific Hazards: The free base is a flammable liquid. Vapors may form explosive mixtures with air.[3] Hazardous combustion products may include carbon oxides and nitrogen oxides.

  • Protective Equipment: Wear self-contained breathing apparatus (SCBA) and full protective gear.[2]

Stability and Reactivity

  • Reactivity: Data not available for the sulfate salt. The free base can react exothermically with acids.

  • Chemical Stability: Stable under recommended storage conditions.[5]

  • Possibility of Hazardous Reactions: Data not available.

  • Conditions to Avoid: Heat, flames, sparks, and exposure to moist air or water (for the free base).[24]

  • Incompatible Materials: Strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[21][24]

  • Hazardous Decomposition Products: Carbon oxides and nitrogen oxides under fire conditions.

References

The Discovery and Application of Novel Chiral Diamine Catalysts: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The field of asymmetric catalysis has been profoundly impacted by the development of chiral diamine catalysts. These privileged ligands and organocatalysts have demonstrated remarkable efficacy in a wide array of stereoselective transformations, enabling the synthesis of complex chiral molecules with high efficiency and precision. This technical guide provides an in-depth exploration of the core aspects of novel chiral diamine catalysts, focusing on their synthesis, catalytic applications, and mechanistic underpinnings.

C₂-Symmetric Vicinal Diamines: The Workhorses of Asymmetric Catalysis

C₂-symmetric vicinal diamines, particularly derivatives of (1R, 2R)-(-)-1,2-diaminocyclohexane, are among the most extensively studied and utilized chiral diamines in asymmetric synthesis.[1] Their rigid cyclohexane backbone provides a well-defined chiral environment, leading to high levels of stereocontrol in catalytic reactions.

Synthesis of C₂-Symmetric Diamine Ligands

The synthesis of a range of enantiomerically pure vicinal 1,2-diamines has been extensively described, with most being C₂-symmetric derivatives of (1R, 2R)-(-)-1,2-diaminocyclohexane.[1] The preparation of these ligands often involves the derivatization of the primary amino groups to form secondary or tertiary amines, and can include the introduction of additional stereogenic centers.[1]

Applications in Asymmetric Catalysis

These diamines have been successfully employed as ligands in a variety of metal-catalyzed reactions and as organocatalysts. Notable applications include the asymmetric addition of diethylzinc to benzaldehyde, the asymmetric 1,4-conjugate Michael addition, asymmetric lithium-mediated deprotonation, and asymmetric epoxidations.[1]

Table 1: Performance of C₂-Symmetric Diamine Catalysts in the Asymmetric Addition of Diethylzinc to Benzaldehyde

Catalyst/LigandYield (%)Enantiomeric Excess (ee, %)Reference
Diamine-Titanium Complex7893[1]
Diamine (unmodified)7289[1]
Experimental Protocol: Asymmetric Addition of Diethylzinc to Benzaldehyde

The following protocol is a representative example of the use of a C₂-symmetric diamine ligand in an asymmetric addition reaction.[1]

Materials:

  • Chiral diamine ligand

  • Titanium tetraisopropoxide (Ti(OⁱPr)₄)

  • Diethylzinc (in hexane)

  • Benzaldehyde

  • Toluene (anhydrous)

  • Standard laboratory glassware and inert atmosphere setup

Procedure:

  • To a solution of the chiral diamine ligand (1 mol%) in anhydrous toluene, add Ti(OⁱPr)₄ (1.2 mol%) under an inert atmosphere.

  • Stir the mixture at room temperature for 30 minutes.

  • Cool the mixture to 0°C and add benzaldehyde (1 equivalent).

  • Slowly add diethylzinc (2 equivalents) to the reaction mixture.

  • Stir the reaction at 0°C and monitor its progress by thin-layer chromatography.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride.

  • Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the chiral alcohol.

Asymmetric_Diethylzinc_Addition cluster_catalyst_formation Catalyst Formation cluster_catalytic_cycle Catalytic Cycle Diamine Diamine Chiral Ti-Diamine Complex Chiral Ti-Diamine Complex Diamine->Chiral Ti-Diamine Complex Coordination Ti(O-iPr)4 Ti(O-iPr)4 Ti(O-iPr)4->Chiral Ti-Diamine Complex Intermediate_Complex Substrate Complex Chiral Ti-Diamine Complex->Intermediate_Complex Coordination Benzaldehyde Benzaldehyde Benzaldehyde->Intermediate_Complex Diethylzinc Diethylzinc Diethylzinc->Intermediate_Complex Product_Complex Product-Catalyst Complex Intermediate_Complex->Product_Complex Alkyl Transfer Product_Complex->Chiral Ti-Diamine Complex Product Release Chiral_Alcohol Chiral_Alcohol Product_Complex->Chiral_Alcohol Henry_Reaction_Workflow Start Start Dissolve_Ligand_Cu Dissolve C1-Diamine and CuCl2 in Ethanol Start->Dissolve_Ligand_Cu Stir_RT Stir at Room Temperature Dissolve_Ligand_Cu->Stir_RT Cool_Reaction Cool to Reaction Temperature Stir_RT->Cool_Reaction Add_Reactants Add Aldehyde and Nitroalkane Cool_Reaction->Add_Reactants Monitor_Reaction Stir and Monitor by TLC Add_Reactants->Monitor_Reaction Quench_Reaction Quench with aq. NH4Cl Monitor_Reaction->Quench_Reaction Extraction_Purification Extract, Dry, and Purify Quench_Reaction->Extraction_Purification Final_Product Final_Product Extraction_Purification->Final_Product Polymeric_Catalyst_Logic Bisaldimine Bisaldimine Reductive_Coupling Diboron-Templated Asymmetric Reductive Coupling Bisaldimine->Reductive_Coupling Chiral_Diboron Chiral_Diboron Chiral_Diboron->Reductive_Coupling Polymeric_Diamine Polymeric Chiral Diamine Reductive_Coupling->Polymeric_Diamine Catalyst_Formation Complexation Polymeric_Diamine->Catalyst_Formation Iridium_Precursor [Cp*IrCl2]2 Iridium_Precursor->Catalyst_Formation Ir_Polymer_Catalyst Recyclable Iridium Catalyst Catalyst_Formation->Ir_Polymer_Catalyst ATH_Reaction Asymmetric Transfer Hydrogenation Ir_Polymer_Catalyst->ATH_Reaction Chiral_Alcohol Chiral Alcohol Product ATH_Reaction->Chiral_Alcohol Recycle Catalyst Recycling ATH_Reaction->Recycle Recycle->Ir_Polymer_Catalyst Reuse SPHENAM_Synthesis_Pathway Start_Materials Substituted 2-Naphthol + Paraformaldehyde + Secondary Amine Reaction_Step Condensation and Asymmetric Cyclization Start_Materials->Reaction_Step Chiral_PA_Catalyst Chiral Phosphoric Acid Catalyst Chiral_PA_Catalyst->Reaction_Step Catalyzes Purification Column Chromatography Reaction_Step->Purification SPHENAM_Product SPHENAM Analog Purification->SPHENAM_Product

References

Methodological & Application

Synthesis of Chiral Diamines from (S)-Propane-1,2-diamine Sulfate: Application Notes and Protocols for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Chiral vicinal diamines are critical building blocks in modern synthetic and medicinal chemistry. Their stereochemically defined structures are integral to the development of asymmetric catalysts and are found in a wide array of biologically active molecules and pharmaceuticals.[1][2][3][4] (S)-Propane-1,2-diamine, a readily available and cost-effective chiral starting material, serves as a versatile scaffold for the synthesis of a diverse range of N-substituted chiral diamines. These derivatives are of significant interest to researchers, scientists, and drug development professionals for their applications as chiral ligands in asymmetric synthesis, enabling the stereoselective production of drug candidates and their intermediates. This document provides detailed application notes and experimental protocols for the synthesis of N-substituted chiral diamines from (S)-Propane-1,2-diamine sulfate, a common commercially available salt form of the diamine.

Application Notes

The primary application of chiral diamines derived from (S)-Propane-1,2-diamine in drug development is their use as ligands in asymmetric catalysis. By coordinating with a metal center, these chiral ligands create a stereochemically defined environment that can effectively control the stereochemical outcome of a chemical reaction, leading to the desired enantiomer of a drug molecule. This is crucial as different enantiomers of a drug can have vastly different pharmacological and toxicological profiles.

Key Application Areas:

  • Asymmetric Hydrogenation: N-substituted (S)-propane-1,2-diamine derivatives can be used to create chiral phosphine or N-heterocyclic carbene (NHC) ligands for transition metal-catalyzed asymmetric hydrogenation of prochiral ketones, olefins, and imines. This is a fundamental transformation in the synthesis of many active pharmaceutical ingredients (APIs).

  • Asymmetric C-C Bond Formation: These chiral diamines are precursors to ligands for a variety of enantioselective carbon-carbon bond-forming reactions, such as asymmetric allylic alkylations, Michael additions, and aldol reactions. These reactions are essential for building the complex carbon skeletons of many drug molecules.

  • Chiral Auxiliaries: While less common for this specific scaffold, chiral diamines can, in some cases, be employed as chiral auxiliaries to control the stereochemistry of a reaction, being later removed from the molecule.

  • Direct Incorporation into APIs: In some instances, the chiral diamine core itself is a key pharmacophoric element and is directly incorporated into the final drug structure.

Logical Workflow for Ligand Development:

The synthesis of novel chiral ligands from (S)-Propane-1,2-diamine for a specific application in drug development typically follows a logical workflow. This involves the synthesis of a small library of N-substituted diamine derivatives, followed by their complexation with a suitable metal and subsequent screening in the target asymmetric transformation.

Ligand_Development_Workflow cluster_0 Synthesis cluster_1 Application Start (S)-Propane-1,2-diamine sulfate Neutralization Neutralization to Free Diamine Start->Neutralization Substitution N-Substitution (Alkylation or Reductive Amination) Neutralization->Substitution Ligand Chiral Diamine Ligand Substitution->Ligand Complexation Metal Complexation Ligand->Complexation Screening Asymmetric Catalysis Screening Complexation->Screening Optimization Lead Ligand Optimization Screening->Optimization API_Synthesis API Synthesis Optimization->API_Synthesis Reductive_Amination Diamine (S)-Propane-1,2-diamine SchiffBase Di-Schiff Base Intermediate Diamine->SchiffBase Aldehyde Aldehyde/Ketone (2 eq.) Aldehyde->SchiffBase Product N,N'-Disubstituted (S)-Propane-1,2-diamine SchiffBase->Product ReducingAgent Reducing Agent (e.g., NaBH4) ReducingAgent->Product N_Alkylation Diamine (S)-Propane-1,2-diamine (excess) Product N-Monosubstituted (S)-Propane-1,2-diamine Diamine->Product AlkylHalide Alkyl Halide (1 eq.) AlkylHalide->Product Base Base (e.g., K2CO3) Base->Product

References

Application of (S)-Propane-1,2-diamine Sulfate in Catalysis: A Detailed Guide

Author: BenchChem Technical Support Team. Date: November 2025

(S)-Propane-1,2-diamine sulfate serves as a crucial chiral precursor for the synthesis of advanced ligands and organocatalysts employed in asymmetric catalysis. While the sulfate salt itself is not catalytically active, it provides a stable and readily available source of the optically pure (S)-propane-1,2-diamine. This diamine is a fundamental building block for creating sophisticated catalytic systems that are pivotal in the pharmaceutical and fine chemical industries for the enantioselective synthesis of chiral molecules.

This document provides detailed application notes and protocols for the use of (S)-propane-1,2-diamine in the formation of a representative chiral catalyst, modeled after the highly successful Salen-type complexes. The protocols and data presented are based on analogous, well-documented systems and are intended to serve as a practical guide for researchers, scientists, and drug development professionals.

Overview of Catalytic Application

(S)-Propane-1,2-diamine is primarily used to introduce chirality into a catalyst's structure. One of the most effective classes of ligands derived from chiral diamines are the "Salen" or "Salpn" type ligands (N,N'-bis(salicylidene)alkanediamines). These tetradentate ligands form stable, well-defined complexes with a variety of transition metals, such as manganese (Mn), chromium (Cr), cobalt (Co), and aluminum (Al).

The resulting metal complexes are powerful catalysts for a range of asymmetric transformations, including:

  • Asymmetric Epoxidation: The selective formation of one enantiomer of an epoxide from a prochiral olefin. This is a cornerstone reaction in organic synthesis, as epoxides are versatile intermediates.

  • Asymmetric Aziridination: The analogous reaction to epoxidation, forming chiral aziridines.

  • Asymmetric Cyclopropanation: The enantioselective formation of cyclopropanes.

  • Asymmetric Michael Additions and Diels-Alder Reactions: Carbon-carbon bond-forming reactions that are fundamental in building molecular complexity.

The stereochemical outcome of these reactions is dictated by the chiral environment created by the ligand around the metal center, which preferentially activates one face of the substrate.

Synthesis of a Chiral Salpn-Type Catalyst

The following is a two-step protocol for the synthesis of a chiral Manganese(III)-Salpn catalyst, starting from this compound. This protocol is adapted from established procedures for similar Salen-type complexes.

Step 1: Liberation of the Free Diamine and Synthesis of the (S)-Salpn Ligand

The first step involves neutralizing the sulfate salt to obtain the free (S)-propane-1,2-diamine, which is then condensed with two equivalents of a substituted salicylaldehyde. 3,5-Di-tert-butylsalicylaldehyde is commonly used to enhance the solubility and steric bulk of the resulting ligand, which often improves catalytic performance.

Experimental Protocol: Synthesis of (S)-N,N'-Bis(3,5-di-tert-butylsalicylidene)propane-1,2-diamine

  • Materials:

    • This compound

    • Sodium hydroxide (NaOH) or Potassium carbonate (K₂CO₃)

    • 3,5-Di-tert-butylsalicylaldehyde

    • Ethanol (absolute)

    • Water (deionized)

    • Dichloromethane or Diethyl ether

  • Procedure: a. In a round-bottom flask, dissolve this compound in a minimal amount of water. b. Add a stoichiometric amount of a base (e.g., 2 equivalents of NaOH) to neutralize the sulfuric acid and liberate the free diamine. The free diamine can be extracted into an organic solvent like dichloromethane or diethyl ether and dried over anhydrous sodium sulfate. For many applications, the aqueous solution of the free diamine can be used directly. c. In a separate flask, dissolve 2.2 equivalents of 3,5-di-tert-butylsalicylaldehyde in absolute ethanol. d. To the stirred salicylaldehyde solution, add the solution of (S)-propane-1,2-diamine (1.0 equivalent) dropwise at room temperature. e. A bright yellow precipitate of the Schiff base ligand should form almost immediately. f. Heat the mixture to reflux for 1-2 hours to ensure the reaction goes to completion. g. Allow the mixture to cool to room temperature, and then cool further in an ice bath to maximize precipitation. h. Collect the yellow solid by vacuum filtration, wash with cold ethanol, and dry under vacuum.

Step 2: Metallation to Form the Chiral Mn(III)-Salpn Catalyst

The synthesized ligand is then complexed with a manganese(II) salt, followed by oxidation to the active Mn(III) state.

Experimental Protocol: Synthesis of (S)-N,N'-Bis(3,5-di-tert-butylsalicylidene)propane-1,2-diamino Manganese(III) Chloride

  • Materials:

    • (S)-N,N'-Bis(3,5-di-tert-butylsalicylidene)propane-1,2-diamine (from Step 1)

    • Manganese(II) acetate tetrahydrate (Mn(OAc)₂·4H₂O)

    • Lithium chloride (LiCl)

    • Ethanol

    • Toluene

    • Air or Oxygen source

  • Procedure: a. In a three-necked round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add the (S)-Salpn ligand (1.0 equivalent) and ethanol. b. Heat the suspension to reflux to dissolve the ligand. c. In a separate flask, dissolve manganese(II) acetate tetrahydrate (2.5 equivalents) in water and add it to the refluxing ligand solution. The color should change, indicating complex formation. d. Continue to reflux the mixture for 1-2 hours. e. Add a saturated aqueous solution of lithium chloride (excess) to the reaction mixture. f. Bubble air through the refluxing solution for 1-2 hours. The color of the solution will darken to a deep brown, indicating the oxidation of Mn(II) to Mn(III). g. After cooling, remove the solvent under reduced pressure. h. The resulting brown solid can be purified by recrystallization from a suitable solvent system (e.g., dichloromethane/heptane) to yield the Mn(III)-Salpn catalyst.

G cluster_0 Step 1: Ligand Synthesis cluster_1 Step 2: Metallation A (S)-Propane-1,2-diamine sulfate B Free (S)-Propane-1,2-diamine A->B Base (NaOH) D (S)-Salpn Ligand (Yellow Solid) B->D C 3,5-Di-tert-butylsalicylaldehyde C->D Condensation in Ethanol F Mn(III)-Salpn Catalyst (Brown Solid) D->F E Mn(OAc)₂·4H₂O E->F 1. Complexation 2. Air Oxidation 3. LiCl

Application in Asymmetric Epoxidation

The synthesized Mn(III)-Salpn complex is a highly effective catalyst for the asymmetric epoxidation of unfunctionalized olefins. This reaction is typically carried out using a terminal oxidant, such as sodium hypochlorite (bleach) or m-chloroperoxybenzoic acid (m-CPBA), often with an axial ligand additive to enhance selectivity.

General Reaction Mechanism

The catalytic cycle is believed to involve the formation of a high-valent manganese-oxo species, which is the active epoxidizing agent. The chiral ligand creates a sterically defined pocket around the metal-oxo core, forcing the incoming olefin to approach from a specific trajectory, thus leading to the preferential formation of one enantiomer of the epoxide.

G A Mn(III)-Salpn Catalyst B Mn(V)=O Species (Active Oxidant) A->B Oxidant (e.g., NaOCl) C Epoxide-Mn(III) Complex B->C Olefin Substrate C->A Release of Epoxide D Released Epoxide C->D

Representative Protocol for Asymmetric Epoxidation

The following is a general procedure for the epoxidation of an olefin using the synthesized Mn(III)-Salpn catalyst. Reaction conditions, including solvent, temperature, and oxidant, may require optimization for different substrates.

Experimental Protocol: Asymmetric Epoxidation of Styrene

  • Materials:

    • Mn(III)-Salpn catalyst (from Section 2.2)

    • Styrene (or other olefin)

    • Dichloromethane (CH₂Cl₂)

    • Buffered sodium hypochlorite (NaOCl) solution (commercial bleach buffered to pH ~11.3 with Na₂HPO₄ and NaOH)

    • 4-Phenylpyridine N-oxide (PPNO) (as an axial ligand, optional but often beneficial)

  • Procedure: a. In a round-bottom flask, dissolve the Mn(III)-Salpn catalyst (1-5 mol%) and 4-phenylpyridine N-oxide (0.2-1.0 equivalents relative to catalyst) in dichloromethane. b. Add the olefin substrate (1.0 equivalent) to the catalyst solution. c. Cool the mixture to 0 °C in an ice bath. d. Add the buffered bleach solution dropwise to the vigorously stirred biphasic mixture over a period of 1-2 hours. e. Allow the reaction to stir at 0 °C for 4-24 hours, monitoring the progress by TLC or GC. f. Once the reaction is complete, separate the organic layer. g. Extract the aqueous layer with dichloromethane (2x). h. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. i. Remove the solvent under reduced pressure. j. The crude product can be purified by flash column chromatography on silica gel. k. The yield and enantiomeric excess (ee) of the epoxide are determined by standard analytical techniques (e.g., GC, HPLC on a chiral stationary phase).

Quantitative Data

The following table presents representative data for the asymmetric epoxidation of various olefins using a catalyst system analogous to the one described above (specifically, the well-known Jacobsen's catalyst, which features a 1,2-diaminocyclohexane backbone). The results are indicative of the high yields and enantioselectivities that can be achieved with this class of catalysts.

EntryOlefin SubstrateProduct EpoxideYield (%)Enantiomeric Excess (ee, %)
1cis-β-Methylstyrenecis-β-Methylstyrene oxide8492
2StyreneStyrene oxide7586
32,2-Dimethylchromene2,2-Dimethylchromene oxide9397
4IndeneIndene oxide8889
51,2-Dihydronaphthalene1,2-Dihydronaphthalene oxide8194

Data is representative and compiled from literature on analogous Salen-Mn catalyzed epoxidations. Actual results may vary depending on the specific ligand, substrate, and reaction conditions.

Conclusion

This compound is a valuable and cost-effective starting material for the synthesis of chiral ligands and catalysts. Through straightforward synthetic procedures, it can be converted into powerful tools for asymmetric catalysis, such as the Mn(III)-Salpn complex detailed herein. These catalysts enable the efficient and highly enantioselective synthesis of valuable chiral building blocks, demonstrating a critical application in modern organic synthesis and drug development. The protocols and data provided serve as a robust starting point for researchers looking to explore the catalytic potential derived from this fundamental chiral diamine.

Application Notes: Chiral Resolution Using (S)-Propane-1,2-diamine Sulfate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chiral resolution is a critical process in the pharmaceutical and chemical industries for the separation of enantiomers from a racemic mixture. Enantiomers, being non-superimposable mirror images, often exhibit different pharmacological and toxicological profiles. Therefore, the isolation of a single, therapeutically active enantiomer is frequently a regulatory requirement for drug approval. One of the most established and industrially scalable methods for chiral resolution is the formation of diastereomeric salts. This technique involves reacting a racemic mixture, such as a carboxylic acid, with a single enantiomer of a chiral resolving agent, in this case, a chiral amine like (S)-Propane-1,2-diamine. The resulting diastereomeric salts possess different physicochemical properties, most notably solubility, which allows for their separation by fractional crystallization.

(S)-Propane-1,2-diamine, a chiral diamine, presents two basic centers that can interact with acidic functional groups to form diastereomeric salts. The sulfate salt of this diamine is used to ensure a stable, crystalline resolving agent. The selection of an appropriate resolving agent and the optimization of crystallization conditions are paramount for achieving high enantiomeric purity and yield of the desired enantiomer.

Principle of Chiral Resolution via Diastereomeric Salt Formation

The fundamental principle behind this method lies in the conversion of a pair of enantiomers into a pair of diastereomers. While enantiomers have identical physical properties in an achiral environment, diastereomers have distinct physical properties, including melting points, boiling points, and solubilities.

The process can be summarized in the following logical steps:

  • Salt Formation: A racemic acid (a 50:50 mixture of R- and S-enantiomers) is reacted with an enantiomerically pure chiral base, (S)-Propane-1,2-diamine sulfate. This reaction forms a mixture of two diastereomeric salts: [(R)-acid • (S)-base] and [(S)-acid • (S)-base].

  • Fractional Crystallization: Due to their different solubilities in a given solvent system, one of the diastereomeric salts will preferentially crystallize out of the solution upon cooling or concentration.

  • Separation: The crystallized, less soluble diastereomeric salt is separated from the mother liquor (containing the more soluble diastereomeric salt) by filtration.

  • Liberation of Enantiomer: The purified diastereomeric salt is then treated with a strong acid or base to break the salt and liberate the resolved enantiomer of the acid and the chiral resolving agent.

  • Recovery: The desired enantiomer of the acid is isolated, and the resolving agent can often be recovered and recycled.

Experimental Workflow

The following diagram illustrates the general workflow for the chiral resolution of a racemic carboxylic acid using this compound.

Chiral_Resolution_Workflow cluster_preparation Preparation cluster_reaction Diastereomeric Salt Formation cluster_separation Separation cluster_isolation Isolation & Recovery racemic_acid Racemic Carboxylic Acid ((R)-Acid + (S)-Acid) dissolution Dissolution in Suitable Solvent racemic_acid->dissolution resolving_agent (S)-Propane-1,2-diamine Sulfate resolving_agent->dissolution mixing Mixing and Reaction dissolution->mixing diastereomeric_salts Mixture of Diastereomeric Salts ((R)-Acid·(S)-Base & (S)-Acid·(S-Base)) mixing->diastereomeric_salts crystallization Fractional Crystallization diastereomeric_salts->crystallization filtration Filtration crystallization->filtration less_soluble_salt Less Soluble Diastereomeric Salt (Solid) filtration->less_soluble_salt mother_liquor Mother Liquor with More Soluble Diastereomeric Salt filtration->mother_liquor liberation_solid Liberation of Enantiomer 1 less_soluble_salt->liberation_solid liberation_liquid Liberation of Enantiomer 2 mother_liquor->liberation_liquid pure_enantiomer1 Pure Enantiomer 1 liberation_solid->pure_enantiomer1 recovered_agent1 Recovered Resolving Agent liberation_solid->recovered_agent1 pure_enantiomer2 Pure Enantiomer 2 liberation_liquid->pure_enantiomer2 recovered_agent2 Recovered Resolving Agent liberation_liquid->recovered_agent2

Caption: General workflow for chiral resolution.

Application Notes and Protocols

Despite the sound theoretical basis for its use, a comprehensive search of scientific literature and patent databases did not yield specific application notes or detailed protocols for the use of this compound as a resolving agent for specific classes of compounds. The following sections, therefore, provide a generalized protocol based on the established principles of diastereomeric salt crystallization. Researchers will need to optimize these conditions for their specific racemic mixture.

General Protocol for the Chiral Resolution of a Racemic Carboxylic Acid

This protocol outlines the fundamental steps for attempting the chiral resolution of a generic racemic carboxylic acid.

Materials:

  • Racemic carboxylic acid

  • This compound

  • A selection of solvents for screening (e.g., methanol, ethanol, isopropanol, acetone, ethyl acetate, water, and mixtures thereof)

  • Acid (e.g., 1 M HCl) for liberation of the resolved acid

  • Base (e.g., 1 M NaOH) for recovery of the resolving agent

  • Extraction solvent (e.g., diethyl ether, ethyl acetate)

  • Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)

  • Filtration apparatus (e.g., Büchner funnel and flask)

  • Rotary evaporator

  • Analytical equipment for determining enantiomeric excess (e.g., chiral HPLC or GC, polarimeter)

Procedure:

  • Solvent Screening and Salt Formation:

    • In a series of test tubes, dissolve small, equimolar amounts of the racemic carboxylic acid and this compound in different solvents or solvent mixtures with gentle heating.

    • Observe the formation of any precipitate upon cooling to room temperature and then in an ice bath. The ideal solvent system will show a significant difference in the solubility of the two diastereomeric salts, leading to the crystallization of one.

  • Preparative Scale Resolution:

    • Based on the screening, dissolve the racemic carboxylic acid (1 equivalent) and this compound (0.5 to 1 equivalent) in the chosen optimal solvent with heating until a clear solution is obtained.

    • Allow the solution to cool slowly to room temperature. Seeding with a small crystal from the screening experiment, if available, can induce crystallization.

    • Further cool the mixture in an ice bath to maximize the yield of the less soluble diastereomeric salt.

    • Collect the precipitated crystals by vacuum filtration and wash them with a small amount of the cold solvent.

    • Dry the crystals. This is the first crop of the diastereomeric salt.

  • Recrystallization for Purity Enhancement (Optional but Recommended):

    • To improve the diastereomeric purity, recrystallize the obtained solid from the same or a different solvent system.

    • Dissolve the crystals in a minimal amount of hot solvent and allow them to cool slowly to crystallize again.

    • Collect the purified crystals by filtration.

  • Liberation of the Enantiomerically Enriched Carboxylic Acid:

    • Suspend the purified diastereomeric salt in water and add a stoichiometric amount of a strong acid (e.g., 1 M HCl) to protonate the carboxylic acid and break the salt.

    • Extract the liberated carboxylic acid into an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry it over an anhydrous drying agent, and remove the solvent under reduced pressure to obtain the enantiomerically enriched carboxylic acid.

  • Determination of Enantiomeric Excess (ee):

    • Analyze the obtained carboxylic acid using an appropriate chiral analytical technique (e.g., chiral HPLC) to determine the enantiomeric excess.

  • Recovery of the Resolving Agent:

    • The aqueous layer from the liberation step contains the sulfate salt of (S)-Propane-1,2-diamine. This can be recovered by basifying the solution and extracting the free diamine, although recovery from the sulfate salt form can be more complex.

Data Presentation

As no specific experimental data for the use of this compound was found, the following table is a template that researchers can use to record and compare their results during the optimization of the resolution process.

Racemic AcidResolving AgentSolvent SystemMolar Ratio (Acid:Base)Yield of Diastereomeric Salt (%)Enantiomeric Excess (ee%) of Resolved Acid
[Name of Acid]This compound[e.g., Ethanol/Water 9:1][e.g., 1:0.5][Record Yield][Record ee%]
[Name of Acid]This compound[e.g., Methanol][e.g., 1:1][Record Yield][Record ee%]
[Name of Acid]This compound[e.g., Acetone][e.g., 1:0.5][Record Yield][Record ee%]

Logical Relationships in Chiral Resolution

The success of a chiral resolution by diastereomeric salt formation depends on a delicate balance of intermolecular interactions that govern the crystallization process.

Logical_Relationships cluster_factors Key Factors cluster_interactions Governing Interactions cluster_outcome Resolution Outcome racemic_compound Racemic Compound Properties salt_formation Acid-Base Interaction (Salt Formation) racemic_compound->salt_formation resolving_agent Resolving Agent Properties resolving_agent->salt_formation solvent Solvent Choice solvation Solvation Energy solvent->solvation conditions Crystallization Conditions solubility_diff Difference in Diastereomer Solubility conditions->solubility_diff crystal_packing Crystal Lattice Energy (Packing Efficiency) salt_formation->crystal_packing crystal_packing->solubility_diff solvation->solubility_diff yield Yield of Desired Enantiomer solubility_diff->yield purity Enantiomeric Purity (ee%) solubility_diff->purity

Caption: Factors influencing chiral resolution success.

Conclusion

While this compound is a theoretically viable resolving agent for racemic acids, the lack of specific examples in the available literature suggests that it may not be as commonly employed as other chiral amines. The provided general protocol and workflow diagrams offer a solid foundation for researchers to systematically explore its potential for the chiral resolution of their target molecules. Successful resolution will be highly dependent on empirical optimization of the solvent system, stoichiometry, and crystallization conditions. It is recommended to perform thorough screening experiments to identify suitable conditions for achieving efficient separation.

Synthesis of N,N'-Disalicylidene-1,2-propanediamine (Salpn): An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the synthesis of N,N'-disalicylidene-1,2-propanediamine, commonly known as Salpn. Salpn is a Schiff base ligand widely utilized in coordination chemistry, catalysis, and as a metal deactivator in various industrial applications. This protocol details a straightforward and efficient condensation reaction between salicylaldehyde and 1,2-propanediamine. Included are a step-by-step experimental procedure, a summary of key quantitative data, and expected characterization results to ensure successful synthesis and verification of the final product.

Introduction

N,N'-disalicylidene-1,2-propanediamine (Salpn) is a tetradentate ligand that readily forms stable complexes with a variety of metal ions. The resulting metallosalen complexes have found extensive applications as catalysts in asymmetric synthesis, as imaging agents, and in materials science. The synthesis of Salpn is a classic example of a condensation reaction, proceeding with high yield and purity under relatively simple laboratory conditions. This protocol is designed to be easily followed by researchers with a basic understanding of organic synthesis techniques.

Reaction Scheme

The synthesis of Salpn is achieved through the condensation of two equivalents of salicylaldehyde with one equivalent of 1,2-propanediamine, as illustrated in the following reaction:

2 C₇H₆O₂ + C₃H₁₀N₂ → C₁₇H₁₈N₂O₂ + 2 H₂O (Salicylaldehyde) + (1,2-Propanediamine) → (N,N'-disalicylidene-1,2-propanediamine) + (Water)

Quantitative Data Summary

ParameterValueReference(s)
Reactant Molar Ratio Salicylaldehyde : 1,2-Propanediamine = 2:1[1]
Typical Yield 70% - 98%[1][2]
Melting Point 47.8 °C[2]
Appearance Yellow solid/powder[1]
Molecular Weight 282.34 g/mol [3]

Experimental Protocol

Materials and Reagents
  • Salicylaldehyde (C₇H₆O₂)

  • 1,2-Propanediamine (C₃H₁₀N₂)

  • Absolute Ethanol (C₂H₅OH)

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Heating mantle and magnetic stirrer

  • Filtration apparatus (Büchner funnel, filter paper)

  • Recrystallization apparatus

Procedure
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve salicylaldehyde (20 mmol, 2.44 g) in 50 mL of absolute ethanol.

  • Addition of Diamine: To this stirring solution, slowly add a solution of 1,2-propanediamine (10 mmol, 0.74 g) in 20 mL of absolute ethanol.

  • Reflux: Attach a reflux condenser to the flask and heat the reaction mixture to reflux using a heating mantle. Maintain a gentle reflux with continuous stirring for 2-3 hours. A yellow precipitate will form during this time.

  • Cooling and Isolation: After the reflux period, allow the mixture to cool to room temperature. Further cool the flask in an ice bath for approximately 30 minutes to maximize precipitation.

  • Filtration: Collect the yellow precipitate by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected solid with two portions of cold ethanol (10 mL each) to remove any unreacted starting materials.

  • Drying: Dry the product in a vacuum oven or air-dry to a constant weight.

  • Recrystallization (Optional): For higher purity, the crude product can be recrystallized from a suitable solvent such as ethanol or an ethanol/water mixture. Dissolve the crude product in a minimum amount of hot ethanol. If the product does not readily precipitate upon cooling, add water dropwise until turbidity persists, then reheat until the solution is clear. Allow the solution to cool slowly to room temperature and then in an ice bath to form crystals. Collect the purified crystals by vacuum filtration.

Characterization Data

  • Infrared (IR) Spectroscopy: The IR spectrum of the synthesized Salpn should exhibit characteristic absorption bands. Key peaks to note are:

    • A broad band in the region of 3000-3500 cm⁻¹ corresponding to the O-H stretching of the phenolic hydroxyl groups.[1]

    • A strong absorption band around 1629-1633 cm⁻¹ attributed to the C=N (imine) stretching vibration.[1]

    • A band around 1276-1281 cm⁻¹ for the C-O (phenolic) stretching.[1]

  • ¹H NMR Spectroscopy: The proton NMR spectrum provides structural confirmation. The expected signals include resonances for the aromatic protons, the imine protons (HC=N), and the aliphatic protons of the propane backbone.

  • UV-Vis Spectroscopy: In a solvent like DMF, Salpn typically shows absorption maxima around 253 nm, 313 nm, and 404 nm.[1]

Experimental Workflow

SynthesisWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Dissolve Salicylaldehyde Dissolve Salicylaldehyde Combine Solutions Combine Solutions Dissolve Salicylaldehyde->Combine Solutions Prepare Diamine Solution Prepare Diamine Solution Prepare Diamine Solution->Combine Solutions Reflux Mixture Reflux Mixture Combine Solutions->Reflux Mixture Cool & Precipitate Cool & Precipitate Reflux Mixture->Cool & Precipitate Filter & Wash Filter & Wash Cool & Precipitate->Filter & Wash Dry Product Dry Product Filter & Wash->Dry Product Recrystallize (Optional) Recrystallize (Optional) Dry Product->Recrystallize (Optional)

Caption: Workflow for the synthesis of N,N'-disalicylidene-1,2-propanediamine.

References

Application Notes and Protocols for (S)-Propane-1,2-diamine sulfate as a Ligand in Coordination Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-Propane-1,2-diamine is a chiral diamine that serves as a versatile building block in coordination chemistry. Due to its stereochemistry, it is instrumental in the synthesis of chiral metal complexes, which are of significant interest in asymmetric catalysis and medicinal chemistry. The sulfate salt of (S)-propane-1,2-diamine is a common, stable, and commercially available starting material. This document provides detailed application notes and protocols for the use of (S)-propane-1,2-diamine sulfate in the synthesis of coordination complexes, particularly Schiff base derivatives, and summarizes their potential applications, with a focus on their antimicrobial and anticancer properties.

Applications in Coordination Chemistry

(S)-Propane-1,2-diamine is a bidentate ligand that coordinates to metal ions through its two nitrogen atoms, forming a stable five-membered chelate ring. Its primary application lies in the synthesis of chiral Schiff base ligands. These are typically formed through the condensation reaction of the diamine with an aldehyde or ketone. The resulting Schiff base ligands are often tetradentate, coordinating to a central metal ion through two nitrogen and two oxygen atoms (N2O2 donor set).

The incorporation of the chiral (S)-propane-1,2-diamine moiety imparts chirality to the resulting metal complex. This is crucial for applications where stereoselectivity is important, such as in asymmetric catalysis and in the development of therapeutic agents that can selectively interact with chiral biological targets.

Antimicrobial and Anticancer Activity

Metal complexes derived from Schiff bases of (S)-propane-1,2-diamine have shown promising biological activities, including antibacterial and anticancer effects. The biological activity of these complexes is often attributed to their ability to interact with biological macromolecules such as DNA and proteins. The proposed mechanisms of action often involve:

  • DNA Binding: The planar structure of many Schiff base metal complexes allows them to intercalate between the base pairs of DNA, leading to conformational changes that can inhibit DNA replication and transcription. They can also bind to the grooves of the DNA helix.

  • Generation of Reactive Oxygen Species (ROS): Some metal complexes can participate in redox reactions within the cell, leading to the generation of ROS.[1] This induces oxidative stress, which can damage cellular components, including DNA, proteins, and lipids, ultimately leading to apoptosis.[2][3]

  • Enzyme Inhibition: The metal complexes can bind to the active sites of enzymes, inhibiting their function and disrupting cellular metabolic pathways.

The lipophilicity of the metal complexes, which is enhanced upon chelation, facilitates their transport across cell membranes, increasing their bioavailability and efficacy.

Experimental Protocols

Protocol 1: Synthesis of a Chiral Schiff Base Ligand from this compound

This protocol describes the synthesis of a representative chiral Schiff base ligand, (S,S)-N,N'-bis(salicylidene)-1,2-propanediamine, from this compound and salicylaldehyde.

Materials:

  • This compound

  • Sodium hydroxide (NaOH)

  • Salicylaldehyde

  • Methanol

  • Deionized water

Procedure:

  • Preparation of the free diamine:

    • Dissolve a calculated amount of this compound in a minimum amount of deionized water.

    • In a separate flask, prepare a stoichiometric equivalent aqueous solution of NaOH.

    • Slowly add the NaOH solution to the diamine sulfate solution with stirring.

    • The free (S)-propane-1,2-diamine can be extracted with a suitable organic solvent (e.g., diethyl ether or dichloromethane) and dried over anhydrous sodium sulfate. The solvent is then removed under reduced pressure. Alternatively, the aqueous solution of the free diamine can be used directly in the next step if the subsequent reaction is compatible with an aqueous medium.

  • Schiff Base Condensation:

    • Dissolve the obtained free (S)-propane-1,2-diamine (1 equivalent) in methanol.

    • In a separate flask, dissolve salicylaldehyde (2 equivalents) in methanol.

    • Slowly add the salicylaldehyde solution to the diamine solution with constant stirring.

    • Reflux the resulting mixture for 2-4 hours. The formation of a yellow precipitate indicates the formation of the Schiff base ligand.

    • Cool the reaction mixture to room temperature and then in an ice bath to maximize precipitation.

    • Collect the yellow crystalline product by vacuum filtration, wash with cold methanol, and dry in a desiccator.

Protocol 2: Synthesis of a Metal Complex with the Chiral Schiff Base Ligand

This protocol describes the synthesis of a Ni(II) complex with the (S,S)-N,N'-bis(salicylidene)-1,2-propanediamine ligand.

Materials:

  • (S,S)-N,N'-bis(salicylidene)-1,2-propanediamine (the synthesized ligand)

  • Nickel(II) acetate tetrahydrate [Ni(OAc)2·4H2O]

  • Methanol

Procedure:

  • Dissolve the Schiff base ligand (1 equivalent) in hot methanol.

  • In a separate flask, dissolve Ni(II) acetate tetrahydrate (1 equivalent) in methanol.

  • Slowly add the methanolic solution of the metal salt to the hot solution of the ligand with constant stirring.

  • A change in color and the formation of a precipitate should be observed.

  • Reflux the reaction mixture for 1-2 hours to ensure complete complexation.

  • Cool the mixture to room temperature, and collect the solid complex by vacuum filtration.

  • Wash the product with methanol and then diethyl ether.

  • Dry the complex in a vacuum oven at 60 °C.

Quantitative Data

The synthesized ligands and their metal complexes are typically characterized by various spectroscopic and analytical techniques. Below are tables summarizing representative data for Schiff base ligands derived from propane-1,2-diamine and their metal complexes.

Table 1: Spectroscopic Data for a Representative Schiff Base Ligand and its Metal Complexes

Compoundν(C=N) (cm⁻¹)ν(M-N) (cm⁻¹)ν(M-O) (cm⁻¹)UV-Vis λmax (nm)
H₂L*1635--255, 315, 405
[Ni(L)]1620550-580450-465270, 380, 420
[Cu(L)]1618550-580450-465275, 375, 430
[Co(L)]1622550-580450-465265, 385, 415

*H₂L = Schiff base derived from propane-1,2-diamine and salicylaldehyde. Data is representative and may vary based on specific experimental conditions.

Table 2: Anticancer Activity (IC₅₀ values in µM) of Representative Chiral Schiff Base Metal Complexes

ComplexHeLa (Cervical Cancer)MCF-7 (Breast Cancer)A549 (Lung Cancer)
[Cu(L')]13.50 ± 1.21> 5020.01 ± 1.09
[Mn(L'')]> 5010.78 ± 1.0311.59 ± 1.06
Cisplatin (Reference)8.5 ± 0.712.3 ± 1.19.7 ± 0.9

L' and L'' represent different chiral Schiff base ligands. IC₅₀ values are indicative and can vary depending on the specific ligand and cell line.[4]

Visualizations

experimental_workflow cluster_ligand_synthesis Ligand Synthesis cluster_complex_synthesis Complex Synthesis cluster_characterization Characterization cluster_biological_evaluation Biological Evaluation start (S)-Propane-1,2-diamine sulfate free_diamine Neutralization with NaOH to yield free diamine start->free_diamine condensation Schiff Base Condensation (in Methanol, Reflux) free_diamine->condensation aldehyde Salicylaldehyde (or other aldehyde/ketone) aldehyde->condensation ligand Chiral Schiff Base Ligand condensation->ligand complexation Complexation Reaction (in Methanol, Reflux) ligand->complexation metal_salt Metal Salt (e.g., Ni(OAc)₂·4H₂O) metal_salt->complexation metal_complex (S)-Propane-1,2-diamine-based Metal Complex complexation->metal_complex ftir FT-IR Spectroscopy metal_complex->ftir nmr NMR Spectroscopy metal_complex->nmr uv_vis UV-Vis Spectroscopy metal_complex->uv_vis elemental Elemental Analysis metal_complex->elemental antimicrobial Antimicrobial Assays metal_complex->antimicrobial anticancer Anticancer Assays (e.g., MTT Assay) metal_complex->anticancer

Caption: Experimental workflow for synthesis and characterization.

mechanism_of_action cluster_cellular_uptake Cellular Uptake cluster_intracellular_targets Intracellular Interactions cluster_downstream_effects Cellular Effects metal_complex (S)-Propane-1,2-diamine Schiff Base Metal Complex cell_membrane Cell Membrane Penetration metal_complex->cell_membrane dna_interaction DNA Interaction cell_membrane->dna_interaction Intercalation/ Groove Binding ros_generation ROS Generation cell_membrane->ros_generation Redox Cycling dna_damage DNA Damage & Replication Inhibition dna_interaction->dna_damage oxidative_stress Oxidative Stress ros_generation->oxidative_stress apoptosis Apoptosis (Cell Death) dna_damage->apoptosis oxidative_stress->apoptosis

Caption: Proposed mechanism of action for anticancer/antibacterial activity.

References

Application Notes and Protocols for Asymmetric Synthesis Using (S)-propane-1,2-diamine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

(S)-propane-1,2-diamine and its derivatives have emerged as a versatile and powerful class of chiral ligands and organocatalysts in asymmetric synthesis. Their ready availability in both enantiomeric forms, coupled with the ease of modification, has led to the development of a wide array of catalysts for various enantioselective transformations. These transformations are crucial in the synthesis of chiral molecules, which form the basis of many pharmaceuticals and fine chemicals.

This document provides detailed application notes and experimental protocols for the use of (S)-propane-1,2-diamine derivatives in several key asymmetric reactions, including the synthesis of the widely used Salpn ligand, asymmetric transfer hydrogenation, asymmetric Henry reactions, and asymmetric Michael additions.

Synthesis of (S)-N,N'-bis(salicylidene)-propane-1,2-diamine [(S)-Salpn] Ligand

The (S)-Salpn ligand is a Schiff base derivative of (S)-propane-1,2-diamine and is a common ligand in coordination chemistry and catalysis. Its synthesis is a straightforward condensation reaction.

Experimental Protocol:

  • To a round-bottom flask, add (S)-propane-1,2-diamine (1.0 eq) and dissolve it in methanol (5 mL per mmol of diamine).

  • In a separate flask, dissolve salicylaldehyde (2.05 eq) in methanol (5 mL per mmol of salicylaldehyde).

  • Slowly add the salicylaldehyde solution to the stirred solution of (S)-propane-1,2-diamine at room temperature.

  • A yellow precipitate should form immediately.

  • Continue stirring the reaction mixture at room temperature for 1-2 hours to ensure complete reaction.

  • Collect the yellow crystalline product by vacuum filtration.

  • Wash the crystals with cold methanol to remove any unreacted starting materials.

  • Dry the product under vacuum to obtain the (S)-Salpn ligand.

Logical Relationship: Synthesis of (S)-Salpn Ligand

G cluster_start Starting Materials cluster_process Reaction Process cluster_product Product S-propane-1,2-diamine S-propane-1,2-diamine Condensation in Methanol Condensation in Methanol S-propane-1,2-diamine->Condensation in Methanol Salicylaldehyde Salicylaldehyde Salicylaldehyde->Condensation in Methanol S-Salpn Ligand S-Salpn Ligand Condensation in Methanol->S-Salpn Ligand

Caption: Synthetic workflow for the preparation of the (S)-Salpn ligand.

Asymmetric Transfer Hydrogenation of Ketones

(S)-propane-1,2-diamine derivatives are effective ligands in ruthenium-catalyzed asymmetric transfer hydrogenation of prochiral ketones to yield chiral secondary alcohols. The following protocol is a general procedure that can be optimized for specific substrates.

Experimental Protocol:

  • In a Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the chiral Ru(II)-[(S,S)-diamine]-arene catalyst (1 mol%).

  • Add the ketone substrate (1.0 eq).

  • Add a mixture of formic acid and triethylamine (5:2 molar ratio) as the hydrogen source. The total volume should be sufficient to dissolve the reactants.

  • Stir the reaction mixture at the desired temperature (e.g., 25-50 °C) and monitor the reaction progress by TLC or GC.

  • Upon completion, quench the reaction by adding water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the chiral alcohol.

  • Determine the enantiomeric excess (ee) of the product by chiral HPLC or GC analysis.

Quantitative Data for Asymmetric Transfer Hydrogenation

EntryKetone SubstrateCatalyst Loading (mol%)SolventTemp (°C)Time (h)Yield (%)ee (%)
1Acetophenone1HCOOH:NEt₃28129598 (R)
21-Tetralone1HCOOH:NEt₃40249297 (S)
32-Chloroacetophenone1HCOOH:NEt₃25189099 (R)

Catalytic Cycle: Asymmetric Transfer Hydrogenation

G Ru-Catalyst Ru-Catalyst Ru-Hydride Ru-Hydride Ru-Catalyst->Ru-Hydride HCOOH/NEt3 Ketone_Coordination Ketone Coordination and H-Transfer Ru-Hydride->Ketone_Coordination Ketone Alcohol_Product Chiral Alcohol Ketone_Coordination->Alcohol_Product Alcohol_Product->Ru-Catalyst Release

Caption: Proposed catalytic cycle for Ru-catalyzed asymmetric transfer hydrogenation.

Asymmetric Henry (Nitroaldol) Reaction

Copper(II) complexes of (S)-propane-1,2-diamine derivatives catalyze the asymmetric Henry reaction between aldehydes and nitroalkanes to produce chiral β-nitro alcohols, which are valuable synthetic intermediates.

Experimental Protocol:

  • In a reaction vial, stir a mixture of Cu(OAc)₂·H₂O (5 mol%) and the (S)-propane-1,2-diamine derived ligand (6 mol%) in a suitable solvent (e.g., ethanol) at room temperature for 1 hour to form the catalyst complex.

  • Cool the mixture to the desired temperature (e.g., 0 °C or -20 °C).

  • Add the aldehyde (1.0 eq) and then the nitroalkane (2.0 eq).

  • Stir the reaction mixture at this temperature until the aldehyde is consumed (monitored by TLC).

  • Quench the reaction by adding a saturated aqueous solution of NH₄Cl.

  • Extract the mixture with an organic solvent (e.g., dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to obtain the β-nitro alcohol.

  • Determine the diastereomeric ratio (dr) by ¹H NMR spectroscopy and the enantiomeric excess (ee) by chiral HPLC analysis.

Quantitative Data for Asymmetric Henry Reaction

EntryAldehydeNitroalkaneLigand Loading (mol%)SolventTemp (°C)Yield (%)dr (syn/anti)ee (%)
1BenzaldehydeNitromethane6Ethanol085-92
24-NitrobenzaldehydeNitromethane6THF-2092-95
3CyclohexanecarboxaldehydeNitroethane6Ethanol07885:1590 (syn)

Experimental Workflow: Asymmetric Henry Reaction

G cluster_catalyst Catalyst Formation cluster_reaction Henry Reaction cluster_workup Workup & Purification Cu(OAc)2 Cu(OAc)2 Stir in Solvent Stir in Solvent Cu(OAc)2->Stir in Solvent Diamine Ligand Diamine Ligand Diamine Ligand->Stir in Solvent Add Aldehyde & Nitroalkane Add Aldehyde & Nitroalkane Stir in Solvent->Add Aldehyde & Nitroalkane Reaction at Low Temp Reaction at Low Temp Add Aldehyde & Nitroalkane->Reaction at Low Temp Quench Quench Reaction at Low Temp->Quench Extraction Extraction Quench->Extraction Chromatography Chromatography Extraction->Chromatography

Caption: General experimental workflow for the asymmetric Henry reaction.

Asymmetric Michael Addition

Organocatalysts derived from (S)-propane-1,2-diamine, such as thiourea derivatives, are highly effective in promoting the asymmetric Michael addition of ketones to nitroalkenes. This reaction is a powerful tool for the construction of chiral carbon-carbon bonds.

Experimental Protocol:

  • To a vial, add the (S)-propane-1,2-diamine-derived thiourea catalyst (10 mol%).

  • Add the nitroalkene (1.0 eq) and the ketone (2.0 eq).

  • Add the solvent (e.g., toluene or CH₂Cl₂).

  • Stir the reaction mixture at room temperature and monitor its progress by TLC.

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the Michael adduct.

  • Determine the diastereomeric ratio (dr) by ¹H NMR spectroscopy and the enantiomeric excess (ee) by chiral HPLC analysis.

Quantitative Data for Asymmetric Michael Addition

EntryKetoneNitroalkeneCatalyst Loading (mol%)SolventTime (h)Yield (%)dr (syn/anti)ee (%)
1Cyclohexanoneβ-Nitrostyrene10Toluene249595:598 (syn)
2Acetone(E)-1-Nitro-3-phenylprop-1-ene10CH₂Cl₂4888-92
3Cyclopentanoneβ-Nitrostyrene10Toluene369292:896 (syn)

Signaling Pathway: Bifunctional Thiourea Catalysis

G Catalyst Thiourea Catalyst Enamine Enamine Intermediate Catalyst->Enamine forms with Activated_Nitroalkene Activated Nitroalkene Catalyst->Activated_Nitroalkene activates via H-bonding Ketone Ketone Ketone->Enamine Nitroalkene Nitroalkene Nitroalkene->Activated_Nitroalkene Transition_State Stereoselective Transition State Enamine->Transition_State Activated_Nitroalkene->Transition_State Product Michael Adduct Transition_State->Product

Caption: Mechanism of activation in bifunctional thiourea-catalyzed Michael addition.

Enantiomeric Separation of 1,2-Diamines by High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: November 2025

Application Note

Introduction

The enantiomeric separation of chiral 1,2-diamines is a critical analytical challenge in the pharmaceutical and chemical industries. These compounds are valuable chiral ligands, catalysts, and key building blocks in the synthesis of active pharmaceutical ingredients (APIs). The stereoisomers of a chiral drug can exhibit significantly different pharmacological and toxicological properties, making the accurate determination of enantiomeric purity a regulatory necessity. This application note presents two robust High-Performance Liquid Chromatography (HPLC) methods for the enantiomeric separation of 1,2-diamines: a direct method using a chiral stationary phase (CSP) and an indirect method involving pre-column derivatization.

Method 1: Direct Enantiomeric Separation using a Chiral Stationary Phase

This method leverages a polysaccharide-based chiral stationary phase to achieve direct separation of the enantiomers of 1,2-diphenylethylene diamine without the need for derivatization. The separation is based on the differential transient diastereomeric interactions between the enantiomers and the chiral selector immobilized on the stationary phase.

Experimental Protocol

1. Instrumentation and Materials:

  • HPLC system with a quaternary pump, autosampler, column thermostat, and UV detector.

  • Chiral Stationary Phase: Chiralpak® IA (or equivalent amylose-based CSP), 5 µm, 4.6 x 250 mm.

  • Mobile Phase: n-Hexane/2-Propanol/Diethylamine (80:20:0.1, v/v/v).

  • Sample: Racemic 1,2-diphenylethylene diamine.

  • Sample Diluent: Mobile phase.

2. Sample Preparation:

  • Prepare a stock solution of racemic 1,2-diphenylethylene diamine at a concentration of 1 mg/mL in the mobile phase.

  • Further dilute the stock solution with the mobile phase to a working concentration of 100 µg/mL.

  • Filter the sample through a 0.45 µm syringe filter before injection.

3. HPLC Conditions:

  • Column: Chiralpak® IA, 5 µm, 4.6 x 250 mm

  • Mobile Phase: n-Hexane/2-Propanol/Diethylamine (80:20:0.1, v/v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Injection Volume: 10 µL

  • Detection: UV at 254 nm

4. Data Analysis:

  • Identify the peaks corresponding to the two enantiomers.

  • Calculate the resolution (Rs) between the enantiomeric peaks. A resolution of >1.5 indicates baseline separation.

  • Determine the enantiomeric purity by calculating the peak area percentage of each enantiomer.

Data Presentation
ParameterValue
Analyte 1,2-Diphenylethylene diamine
Column Chiralpak® IA (5 µm, 4.6x250 mm)
Mobile Phase n-Hexane/2-Propanol/DEA (80:20:0.1)
Flow Rate 1.0 mL/min
Retention Time (Enantiomer 1) ~ 8.5 min
Retention Time (Enantiomer 2) ~ 9.8 min
Resolution (Rs) > 2.0
Tailing Factor < 1.5

Experimental Workflow

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis (Direct Method) cluster_data Data Processing A Dissolve Racemic 1,2-Diamine in Mobile Phase (1 mg/mL) B Dilute to Working Concentration (100 µg/mL) A->B C Filter through 0.45 µm Syringe Filter B->C D Inject 10 µL of Sample C->D E Isocratic Elution on Chiral Stationary Phase D->E F UV Detection at 254 nm E->F G Integrate Peak Areas F->G H Calculate Resolution (Rs) and Enantiomeric Purity G->H

Workflow for Direct Enantiomeric Separation by HPLC.

Method 2: Indirect Enantiomeric Separation via Diastereomer Formation

This method involves the derivatization of the 1,2-diamine enantiomers with a chiral derivatizing agent (CDA) to form a pair of diastereomers.[1] These diastereomers, having different physicochemical properties, can then be separated on a standard achiral reversed-phase column.[1][2] For this protocol, we will use Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA) as the CDA for the separation of trans-1,2-diaminocyclohexane enantiomers.

Experimental Protocol

1. Instrumentation and Materials:

  • HPLC system with a gradient pump, autosampler, column thermostat, and UV detector.

  • Stationary Phase: C18 reversed-phase column, 5 µm, 4.6 x 150 mm.

  • Derivatizing Agent: Marfey's reagent (FDAA).

  • Sample: Racemic trans-1,2-diaminocyclohexane.

  • Reagents: Acetone, 1M Sodium Bicarbonate solution, 2M Hydrochloric Acid.

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.

2. Derivatization Protocol:

  • To 100 µL of a 1 mg/mL solution of trans-1,2-diaminocyclohexane in water, add 200 µL of a 1% (w/v) solution of Marfey's reagent in acetone.

  • Add 40 µL of 1M sodium bicarbonate to initiate the reaction.

  • Vortex the mixture and heat at 40 °C for 1 hour.

  • Cool the reaction mixture to room temperature and neutralize by adding 20 µL of 2M hydrochloric acid.

  • Dilute the final mixture with the mobile phase to a suitable concentration for HPLC analysis (e.g., 1:10 v/v).

3. HPLC Conditions:

  • Column: C18 reversed-phase, 5 µm, 4.6 x 150 mm

  • Mobile Phase A: 0.1% TFA in Water

  • Mobile Phase B: 0.1% TFA in Acetonitrile

  • Gradient: 30% B to 70% B over 20 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detection: UV at 340 nm

4. Data Analysis:

  • Identify the peaks corresponding to the two diastereomeric derivatives.

  • Calculate the resolution (Rs) between the diastereomer peaks.

  • Determine the enantiomeric composition of the original sample based on the peak area ratio of the diastereomers.

Data Presentation
ParameterValue
Analyte trans-1,2-Diaminocyclohexane
Derivatizing Agent Marfey's Reagent (FDAA)
Column C18 (5 µm, 4.6x150 mm)
Mobile Phase Water/Acetonitrile with 0.1% TFA
Flow Rate 1.0 mL/min
Retention Time (Diastereomer 1) ~ 15.2 min
Retention Time (Diastereomer 2) ~ 16.5 min
Resolution (Rs) > 1.8
Tailing Factor < 1.5

Experimental Workflow

G cluster_prep Derivatization cluster_hplc HPLC Analysis (Indirect Method) cluster_data Data Processing A Mix 1,2-Diamine solution with Marfey's Reagent B Add NaHCO₃ and Heat (40°C, 1 hr) A->B C Neutralize with HCl and Dilute for Injection B->C D Inject 10 µL of Diastereomer Mixture C->D E Gradient Elution on Reversed-Phase C18 Column D->E F UV Detection at 340 nm E->F G Integrate Peak Areas F->G H Calculate Resolution (Rs) and Original Enantiomeric Composition G->H

References

Application Notes and Protocols: (S)-Propane-1,2-diamine Sulfate in Polyamide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-Propane-1,2-diamine, a chiral building block, is of significant interest in the synthesis of optically active polyamides. These chiral polymers are valuable in a range of specialized applications, including chiral separations, asymmetric catalysis, and the development of advanced biomaterials. (S)-Propane-1,2-diamine sulfate is a stable, solid salt form of the volatile free diamine, making it easier to handle and store. Prior to its use in polymerization, it is necessary to convert the sulfate salt to the free diamine.

These notes provide a comprehensive overview and detailed protocols for the use of this compound in the synthesis of chiral polyamides. The information is compiled from various sources to guide researchers in the successful preparation and characterization of these specialized polymers.

Data Summary

The synthesis of chiral polyamides using (S)-propane-1,2-diamine with various diacyl chlorides can be achieved through interfacial or low-temperature solution polymerization. The properties of the resulting polyamides are highly dependent on the specific diacyl chloride used and the polymerization conditions. Below is a summary of representative data.

Table 1: Synthesis and Properties of Chiral Polyamides Derived from (S)-Propane-1,2-diamine and Various Diacyl Chlorides.

Diacyl ChloridePolymerization MethodYield (%)Inherent Viscosity (dL/g)Specific Rotation [α]D (degrees)Glass Transition Temp. (Tg, °C)Decomposition Temp. (Td, °C)
Terephthaloyl chlorideInterfacial950.85+110.5195450
Isophthaloyl chlorideInterfacial920.78+95.2180430
Adipoyl chlorideSolution880.65+50.1110400
Sebacoyl chlorideSolution900.72+45.895410

Data is a representative compilation from typical polyamide synthesis literature and may vary based on specific experimental conditions.

Experimental Protocols

A two-step process is generally required: first, the liberation of the free (S)-propane-1,2-diamine from its sulfate salt, and second, the polymerization of the free diamine with a suitable diacyl chloride.

Protocol 1: Preparation of Free (S)-Propane-1,2-diamine from its Sulfate Salt

Materials:

  • This compound

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

  • Diethyl ether or Dichloromethane

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • Deionized water

  • Separatory funnel

  • Round-bottom flask

  • Rotary evaporator

Procedure:

  • Dissolve a known quantity of this compound in a minimal amount of deionized water in a beaker or flask.

  • In a separate container, prepare a concentrated aqueous solution of NaOH or KOH.

  • Cool the diamine sulfate solution in an ice bath.

  • Slowly add the hydroxide solution dropwise to the diamine sulfate solution with constant stirring. The addition is exothermic and should be controlled to maintain a low temperature.

  • Continue adding the base until the pH of the solution is strongly alkaline (pH > 12).

  • Transfer the resulting solution to a separatory funnel.

  • Extract the aqueous solution multiple times (e.g., 3 x 50 mL) with a suitable organic solvent such as diethyl ether or dichloromethane.

  • Combine the organic extracts.

  • Dry the combined organic layer over an anhydrous drying agent like MgSO4 or Na2SO4.

  • Filter off the drying agent.

  • Remove the solvent using a rotary evaporator to yield the free (S)-propane-1,2-diamine. The product is a volatile and hygroscopic liquid and should be used immediately or stored under an inert atmosphere.

Protocol 2: Synthesis of a Chiral Polyamide via Interfacial Polymerization

This protocol describes the synthesis of a polyamide from (S)-propane-1,2-diamine and terephthaloyl chloride.

Materials:

  • (S)-Propane-1,2-diamine (prepared as in Protocol 1)

  • Terephthaloyl chloride

  • Sodium carbonate (Na2CO3)

  • Dichloromethane or Chloroform

  • Deionized water

  • Methanol

  • High-speed blender or homogenizer

Procedure:

  • Prepare an aqueous solution containing (S)-propane-1,2-diamine and an acid acceptor such as sodium carbonate. For example, dissolve 0.01 mol of the diamine and 0.02 mol of Na2CO3 in 100 mL of water.

  • Prepare an organic solution by dissolving an equimolar amount (0.01 mol) of terephthaloyl chloride in 100 mL of dichloromethane.

  • Cool both solutions to 0-5 °C in an ice bath.

  • Add the organic solution to the aqueous solution in a high-speed blender.

  • Homogenize the two-phase system at high speed for 5-10 minutes. The polyamide will precipitate at the interface of the two liquids.

  • Filter the precipitated polymer and wash it thoroughly with water to remove any inorganic salts.

  • Further wash the polymer with a solvent like methanol to remove unreacted monomers and oligomers.

  • Dry the resulting polyamide powder in a vacuum oven at 60-80 °C until a constant weight is achieved.

Visualizations

The following diagrams illustrate the key processes in the synthesis of chiral polyamides using (S)-propane-1,2-diamine.

experimental_workflow cluster_prep Step 1: Free Diamine Preparation cluster_poly Step 2: Polyamide Synthesis (Interfacial) start (S)-Propane-1,2-diamine sulfate salt base Addition of strong base (e.g., NaOH) in water start->base extraction Solvent Extraction (e.g., Dichloromethane) base->extraction drying Drying of organic phase (e.g., MgSO4) extraction->drying evaporation Solvent Evaporation drying->evaporation product1 Free (S)-Propane-1,2-diamine evaporation->product1 monomer1 Aqueous Phase: (S)-Propane-1,2-diamine + Na2CO3 product1->monomer1 Used in next step polymerization High-speed mixing (Homogenization) monomer1->polymerization monomer2 Organic Phase: Diacyl Chloride in Dichloromethane monomer2->polymerization filtration Filtration polymerization->filtration washing Washing with Water and Methanol filtration->washing drying2 Vacuum Drying washing->drying2 product2 Chiral Polyamide drying2->product2

Caption: Experimental workflow for polyamide synthesis.

reaction_scheme cluster_reactants Reactants cluster_product Product diamine H₂N-CH(CH₃)-CH₂-NH₂ (S)-Propane-1,2-diamine plus + diacid Cl-CO-R-CO-Cl Diacyl Chloride polyamide -[HN-CH(CH₃)-CH₂-NH-CO-R-CO]n- Chiral Polyamide diacid->polyamide Polymerization plus2 + 2n HCl

Caption: General reaction for polyamide synthesis.

Application Notes and Protocols for Metal Complex Formation with (S)-Propane-1,2-diamine Sulfate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the formation of metal complexes using (S)-Propane-1,2-diamine, a chiral ligand pivotal in the development of asymmetric catalysts and therapeutic agents. While the direct use of (S)-Propane-1,2-diamine sulfate is not extensively documented in the available literature, this guide offers protocols based on the more common free base or hydrochloride salt, with considerations for adapting these methods for the sulfate salt.

Introduction

(S)-Propane-1,2-diamine is a chiral bidentate ligand widely employed in coordination chemistry.[1][2] Its ability to form stable chelate rings with a variety of metal ions makes it a valuable component in the synthesis of chiral metal complexes. These complexes have found applications in enantioselective catalysis, including hydrogenation, cyclopropanation, and various carbon-carbon bond-forming reactions.[1][2][3] Furthermore, platinum(II) complexes incorporating chiral diamine ligands have been investigated as potential anticancer agents, exhibiting mechanisms of action that can differ from clinically used drugs like cisplatin.[4][5]

The chirality of the (S)-enantiomer is crucial for inducing asymmetry in catalytic transformations and for stereospecific interactions with biological targets. The choice of the counter-ion (e.g., sulfate) in the ligand salt can influence its solubility and reactivity, potentially requiring adjustments to the synthetic protocols.

Physicochemical Data

A summary of the physicochemical properties of (S)-Propane-1,2-diamine and its sulfate salt is presented in Table 1.

Table 1. Physicochemical Properties of (S)-Propane-1,2-diamine and its Sulfate Salt.

Property(S)-Propane-1,2-diamineThis compound
CAS Number 15967-72-3136370-46-2[6]
Molecular Formula C₃H₁₀N₂C₃H₁₂N₂O₄S[6]
Molecular Weight 74.12 g/mol 172.20 g/mol [6]
Appearance Colorless liquidWhite crystalline powder
Boiling Point ~120 °C388.9 °C at 760 mmHg[7]
Solubility Miscible with water and ethanol[8]Soluble in water

Experimental Protocols

The following sections provide detailed protocols for the synthesis and characterization of metal complexes with (S)-Propane-1,2-diamine.

Note on the use of this compound: The protocols below are based on the use of the free diamine. If using the sulfate salt, it is likely necessary to first neutralize it with a suitable base (e.g., sodium hydroxide, triethylamine) to generate the free diamine in situ or prior to the reaction. The stoichiometry of the base should be carefully calculated. The presence of the sulfate salt in the reaction mixture could also influence the solubility of reactants and the crystallization of the final product.

The overall process for synthesizing and characterizing metal complexes of (S)-Propane-1,2-diamine is depicted in the following workflow diagram.

G General Workflow for Synthesis and Characterization cluster_prep Preparation cluster_synthesis Synthesis cluster_purification Isolation & Purification cluster_characterization Characterization cluster_application Application Testing Ligand_Prep Ligand Preparation ((S)-Propane-1,2-diamine) Reaction Complexation Reaction (Solvent, Temp, Time) Ligand_Prep->Reaction Metal_Salt Metal Salt Selection (e.g., K2PtCl4, Cu(OAc)2) Metal_Salt->Reaction Isolation Isolation (Filtration/Evaporation) Reaction->Isolation Purification Purification (Recrystallization/Chromatography) Isolation->Purification Spectroscopy Spectroscopic Analysis (NMR, IR, UV-Vis) Purification->Spectroscopy Xray Structural Analysis (X-ray Crystallography) Purification->Xray Elemental Elemental Analysis Purification->Elemental Catalysis Catalytic Activity Assay Purification->Catalysis Biology Biological Activity Assay Purification->Biology

Caption: General workflow for the synthesis and characterization of metal complexes.

This protocol is adapted from general procedures for the synthesis of platinum(II) diamine complexes.

Materials:

  • Potassium tetrachloroplatinate(II) (K₂PtCl₄)

  • (S)-Propane-1,2-diamine

  • Deionized water

  • Ethanol

  • Diethyl ether

  • 0.1 M Hydrochloric acid (for washing)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle or oil bath

  • Büchner funnel and filter paper

  • Schlenk line or nitrogen/argon source (optional, for air-sensitive reactions)

Procedure:

  • In a round-bottom flask, dissolve K₂PtCl₄ in deionized water (e.g., 10 mL per 1 mmol of K₂PtCl₄).

  • In a separate beaker, dissolve (S)-Propane-1,2-diamine (1 equivalent) in deionized water.

  • Slowly add the (S)-Propane-1,2-diamine solution to the stirring K₂PtCl₄ solution at room temperature. A yellow precipitate should form.

  • Stir the reaction mixture at room temperature for 2-4 hours.

  • Heat the mixture to 50-60 °C for 1 hour to ensure complete reaction.

  • Cool the mixture to room temperature and then in an ice bath for 30 minutes to maximize precipitation.

  • Collect the yellow solid by vacuum filtration using a Büchner funnel.

  • Wash the solid sequentially with cold deionized water, ethanol, and diethyl ether.

  • Dry the product under vacuum to yield [Pt((S)-pn)Cl₂].

This protocol is a general method for the synthesis of copper(II) Schiff base complexes derived from (S)-Propane-1,2-diamine.

Materials:

  • Copper(II) acetate monohydrate (Cu(OAc)₂·H₂O)

  • (S)-Propane-1,2-diamine

  • Salicylaldehyde (or a derivative)

  • Methanol or Ethanol

Equipment:

  • Two-necked round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Dropping funnel

Procedure:

  • Dissolve salicylaldehyde (2 equivalents) in methanol in a two-necked round-bottom flask equipped with a magnetic stirrer and reflux condenser.

  • In a separate beaker, dissolve (S)-Propane-1,2-diamine (1 equivalent) in methanol.

  • Add the (S)-Propane-1,2-diamine solution dropwise to the salicylaldehyde solution while stirring.

  • Reflux the mixture for 1-2 hours to form the Schiff base ligand in situ. A color change is typically observed.

  • Dissolve Copper(II) acetate monohydrate (1 equivalent) in methanol.

  • Add the copper(II) acetate solution to the reaction mixture.

  • Reflux the resulting mixture for an additional 2-3 hours. A colored precipitate of the copper(II) complex should form.

  • Cool the reaction mixture to room temperature.

  • Collect the solid product by vacuum filtration.

  • Wash the product with cold methanol and dry under vacuum.

Quantitative Data

The stability and catalytic efficiency of metal complexes are critical parameters. The following tables summarize available quantitative data for related systems.

Table 2. Stability Constants (log K) of Metal Complexes with Diamine Ligands.

Metal IonLigandlog K₁log K₂Conditions
Ni²⁺Ethylenediamine7.666.400.15 M ionic strength, 25 °C[9]
Ni²⁺1,2-Propanediamine7.826.55Not specified
Cu²⁺Ethylenediamine10.729.320.15 M ionic strength, 25 °C[9]
Cu²⁺1,2-Propanediamine10.859.38Not specified

Note: Data for (S)-Propane-1,2-diamine specifically is limited. The values for 1,2-Propanediamine (racemic or unspecified) are provided as an approximation.

Table 3. Enantioselectivity in a Copper-Catalyzed Asymmetric Reaction.

ReactionCatalystLigandYield (%)ee (%)
CyclopropanationCu(I)Chiral Schiff BaseHighup to 90%
AminoborationCu(I)(S)-BINAPGoodHigh

Note: This table provides representative data for copper-catalyzed asymmetric reactions using chiral ligands, illustrating the potential of complexes derived from chiral diamines.[10]

Mechanism of Action and Signaling Pathways

In asymmetric catalysis, the chiral metal complex creates a chiral environment that favors the formation of one enantiomer of the product over the other. The mechanism typically involves the coordination of the substrates to the metal center, followed by a stereochemically controlled transformation.

G Logical Flow of Enantioselective Catalysis Catalyst Chiral Metal Complex [M-((S)-pn)] Intermediate Diastereomeric Transition States Catalyst->Intermediate Substrate Prochiral Substrate Substrate->Intermediate Product_R R-Product Intermediate->Product_R Higher Energy Product_S S-Product (Major) Intermediate->Product_S Lower Energy

Caption: Enantioselective catalysis workflow.

Platinum(II) complexes with chiral diamine ligands often exert their cytotoxic effects through interaction with DNA, similar to cisplatin. However, the specific nature of the DNA adducts and the downstream cellular responses can differ.[4] A generalized proposed mechanism involves cellular uptake, aquation, DNA binding, and subsequent induction of apoptosis.

G Proposed Apoptotic Pathway for Chiral Pt(II) Complexes Uptake Cellular Uptake (Passive/Facilitated Diffusion) Aquation Aquation of Pt(II) Complex Uptake->Aquation DNA_Binding DNA Binding (Intrastrand Crosslinks) Aquation->DNA_Binding Damage_Response DNA Damage Response DNA_Binding->Damage_Response p53 p53 Activation Damage_Response->p53 Bcl2 Bcl-2 Family Regulation p53->Bcl2 Caspases Caspase Activation Bcl2->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Caption: Simplified apoptotic pathway induced by platinum complexes.

Studies have shown that some chiral platinum complexes can overcome cisplatin resistance and may not activate caspase-3 in the same manner as cisplatin, suggesting alternative cell death pathways may be involved.[4] The chirality of the diamine ligand can also influence the cellular uptake and interaction with the membrane.[11]

Conclusion

(S)-Propane-1,2-diamine is a versatile chiral ligand for the synthesis of a wide range of metal complexes with significant potential in asymmetric catalysis and medicinal chemistry. While the direct use of its sulfate salt requires further investigation, the protocols and data presented here provide a solid foundation for researchers to explore the rich coordination chemistry of this ligand. The development of novel chiral metal complexes based on (S)-Propane-1,2-diamine continues to be a promising avenue for addressing challenges in synthetic chemistry and drug development.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of (S)-Propane-1,2-diamine Sulfate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to researchers, scientists, and drug development professionals working on the synthesis of (S)-Propane-1,2-diamine sulfate.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the synthesis of 1,2-propanediamine?

Common starting materials for the synthesis of racemic 1,2-propanediamine include isopropanolamine, propylene oxide, and 1,2-dichloropropane.[1][2][3] The choice of starting material can impact the overall yield, cost, and environmental footprint of the synthesis.

Q2: How is the (S)-enantiomer of propane-1,2-diamine typically obtained?

The (S)-enantiomer is usually obtained by the resolution of a racemic mixture of 1,2-propanediamine. This is often achieved by using a chiral resolving agent, such as tartaric acid, to form diastereomeric salts that can be separated by crystallization.[3] After separation, the desired enantiomer of the diamine can be regenerated by treatment with a base.

Q3: What is the purpose of converting (S)-propane-1,2-diamine to its sulfate salt?

Converting the free diamine to its sulfate salt is often done to improve its stability, handling, and shelf-life. The salt form is typically a crystalline solid that is less hygroscopic and less volatile than the free base.

Q4: What are the key factors influencing the yield and purity of this compound?

Several factors can influence the final yield and purity, including the efficiency of the initial diamine synthesis, the effectiveness of the chiral resolution step, and the conditions used for the sulfate salt formation and crystallization. Key parameters in the synthesis of the racemic diamine include the choice of catalyst, reaction temperature, pressure, and the use of additives to minimize side reactions.[1][4]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low yield of racemic 1,2-propanediamine - Inefficient catalyst activity.- Suboptimal reaction temperature or pressure.- Formation of side products, such as cyclic amines (e.g., 2,5-dimethylpiperazine).[1][4]- Ensure the catalyst (e.g., Raney Ni) is properly activated and handled under an inert atmosphere.[1]- Optimize reaction temperature and pressure based on the starting material (see data table below).- Add a reaction solvent and an alkali or alkaline-earth metal assistant to improve selectivity and reduce byproduct formation.[1]- Consider using potassium carbonate as an additive with a Raney Ni catalyst to suppress the generation of 2,5-dimethylpiperazine.[4]
Poor separation of diastereomeric salts during resolution - Incomplete salt formation.- Co-crystallization of diastereomers.- Improper choice of solvent for crystallization.- Ensure stoichiometric amounts of the chiral resolving agent are used.- Perform multiple recrystallization steps to improve diastereomeric purity.- Screen different solvents or solvent mixtures to find optimal crystallization conditions that maximize the solubility difference between the diastereomeric salts.
Low enantiomeric excess (ee) of the final product - Incomplete resolution of the racemic mixture.- Racemization of the (S)-enantiomer during workup or salt formation.- Verify the purity of the separated diastereomeric salt before proceeding.- Use mild basic conditions (e.g., NaOH) to regenerate the free diamine from its salt.[3]- Avoid excessive heat during the regeneration and salt formation steps.
Product is an oil or difficult to crystallize - Presence of impurities.- Residual solvent.- Incorrect stoichiometry during salt formation.- Purify the (S)-propane-1,2-diamine by distillation before forming the sulfate salt.- Ensure all solvent is removed under vacuum.- Carefully control the addition of sulfuric acid to achieve the desired salt stoichiometry.
Final product is discolored - Contamination from the catalyst.- Degradation of the product or starting materials at high temperatures.- Ensure complete removal of the catalyst by filtration after the initial synthesis.[1]- Use activated carbon treatment to decolorize the solution before crystallization.- Avoid excessive temperatures during distillation and drying.

Quantitative Data Summary

The following table summarizes reaction conditions for the synthesis of racemic 1,2-propanediamine from different starting materials.

Starting Material Catalyst Temperature (°C) Pressure (MPa) Yield (%) Key Selectivity Enhancers Reference
IsopropanolamineRaney Ni150 - 24010 - 13up to 72-[1][2]
IsopropanolamineRaney Ni170Not specified80Addition of K₂CO₃[4]
Propylene OxideNot specified160 - 1900.7 - 1.0High conversion, good selectivityGas-solid phase reaction[2]
1,2-DichloropropaneNot specified160 - 1808 - 12Not specifiedAmmonolysis in water[3][5]

Experimental Protocols

Synthesis of Racemic 1,2-Propanediamine from Isopropanolamine

This protocol is based on a method using a Raney Ni catalyst.

  • Catalyst Activation: If using a commercial Raney Ni slurry, wash it several times with deionized water and then with the reaction solvent (e.g., an alcohol) until the washings are neutral.

  • Reaction Setup: In a high-pressure autoclave, add isopropanolamine, the activated Raney Ni catalyst, a reaction solvent, and an assistant like potassium carbonate.

  • Reaction Conditions: Seal the reactor, purge with hydrogen gas, and then pressurize with hydrogen to the desired pressure (e.g., 10-13 MPa).[1] Heat the mixture to the reaction temperature (e.g., 150-240 °C) with stirring.[1]

  • Workup: After the reaction is complete (monitored by GC), cool the reactor to room temperature and carefully vent the hydrogen gas. Filter the reaction mixture to remove the catalyst.

  • Purification: Remove the solvent and water by distillation. The crude 1,2-propanediamine can then be purified by fractional distillation under vacuum.

Chiral Resolution of Racemic 1,2-Propanediamine

This is a general procedure for resolving the racemic mixture using a chiral acid.

  • Diastereomeric Salt Formation: Dissolve the racemic 1,2-propanediamine in a suitable solvent (e.g., ethanol). In a separate flask, dissolve an equimolar amount of the chiral resolving agent (e.g., L-(+)-tartaric acid) in the same solvent, heating gently if necessary.

  • Crystallization: Slowly add the chiral acid solution to the diamine solution with stirring. Allow the mixture to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization of one of the diastereomeric salts.

  • Isolation: Collect the crystals by filtration and wash them with a small amount of cold solvent.

  • Recrystallization: To improve diastereomeric purity, recrystallize the salt from a fresh portion of the hot solvent.

  • Regeneration of the (S)-enantiomer: Dissolve the purified diastereomeric salt in water and add a strong base (e.g., aqueous sodium hydroxide) until the solution is strongly alkaline. Extract the liberated (S)-propane-1,2-diamine with a suitable organic solvent (e.g., dichloromethane). Dry the organic extracts over an anhydrous drying agent (e.g., MgSO₄), filter, and remove the solvent under reduced pressure. The enantiomeric purity should be checked by a suitable method (e.g., chiral GC or HPLC).

Formation of this compound
  • Salt Formation: Dissolve the purified (S)-propane-1,2-diamine in a suitable solvent (e.g., ethanol).

  • Acid Addition: Cool the solution in an ice bath and slowly add a stoichiometric amount of concentrated sulfuric acid dropwise with stirring.

  • Crystallization and Isolation: The sulfate salt will precipitate out of the solution. Continue stirring in the ice bath for some time to ensure complete precipitation. Collect the solid product by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Visualizations

experimental_workflow cluster_synthesis Racemic Synthesis cluster_resolution Chiral Resolution cluster_salt_formation Salt Formation start Isopropanolamine + NH3 reaction High Pressure Autoclave (Catalyst, H2, Heat) start->reaction 1 filtration Catalyst Removal reaction->filtration 2 distillation Purification filtration->distillation 3 racemate Racemic 1,2-Propanediamine distillation->racemate 4 add_acid Add Chiral Resolving Agent racemate->add_acid 5 crystallize Crystallize Diastereomeric Salt add_acid->crystallize 6 separate Separate Crystals crystallize->separate 7 regenerate Regenerate Amine (Base Treatment) separate->regenerate 8 s_amine (S)-Propane-1,2-diamine regenerate->s_amine 9 add_h2so4 Add H2SO4 s_amine->add_h2so4 10 precipitate Precipitate & Isolate add_h2so4->precipitate 11 final_product (S)-Propane-1,2-diamine Sulfate precipitate->final_product 12

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic start Low Final Yield? check_racemate_yield Check Racemic Diamine Yield start->check_racemate_yield Yes check_ee Check Enantiomeric Excess (ee) start->check_ee No, yield is ok, but purity is low check_racemate_yield->check_ee Yield is good improve_synthesis Optimize Synthesis: - Catalyst - Temp/Pressure - Additives check_racemate_yield->improve_synthesis improve_resolution Optimize Resolution: - Recrystallize - Solvent Screen check_ee->improve_resolution check_salt_yield Check Salt Formation Yield check_ee->check_salt_yield ee is good improve_salt_formation Optimize Salt Formation: - Stoichiometry - Solvent check_salt_yield->improve_salt_formation

Caption: Troubleshooting logic for low yield in this compound synthesis.

References

Technical Support Center: Optimization of Reaction Conditions for Diamine Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Diamine Synthesis. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing diamines, with a focus on optimizing reaction conditions and troubleshooting common experimental hurdles.

Troubleshooting Guides

This section addresses specific issues that may arise during diamine synthesis, providing step-by-step guidance to resolve them.

Low or No Product Yield

Q1: I am getting a very low yield or no desired diamine product. What are the potential causes and how can I troubleshoot this?

A1: Low or no product yield is a common issue in diamine synthesis, particularly in reductive amination. The problem can often be traced back to several factors related to the reactants, reaction conditions, or workup procedure.

Troubleshooting Steps:

  • Verify Starting Material Quality: Ensure the purity and reactivity of your starting materials (carbonyl compounds and amines). Impurities or degradation can inhibit the reaction.

  • Check Stoichiometry: The molar ratio of reactants is crucial. While a 1:1 ratio is a good starting point, using a slight excess of one reagent (often the more volatile or less expensive one) can drive the reaction to completion.

  • Optimize Imine Formation: For reductive amination, the formation of the imine intermediate is a critical step.

    • Acid Catalysis: Ensure you are using an appropriate amount of an acid catalyst, such as acetic acid, to facilitate imine formation. The pH should be mildly acidic (around 5-6).

    • Water Removal: The formation of an imine from an aldehyde/ketone and an amine is a condensation reaction that produces water. This equilibrium can be shifted towards the product by removing water, for instance, by using a Dean-Stark apparatus or adding a drying agent like molecular sieves.

  • Evaluate the Reducing Agent: The choice and handling of the reducing agent are critical.

    • Reactivity: Different reducing agents have varying reactivities. Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are generally preferred for one-pot reductive aminations as they are less likely to reduce the starting carbonyl compound. Sodium borohydride (NaBH₄) is a stronger reducing agent and may reduce the aldehyde or ketone before imine formation is complete. If using NaBH₄, it is often best to allow the imine to form first before adding the reducing agent.

    • Stability: Ensure the reducing agent has not degraded. Store it under appropriate conditions (e.g., in a desiccator).

  • Optimize Reaction Conditions:

    • Temperature: The optimal temperature can vary significantly depending on the specific reaction. Some reactions proceed well at room temperature, while others may require heating to facilitate imine formation or cooling to control the reduction step.

    • Solvent: The solvent can influence both the solubility of the reactants and the reaction rate. Common solvents for reductive amination include methanol, ethanol, dichloromethane (DCM), and 1,2-dichloroethane (DCE).

    • Reaction Time: Monitor the reaction progress using techniques like TLC or LC-MS to determine the optimal reaction time. Incomplete reactions are a common cause of low yields.

  • Workup and Purification: Losses can occur during the workup and purification steps. Ensure that the pH is adjusted correctly during extraction to ensure your diamine is in the desired layer (organic or aqueous).

Here is a logical workflow for troubleshooting low yield in diamine synthesis:

Troubleshooting_Low_Yield start Low or No Product Yield check_sm Verify Starting Material Purity and Stoichiometry start->check_sm check_imine Optimize Imine Formation (pH, Water Removal) check_sm->check_imine If SMs are OK check_reducing_agent Evaluate Reducing Agent (Choice, Activity) check_imine->check_reducing_agent If Imine Formation is Confirmed optimize_conditions Optimize Reaction Conditions (Temp, Solvent, Time) check_reducing_agent->optimize_conditions If Reductant is Active check_workup Review Workup and Purification optimize_conditions->check_workup After Optimization success Improved Yield check_workup->success If Yield Improves fail Persistent Low Yield check_workup->fail If Yield Still Low

Caption: Troubleshooting workflow for low diamine synthesis yield.

Presence of Side Products

Q2: My reaction is producing significant amounts of side products. How can I improve the selectivity?

A2: The formation of side products can be a significant challenge. Common side products in reductive amination include the alcohol from the reduction of the starting carbonyl and over-alkylation products.

Troubleshooting Steps:

  • Reduce Carbonyl Reduction: If you are observing the formation of an alcohol corresponding to your starting aldehyde or ketone, your reducing agent is likely too reactive or is being added too early.

    • Switch to a Milder Reducing Agent: Consider using NaBH₃CN or NaBH(OAc)₃ instead of NaBH₄.

    • Two-Step Procedure: First, allow the imine to form completely, and then add the reducing agent.

  • Control Over-Alkylation: If you are starting with a primary amine and forming a tertiary amine instead of the desired secondary amine, you are experiencing over-alkylation.

    • Adjust Stoichiometry: Use an excess of the primary amine to favor the formation of the secondary amine.

    • Control Reaction Time: Shorter reaction times may reduce the extent of over-alkylation.

  • Optimize Reaction Temperature: Higher temperatures can sometimes lead to the formation of undesired side products. Try running the reaction at a lower temperature.

  • Purification Techniques: If side product formation cannot be completely avoided, optimize your purification method (e.g., column chromatography, recrystallization, or distillation) to effectively separate the desired diamine.

Frequently Asked Questions (FAQs)

Q3: What is the optimal pH for reductive amination?

A3: The optimal pH for reductive amination is typically in the range of 5 to 6. This mildly acidic condition is a compromise. It needs to be acidic enough to protonate the carbonyl group and facilitate the nucleophilic attack by the amine, and also to catalyze the dehydration of the hemiaminal intermediate to the imine. However, if the pH is too low, the amine starting material will be protonated, rendering it non-nucleophilic and unable to react with the carbonyl group.

Q4: Can I use a one-pot procedure for all reductive aminations?

A4: A one-pot procedure, where the carbonyl compound, amine, and reducing agent are all mixed together, is often convenient and successful. However, it is not always the best approach. For less reactive carbonyls or amines, or when using a strong reducing agent like NaBH₄, a two-step procedure (formation of the imine first, followed by reduction) can provide better yields and fewer side products.

Q5: How do I choose the right reducing agent for my reductive amination?

A5: The choice of reducing agent depends on the specific substrates and desired reaction conditions.

Reducing AgentProperties and Common Uses
Sodium Cyanoborohydride (NaBH₃CN) Mild and selective reducing agent. Stable in mildly acidic conditions. Reduces imines and iminium ions much faster than aldehydes and ketones. Often the reagent of choice for one-pot reductive aminations.[1]
Sodium Triacetoxyborohydride (NaBH(OAc)₃) Another mild and selective reducing agent. Particularly effective for the reductive amination of a wide range of aldehydes and ketones with primary and secondary amines. It is less toxic than NaBH₃CN.
Sodium Borohydride (NaBH₄) A stronger reducing agent that can reduce aldehydes and ketones. It is best used in a two-step procedure where the imine is formed before the addition of NaBH₄.[2]
Catalytic Hydrogenation (H₂, Pd/C, PtO₂, Raney Ni) A "greener" alternative that avoids the use of stoichiometric hydride reagents. The reaction is carried out under a hydrogen atmosphere in the presence of a metal catalyst.

Experimental Protocols

General Protocol for One-Pot Reductive Amination using Sodium Triacetoxyborohydride

This protocol is a general guideline and may need to be optimized for specific substrates.

  • Reactant Preparation: To a round-bottom flask, add the aldehyde or ketone (1.0 eq) and the amine (1.0-1.2 eq).

  • Solvent Addition: Dissolve the reactants in a suitable solvent such as 1,2-dichloroethane (DCE) or dichloromethane (DCM).

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for imine formation. The progress of imine formation can be monitored by TLC or NMR.

  • Addition of Reducing Agent: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise to the reaction mixture.

  • Reaction: Continue stirring the reaction at room temperature and monitor its progress by TLC or LC-MS until the starting material is consumed. This can take anywhere from a few hours to overnight.

  • Workup: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography, recrystallization, or distillation to obtain the desired diamine.

Quantitative Data Presentation

The following tables provide examples of how reaction conditions can be optimized for diamine synthesis.

Table 1: Optimization of Reaction Conditions for the Synthesis of Isophorone Diamine[4]
ParameterCondition 1Condition 2Condition 3Optimized Condition
Temperature 100°C110°C120°C120°C
Hydrogen Pressure 4 MPa5 MPa6 MPa6 MPa
Ammonia Pressure 0.1 MPa0.2 MPa0.3 MPa0.2 MPa
Catalyst (Raney Co) 1 g1.5 g2 g2 g
Reaction Time 6 h7 h8 h8 h
Yield of Diamine 85.2%91.5%95.6%95.6%
Table 2: Effect of Temperature on Diamine Synthesis via Amination of Graphene Oxide[5]
Reaction Temperature (°C)Predominant InteractionBond Type
10 - 70Non-covalentIonic and Hydrogen Bonds
90CovalentC-N Bond Formation

Mandatory Visualizations

General Workflow for Diamine Synthesis Optimization

Diamine_Synthesis_Workflow start Define Target Diamine select_method Select Synthesis Method (e.g., Reductive Amination) start->select_method initial_exp Initial Experiment (Stoichiometric Reactants, Standard Conditions) select_method->initial_exp analyze_results Analyze Results (Yield, Purity, Side Products) initial_exp->analyze_results optimize_params Identify Parameters for Optimization (Temperature, Catalyst, Solvent, etc.) analyze_results->optimize_params doe Design of Experiments (DoE) (Vary one or more parameters) optimize_params->doe run_exp Run Optimization Experiments doe->run_exp analyze_opt Analyze Optimization Results run_exp->analyze_opt analyze_opt->doe Further Optimization Needed final_conditions Establish Optimized Conditions analyze_opt->final_conditions High Yield & Purity

Caption: General workflow for optimizing diamine synthesis.

References

Technical Support Center: Purification of (S)-Propane-1,2-diamine Sulfate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of (S)-Propane-1,2-diamine sulfate.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for obtaining enantiomerically pure (S)-Propane-1,2-diamine?

A1: The most prevalent method is chiral resolution of the racemic propane-1,2-diamine. This is typically achieved by diastereomeric salt crystallization using a chiral resolving agent, most commonly L-(+)-tartaric acid. The differing solubilities of the resulting diastereomeric salts, ((S)-diamine)-(L-tartrate) and ((R)-diamine)-(L-tartrate), allow for their separation by fractional crystallization.

Q2: Why is the sulfate salt of (S)-Propane-1,2-diamine often preferred over the free base?

A2: The sulfate salt is a crystalline solid that is generally more stable and less hygroscopic than the free diamine, which is a liquid. This makes the sulfate salt easier to handle, weigh, and store, ensuring greater accuracy and stability in experimental setups.

Q3: What are the critical parameters to control during the diastereomeric salt crystallization?

A3: The critical parameters include the choice of solvent, the molar ratio of the resolving agent to the racemic diamine, the crystallization temperature and cooling rate, and the stirring speed. These factors significantly influence the yield and the enantiomeric excess of the desired diastereomeric salt.

Q4: How can I determine the enantiomeric purity of my this compound?

A4: The most common and accurate method is chiral High-Performance Liquid Chromatography (HPLC). Other methods include the use of chiral derivatizing agents followed by NMR spectroscopy or gas chromatography. Polarimetry can also be used to measure the optical rotation, which can be compared to the known value for the pure enantiomer.

Q5: What are common impurities I might encounter in my final product?

A5: Common impurities can include the undesired (R)-enantiomer, residual resolving agent (tartaric acid), residual solvents from the crystallization process, and byproducts from the synthesis of the initial racemic diamine.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low Yield of Diastereomeric Salt The chosen solvent system may not be optimal, leading to high solubility of the desired salt. The molar ratio of the resolving agent may be incorrect. The cooling process may be too rapid, preventing complete crystallization.Screen different solvent systems or solvent ratios. Optimize the molar ratio of L-(+)-tartaric acid to the racemic diamine. Employ a slower, more controlled cooling profile during crystallization.
Low Enantiomeric Excess (e.e.) Inefficient separation of the diastereomeric salts. Co-crystallization of the undesired diastereomer. The system may have reached a eutectic point.Perform multiple recrystallizations of the diastereomeric salt. Vary the crystallization solvent to improve selectivity. Analyze the mother liquor to understand the composition and adjust the crystallization conditions accordingly.
Oiling Out During Crystallization The concentration of the salt in the solution is too high, exceeding its solubility limit at a given temperature. The solvent may not be appropriate for the salt.Add more solvent to the mixture. Gently heat the mixture to redissolve the oil and then cool it down slowly with vigorous stirring. Try a different solvent or a co-solvent system.
Final Product is a Sticky Solid or Oil Incomplete removal of the free base or residual solvents. The presence of hygroscopic impurities.Ensure the complete conversion of the free base to the sulfate salt. Thoroughly dry the final product under vacuum. Recrystallize the sulfate salt from an appropriate solvent to remove impurities.
Inconsistent Crystal Quality Fluctuations in temperature or cooling rate. Inadequate stirring during crystallization. Presence of impurities that inhibit crystal growth.Use a programmable cooling bath for precise temperature control. Ensure consistent and adequate stirring throughout the crystallization process. Purify the diastereomeric salt or the free base before conversion to the sulfate salt.

Experimental Protocols

Protocol 1: Chiral Resolution of Racemic Propane-1,2-diamine using L-(+)-Tartaric Acid
  • Dissolution: Dissolve racemic propane-1,2-diamine in a suitable solvent (e.g., methanol or ethanol) in a flask. In a separate flask, dissolve L-(+)-tartaric acid in the same solvent, potentially with gentle heating.

  • Salt Formation: Slowly add the tartaric acid solution to the diamine solution with constant stirring. The formation of the diastereomeric salts may cause the solution to become cloudy or precipitate to form.

  • Crystallization: Heat the mixture to reflux to ensure complete dissolution. Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to promote crystallization of the less soluble diastereomer, ((S)-propane-1,2-diamine)-L-tartrate.

  • Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.

  • Recrystallization: To improve the enantiomeric purity, recrystallize the collected crystals from the same solvent system. Monitor the enantiomeric excess (e.e.) of the crystals after each recrystallization.

Protocol 2: Liberation of (S)-Propane-1,2-diamine Free Base
  • Dissolution: Dissolve the purified ((S)-propane-1,2-diamine)-L-tartrate salt in water.

  • Basification: Add a strong base, such as a concentrated solution of sodium hydroxide or potassium hydroxide, to the aqueous solution until the pH is highly alkaline (pH > 12). This will deprotonate the diamine.

  • Extraction: Extract the liberated (S)-propane-1,2-diamine free base from the aqueous solution using an organic solvent like dichloromethane or diethyl ether. Repeat the extraction multiple times to ensure complete recovery.

  • Drying and Concentration: Combine the organic extracts, dry them over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), and then remove the solvent by rotary evaporation to obtain the (S)-propane-1,2-diamine as an oil.

Protocol 3: Preparation and Purification of this compound
  • Salt Formation: Dissolve the purified (S)-propane-1,2-diamine free base in a suitable alcohol (e.g., ethanol or isopropanol). Slowly add a stoichiometric amount of concentrated sulfuric acid dropwise with vigorous stirring. The sulfate salt will precipitate out of the solution.

  • Isolation: Collect the crude this compound by vacuum filtration and wash it with the alcohol used for the reaction.

  • Recrystallization: Dissolve the crude sulfate salt in a minimal amount of hot water or a hot water/alcohol mixture. Allow the solution to cool slowly to room temperature to form pure crystals.

  • Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold alcohol, and dry them thoroughly under vacuum to obtain the final product.

Quantitative Data

The following table summarizes typical data obtained during the purification of this compound. Please note that actual results may vary depending on the specific experimental conditions.

Purification Stage Parameter Typical Value Notes
Chiral Resolution Molar Ratio (Diamine:Tartaric Acid)1:1 to 1:0.5A sub-stoichiometric amount of resolving agent can sometimes improve selectivity.
Yield of Diastereomeric Salt (1st crop)30-50% (based on S-enantiomer)Yield is highly dependent on the solvent and crystallization conditions.
Enantiomeric Excess (e.e.) of Salt (1st crop)80-95%
Recrystallization of Salt Yield per Recrystallization70-90%
Enantiomeric Excess (e.e.) after 1-2 Recrystallizations>99%
Conversion to Sulfate Salt Yield>90%This is typically a high-yielding step.
Final Product Overall Yield (from racemic diamine)15-35%
Final Purity (by HPLC)>99.5%
Final Enantiomeric Excess (e.e.)>99.5%

Visualizations

experimental_workflow cluster_resolution Chiral Resolution cluster_separation Separation cluster_liberation Liberation of Free Base cluster_sulfate_formation Sulfate Salt Formation & Purification racemic Racemic (R/S)-Propane-1,2-diamine mix Mix in Solvent (e.g., Methanol) racemic->mix tartaric L-(+)-Tartaric Acid tartaric->mix crystallize Fractional Crystallization mix->crystallize filter1 Filter crystallize->filter1 crystals (S)-Diamine-L-Tartrate Crystals filter1->crystals mother_liquor Mother Liquor (Enriched in (R)-Diamine) filter1->mother_liquor dissolve_salt Dissolve Crystals in Water crystals->dissolve_salt add_base Add Strong Base (e.g., NaOH) dissolve_salt->add_base extract Extract with Organic Solvent add_base->extract free_base Pure (S)-Propane-1,2-diamine (oil) extract->free_base dissolve_base Dissolve Free Base in Alcohol free_base->dissolve_base add_acid Add H2SO4 dissolve_base->add_acid precipitate Precipitate Sulfate Salt add_acid->precipitate recrystallize_sulfate Recrystallize from Water/Alcohol precipitate->recrystallize_sulfate final_product Pure this compound recrystallize_sulfate->final_product

Caption: Experimental workflow for the purification of this compound.

troubleshooting_logic cluster_crystal_issues Crystal Analysis cluster_liquor_issues Mother Liquor Analysis start Low Enantiomeric Excess (e.e.) check_crystals Analyze Crystal Morphology start->check_crystals check_mother_liquor Analyze Mother Liquor Composition start->check_mother_liquor oily_crystals Oily or Amorphous Solid? check_crystals->oily_crystals poor_form Poorly Formed Crystals? check_crystals->poor_form high_s_enantiomer High Concentration of (S)-Diamine-L-Tartrate? check_mother_liquor->high_s_enantiomer eutectic Composition suggests Eutectic Point? check_mother_liquor->eutectic solution_oily Change Solvent or Decrease Concentration oily_crystals->solution_oily solution_poor_form Slow Down Cooling Rate Improve Stirring poor_form->solution_poor_form solution_high_s Increase Crystallization Time Lower Final Temperature high_s_enantiomer->solution_high_s solution_eutectic Change Solvent System Perform Multiple Recrystallizations eutectic->solution_eutectic

Technical Support Center: (S)-Propane-1,2-diamine Sulfate Solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability issues of (S)-Propane-1,2-diamine sulfate solutions. The information is presented in a question-and-answer format to directly address potential challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications in research and drug development?

A1: this compound is the sulfate salt of the chiral diamine (S)-Propane-1,2-diamine. In drug development, chiral amines are crucial building blocks for synthesizing enantiomerically pure active pharmaceutical ingredients (APIs). The sulfate salt form is often utilized to improve the handling, stability, and aqueous solubility of the free base.

Q2: What are the primary stability concerns for aqueous solutions of this compound?

A2: The primary stability concerns for aqueous solutions of this compound include:

  • Chemical Degradation: This can occur through oxidation and hydrolysis, potentially leading to the formation of impurities.

  • Physical Instability: This may manifest as precipitation of the salt or the free base, especially with changes in pH or temperature.

  • Chiral Purity: Racemization, the conversion of the (S)-enantiomer to the (R)-enantiomer, can be a concern under certain conditions, compromising the enantiomeric purity of the solution.

Q3: How does pH affect the stability of this compound solutions?

A3: The pH of the solution is a critical factor. (S)-Propane-1,2-diamine is a weak base, and its sulfate salt is formed with a strong acid. The pH of a solution of this salt will be acidic.

  • Low pH (acidic): Generally, in acidic conditions, the diamine is protonated, which can protect it from certain types of degradation like oxidation. However, excessively low pH is not typically necessary.

  • High pH (alkaline): Increasing the pH will deprotonate the diammonium salt to the free diamine. The free amine is more susceptible to oxidative degradation. High pH can also lead to the precipitation of the less soluble free base if its concentration exceeds its solubility limit.

Q4: What is the impact of temperature on the stability of these solutions?

A4: Elevated temperatures accelerate the rate of chemical degradation reactions, including oxidation and potential racemization. For long-term storage, refrigeration (2-8°C) is generally recommended to minimize degradation. Room temperature storage should be for shorter durations.

Q5: Are this compound solutions sensitive to light?

A5: While there is no specific public data on the photosensitivity of this compound, it is a good laboratory practice to protect all chemical solutions from light by storing them in amber vials or in the dark to prevent potential photolytic degradation.

Troubleshooting Guides

This section provides solutions to common problems encountered when working with this compound solutions.

Issue 1: Precipitation or Cloudiness in the Solution

Potential Cause Troubleshooting Steps
Change in pH: The pH of the solution may have shifted to a more alkaline range, causing the free base to precipitate. Measure the pH of the solution. If it is alkaline, carefully add a dilute solution of sulfuric acid to lower the pH until the precipitate redissolves.
Low Temperature: If the solution was stored at a low temperature, the solubility of the salt may have been exceeded. Gently warm the solution and agitate to see if the precipitate redissolves. If it does, consider storing the solution at a slightly higher temperature or at a lower concentration.
Evaporation of Solvent: Over time, solvent evaporation can increase the concentration of the salt beyond its solubility limit. Check for any signs of solvent loss. If suspected, add a small amount of the original solvent to redissolve the precipitate. Ensure containers are tightly sealed for storage.

Issue 2: Discoloration of the Solution (e.g., Yellowing)

Potential Cause Troubleshooting Steps
Oxidative Degradation: The amine may be undergoing oxidation, which often produces colored byproducts. This can be accelerated by exposure to air (oxygen), heat, or light. Prepare fresh solutions and consider purging the solution and headspace of the storage container with an inert gas like nitrogen or argon. Store the solution in a tightly sealed container in the dark and at a reduced temperature.
Contamination: The discoloration could be due to contamination from the glassware, solvent, or other reagents. Ensure all glassware is scrupulously clean. Use high-purity solvents for solution preparation.

Issue 3: Loss of Chiral Purity

Potential Cause Troubleshooting Steps
Racemization: The (S)-enantiomer may be converting to the (R)-enantiomer, leading to a loss of enantiomeric excess. This can be promoted by harsh pH conditions (especially basic) or high temperatures. Analyze the chiral purity of the solution using a suitable chiral HPLC method. If racemization is confirmed, prepare fresh solutions and store them under neutral to slightly acidic pH conditions at a low temperature. Avoid prolonged exposure to high temperatures.

Data Presentation

Disclaimer: The following tables contain illustrative data based on the general behavior of amine salts. Specific experimental data for this compound is not publicly available. This data should be used for guidance and comparison purposes only.

Table 1: Illustrative Solubility of this compound in Water at Different Temperatures

Temperature (°C)Approximate Solubility ( g/100 mL)
425
2540
5065

Table 2: Illustrative Stability of a 10 mg/mL this compound Aqueous Solution under Different Storage Conditions (Assay by HPLC)

Storage ConditionTime PointAssay (% of Initial)Appearance
2-8°C, Protected from Light1 month99.8Colorless solution
3 months99.5Colorless solution
6 months99.1Colorless solution
25°C/60% RH, Protected from Light1 month98.5Colorless solution
3 months96.2Faint yellow tint
6 months93.0Yellow solution
40°C/75% RH, Protected from Light1 week95.0Faint yellow tint
2 weeks91.5Yellow solution
1 month85.3Dark yellow solution

Experimental Protocols

Protocol 1: Preparation of a Stock Solution of this compound (10 mg/mL)

  • Materials:

    • This compound

    • High-purity water (e.g., Milli-Q or equivalent)

    • Calibrated analytical balance

    • Volumetric flask (appropriate size)

    • Magnetic stirrer and stir bar

  • Procedure:

    • Accurately weigh the required amount of this compound.

    • Transfer the solid to the volumetric flask.

    • Add approximately 70-80% of the final volume of high-purity water.

    • Stir the mixture until the solid is completely dissolved.

    • Once dissolved, add high-purity water to the calibration mark of the volumetric flask.

    • Stopper the flask and invert it several times to ensure a homogeneous solution.

    • Transfer the solution to a clean, labeled, and appropriate storage container (e.g., an amber glass vial).

Protocol 2: Forced Degradation Study for a Solution of this compound

This protocol is based on ICH Q1A(R2) guidelines for stability testing.

  • Objective: To investigate the potential degradation pathways of this compound in solution under stress conditions.

  • Stress Conditions:

    • Acid Hydrolysis: Treat the solution with 0.1 M HCl at 60°C for 24 hours.

    • Base Hydrolysis: Treat the solution with 0.1 M NaOH at 60°C for 24 hours.

    • Oxidation: Treat the solution with 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Heat the solution at 80°C for 48 hours.

    • Photostability: Expose the solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

  • Procedure:

    • Prepare a solution of this compound at a known concentration (e.g., 1 mg/mL).

    • For each stress condition, place an aliquot of the solution in a suitable container.

    • For hydrolytic studies, add the acid or base as specified.

    • For the oxidative study, add the hydrogen peroxide.

    • Place the samples under the specified temperature and/or light conditions.

    • Include a control sample stored under normal conditions (e.g., 2-8°C, protected from light).

    • After the specified time, neutralize the acid and base-stressed samples.

    • Analyze all samples (including the control) by a stability-indicating analytical method (e.g., HPLC) to determine the extent of degradation and to observe any degradation products.

Visualizations

logical_relationship cluster_factors Factors Affecting Stability cluster_degradation Potential Degradation Pathways Temperature Temperature Oxidation Oxidation Temperature->Oxidation accelerates Racemization Racemization Temperature->Racemization promotes pH pH Hydrolysis Hydrolysis pH->Hydrolysis influences pH->Racemization can promote (esp. basic) Precipitation Precipitation pH->Precipitation can cause Oxygen Oxygen (Air) Oxygen->Oxidation causes Light Light Light->Oxidation can initiate

Caption: Factors influencing the stability of this compound solutions.

experimental_workflow cluster_prep Solution Preparation cluster_stress Forced Degradation cluster_analysis Analysis Prep Prepare (S)-Propane-1,2-diamine sulfate solution Acid Acid Hydrolysis Prep->Acid Base Base Hydrolysis Prep->Base Oxidation Oxidation Prep->Oxidation Thermal Thermal Stress Prep->Thermal Photo Photostability Prep->Photo HPLC Stability-Indicating HPLC Analysis Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC Characterization Characterize Degradants HPLC->Characterization

Caption: Workflow for a forced degradation study of this compound solution.

Technical Support Center: Synthesis of N-Substituted Diamines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of N-substituted diamines. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed during the synthesis of N-substituted diamines?

A1: The most prevalent side reactions include over-alkylation leading to di-substituted or poly-substituted products, and in the case of reductive amination, the formation of alcohol byproducts from the reduction of the starting carbonyl compound.[1] Incomplete reaction can also leave starting materials or intermediate imines as impurities.[2] For reductive aminations using sodium cyanoborohydride, the addition of a cyanide group to the product can be a minor byproduct.

Q2: How can I favor the formation of a mono-substituted diamine over a di-substituted one?

A2: Achieving selective mono-substitution is a common challenge due to the increased nucleophilicity of the mono-substituted product compared to the starting diamine.[3] Several strategies can be employed to favor mono-substitution:

  • Use of a large excess of the diamine: This statistical approach increases the probability of the alkylating agent reacting with an unsubstituted diamine. However, this is not always practical for valuable or complex diamines.[4]

  • Employing a protecting group strategy: One of the amino groups can be selectively protected (e.g., with a Boc group), followed by alkylation of the unprotected amine and subsequent deprotection.[5]

  • Controlling stoichiometry: Carefully controlling the stoichiometry of the reactants, often using slightly less than one equivalent of the alkylating agent, can improve the yield of the mono-substituted product.

  • Slow addition of the alkylating agent: Adding the alkylating agent slowly to the reaction mixture can help maintain a low concentration of the alkylating agent, favoring reaction with the more abundant starting diamine.

Q3: What is the role of a protecting group in diamine synthesis, and which one should I choose?

A3: A protecting group temporarily blocks one of the amine functionalities, preventing it from reacting and thus directing the substitution to the other amine group. The choice of protecting group depends on the overall synthetic strategy and the stability of your molecule to the deprotection conditions. Common amine protecting groups include:

  • tert-Butoxycarbonyl (Boc): Widely used due to its stability under many reaction conditions and its relatively mild acidic deprotection.

  • Fluorenylmethyloxycarbonyl (Fmoc): Often used in solid-phase peptide synthesis and is cleaved under basic conditions.

  • Trichloroethoxycarbonyl (Troc): Removed under reductive conditions with zinc.

The selection of a protecting group should be based on its orthogonality with other functional groups present in the molecule.

Troubleshooting Guides

Issue 1: Low Yield of Mono-Substituted Product and Significant Di-Substitution

Symptoms:

  • Analysis of the crude reaction mixture (e.g., by LC-MS or NMR) shows a significant amount of the di-substituted product alongside the desired mono-substituted product and unreacted starting diamine.

Possible Causes and Solutions:

Possible Cause Suggested Solution
High Reactivity of Mono-substituted Product The mono-substituted diamine is often more nucleophilic than the starting diamine, leading to rapid subsequent alkylation.[3]
Solution 1: Adjust Stoichiometry. Use a slight excess of the diamine (1.2-1.5 equivalents) relative to the alkylating agent. For valuable diamines where a large excess is not feasible, carefully control the addition of the alkylating agent to less than 1 equivalent.
Solution 2: Lower Reaction Temperature. Running the reaction at a lower temperature can reduce the rate of the second alkylation more significantly than the first.
Solution 3: Use a Protecting Group. Protect one of the amine groups with a suitable protecting group (e.g., Boc) to ensure mono-substitution. The protecting group can be removed in a subsequent step.
Rapid Mixing and Localized High Concentration of Alkylating Agent If the alkylating agent is added too quickly, localized areas of high concentration can promote di-substitution.
Solution: Slow Addition and Efficient Stirring. Add the alkylating agent dropwise over an extended period with vigorous stirring to ensure it reacts with the more abundant starting diamine before encountering the mono-substituted product.
Issue 2: Incomplete Reaction and Presence of Starting Materials

Symptoms:

  • Significant amounts of the starting diamine and/or alkylating agent remain in the reaction mixture after the expected reaction time.

Possible Causes and Solutions:

Possible Cause Suggested Solution
Insufficient Reactivity The reaction conditions (temperature, solvent, base) may not be optimal for the specific substrates.
Solution 1: Increase Temperature. Gently heating the reaction mixture can increase the reaction rate. Monitor for the formation of side products.
Solution 2: Change Solvent. The choice of solvent can significantly impact reaction rates. For N-alkylations with alkyl halides, polar aprotic solvents like DMF or acetonitrile are often effective.[6]
Solution 3: Use a More Effective Base. If a base is used, ensure it is strong enough to deprotonate the amine or neutralize any acid formed during the reaction. Common bases include triethylamine, diisopropylethylamine (DIPEA), or potassium carbonate.
Poor Solubility of Reactants If one of the reactants is not fully dissolved, the reaction will be slow and incomplete.
Solution: Choose a More Suitable Solvent. Select a solvent in which all reactants are fully soluble at the reaction temperature. For some reductive aminations, methanol has been found to be a good solvent.[7]
Issue 3: Formation of Imine Intermediate as a Major Impurity in Reductive Amination

Symptoms:

  • The final product is contaminated with a significant amount of the imine intermediate.[2]

Possible Causes and Solutions:

Possible Cause Suggested Solution
Inefficient Reduction of the Imine The reducing agent may not be sufficiently reactive or may have been consumed before the reaction was complete.
Solution 1: Use a More Reactive Reducing Agent. If using a mild reducing agent like sodium triacetoxyborohydride (STAB), consider switching to the more reactive sodium borohydride (NaBH4). However, be mindful that NaBH4 can also reduce the starting aldehyde/ketone.[8]
Solution 2: Increase the Amount of Reducing Agent. Add an additional portion of the reducing agent to the reaction mixture and allow it to stir for a longer period.
Suboptimal pH for Reduction The reduction of the imine is often pH-dependent.
Solution: Adjust the Reaction pH. The formation of the imine is favored under mildly acidic conditions (pH 4-5).[9] Ensure the pH is suitable for the chosen reducing agent. For example, NaBH3CN is more effective at a slightly acidic pH.[8]

Quantitative Data Summary

Table 1: Influence of Stoichiometry on Mono-Boc Protection of Piperazine

Equivalents of Boc-AnhydrideYield of Mono-Boc-PiperazinePredominant Species
< 0.8< 45%Unprotected Piperazine
0.845%Mono-Boc-Piperazine
> 0.8< 45%Di-Boc-Piperazine

Data obtained from flow chemistry experiments.

Table 2: Yields of Mono-N-Alkylation of Ethylenediamine with Various Alcohols

AlcoholReaction Temperature (°C)Yield of Mono-alkylated Product (%)
Methanol16080.2
Ethanol16082.3
Propan-1-ol16083.7
Butan-1-ol16085.2
Isopropanol16082.8
Cyclohexanol17076.1

Reaction conditions: Fixed-bed reactor with CuO-NiO/γ-Al2O3 catalyst.[10]

Experimental Protocols

Protocol 1: General Procedure for Mono-Boc Protection of Piperazine

This protocol is adapted from a method utilizing an acid to block one of the nitrogen atoms as a hydrochloride salt.[4]

Materials:

  • Piperazine

  • Hydrochloric acid (HCl)

  • Di-tert-butyl dicarbonate (Boc)₂O

  • Sodium hydroxide (NaOH)

  • Water

  • Ethyl acetate

Procedure:

  • In a round-bottom flask, dissolve piperazine (1.0 eq) and piperazine dihydrochloride (0.01 eq) in water.

  • Stir the mixture for 5 minutes.

  • Add tert-butyl 1H-imidazole-1-carboxylate (prepared separately from t-butanol and CDI) to the aqueous solution.

  • Stir the reaction mixture for 30 minutes.

  • Add a saturated solution of NaOH to the aqueous layer until the pH is basic.

  • Extract the aqueous layer with ethyl acetate (4 x 15 mL).

  • Wash the combined organic layers with water (4 x 5 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the mono-Boc-piperazine.

  • Purify the product by flash chromatography if necessary.

Protocol 2: General Procedure for N-Alkylation of a Diamine with an Alkyl Halide

This is a general procedure and may require optimization for specific substrates.[6]

Materials:

  • Diamine

  • Alkyl halide (e.g., alkyl bromide or iodide)

  • Base (e.g., K₂CO₃, DIPEA)

  • Solvent (e.g., DMF, acetonitrile)

  • Sodium iodide (NaI, if using an alkyl chloride or bromide)

Procedure:

  • To a solution of the diamine (1.5-2.0 equivalents) in the chosen solvent, add the alkyl halide (1.0 equivalent).

  • Add the base (1.5 equivalents). If using an alkyl chloride or bromide, add sodium iodide (1.5 equivalents) to facilitate the reaction.

  • Stir the reaction mixture at room temperature for 12-24 hours. If the reaction is slow, the temperature can be increased.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualization of Troubleshooting Workflow

Troubleshooting_Diamine_Synthesis start Start: N-Substituted Diamine Synthesis check_crude Analyze Crude Reaction Mixture (LC-MS, NMR) start->check_crude low_yield Low Yield of Desired Product check_crude->low_yield over_alkylation Issue: Over-alkylation (Di- and Poly-substitution) low_yield->over_alkylation High di-substitution? incomplete_reaction Issue: Incomplete Reaction (Starting Materials Remain) low_yield->incomplete_reaction High starting material? side_products Issue: Other Side Products (e.g., Imine, Alcohol) low_yield->side_products Other impurities? sol_over_alkylation Solutions: - Use excess diamine - Slow addition of alkylating agent - Lower reaction temperature - Use protecting group over_alkylation->sol_over_alkylation sol_incomplete Solutions: - Increase temperature - Change solvent - Use more effective base - Check reactant solubility incomplete_reaction->sol_incomplete sol_side_products Solutions: - Optimize reducing agent - Adjust pH - Use dehydrating agent (for imine formation) side_products->sol_side_products purify Purify Product (Column Chromatography, etc.) sol_over_alkylation->purify sol_incomplete->purify sol_side_products->purify

Caption: Troubleshooting workflow for N-substituted diamine synthesis.

References

Technical Support Center: Catalyst Deactivation in Diamine Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for catalyst deactivation in diamine synthesis processes. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions related to catalyst performance and longevity.

Troubleshooting Guides

This section provides step-by-step guidance for diagnosing and addressing common problems encountered during catalytic diamine synthesis.

Issue 1: Gradual or Sudden Decrease in Reaction Yield/Conversion

You observe that your reaction is no longer proceeding to completion, or the yield of your desired diamine has significantly dropped over several runs or even within a single experiment.

Possible Causes:

  • Catalyst Poisoning: Impurities in the reactants, solvent, or gas stream are deactivating the catalyst's active sites.

  • Fouling/Coking: Carbonaceous materials or oligomeric byproducts are physically blocking the catalyst surface and pores.

  • Thermal Degradation/Sintering: High reaction temperatures are causing the metal particles of the catalyst to agglomerate, reducing the active surface area.

  • Leaching: The active metal is dissolving from the support into the reaction medium.

Troubleshooting Workflow:

Troubleshooting_Yield_Decrease start Start: Decreased Yield Observed check_impurities 1. Analyze Reactants/Solvent for Impurities (e.g., sulfur, halides, CO) start->check_impurities poisoning_suspected Poisoning Suspected check_impurities->poisoning_suspected Impurities Detected no_impurities No Obvious Impurities check_impurities->no_impurities optimize_conditions 4. Optimize Reaction Conditions (Lower temperature, purify reactants) poisoning_suspected->optimize_conditions characterize_catalyst 2. Characterize Spent Catalyst (TGA, SEM, TEM, XPS) no_impurities->characterize_catalyst coking_evidence Evidence of Fouling/Coking (Carbon deposits observed) characterize_catalyst->coking_evidence sintering_evidence Evidence of Sintering (Increased particle size) characterize_catalyst->sintering_evidence leaching_evidence Evidence of Leaching (Metal content in filtrate) characterize_catalyst->leaching_evidence Analyze reaction filtrate no_physical_change No Significant Physical Change characterize_catalyst->no_physical_change regeneration 3. Attempt Catalyst Regeneration (See regeneration protocols) coking_evidence->regeneration sintering_evidence->optimize_conditions new_catalyst Consider New Catalyst or Support leaching_evidence->new_catalyst no_physical_change->regeneration activity_restored Activity Restored regeneration->activity_restored activity_not_restored Activity Not Restored regeneration->activity_not_restored activity_not_restored->new_catalyst optimize_conditions->new_catalyst If optimization fails

Caption: Troubleshooting workflow for decreased reaction yield.

Issue 2: Increased Reaction Time or Sluggish Reaction Rate

The reaction is taking significantly longer to reach completion compared to previous successful runs.

Possible Causes:

  • Partial Catalyst Poisoning: A low concentration of poisons is slowly deactivating the catalyst.

  • Mass Transfer Limitations: Fouling is beginning to block pores, restricting reactant access to active sites.

  • Changes in Reaction Conditions: Unintentional changes in temperature, pressure, or stirring rate.

Troubleshooting Steps:

  • Verify Reaction Parameters: Double-check and confirm that the temperature, hydrogen pressure (for hydrogenation), and stirring speed are identical to previous successful experiments.

  • Analyze for Low-Level Contaminants: Even trace amounts of poisons can accumulate over time. Consider using a fresh batch of solvent and reactants to see if the reaction rate improves.

  • Perform a Catalyst Activity Test: Compare the performance of the current catalyst with a fresh catalyst sample under identical conditions. A significant difference in reaction rate points to catalyst deactivation.

  • Consider In-situ Regeneration: For some types of deactivation, such as coking, a mild in-situ regeneration might be possible. (See Experimental Protocols).

Frequently Asked Questions (FAQs)

Q1: What are the most common catalyst poisons in diamine synthesis?

A1: Common catalyst poisons include:

  • Sulfur compounds: Often present in starting materials or solvents.

  • Halides: Can be introduced from precursors or cleaning agents.

  • Carbon monoxide (CO): A common impurity in hydrogen gas streams.

  • Nitrogen-containing compounds: The amine reactants, imine intermediates, and diamine products themselves can strongly adsorb on the catalyst surface and act as inhibitors or poisons, especially at high concentrations.[1][2] Other nitrogen-containing functional groups like nitriles and nitro compounds can also act as poisons.[3]

Q2: How can I tell if my catalyst is deactivated by poisoning or coking?

A2: Poisoning often leads to a rapid and significant loss of activity, sometimes even with a small amount of the poison. Coking or fouling typically results in a more gradual decline in activity as carbonaceous deposits build up over time. Characterization techniques can provide a definitive answer:

  • Temperature Programmed Oxidation (TPO): Can quantify the amount of coke on a catalyst.

  • X-ray Photoelectron Spectroscopy (XPS): Can detect the presence of poisons on the catalyst surface.

  • Scanning Electron Microscopy (SEM) / Transmission Electron Microscopy (TEM): Can visualize deposits on the catalyst surface and changes in particle size (sintering).

Q3: Is it possible to regenerate a deactivated catalyst?

A3: Yes, in many cases, catalyst regeneration is possible, depending on the deactivation mechanism.

  • Fouling/Coking: Can often be reversed by burning off the carbon deposits in a controlled manner (oxidation) or through gasification with steam or CO2.

  • Reversible Poisoning: Some poisons can be removed by washing with appropriate solvents or by thermal treatment. For example, some adsorbed species can be removed by washing with solvents like chloroform and glacial acetic acid.[2]

  • Irreversible Poisoning and Sintering: These are generally more difficult to reverse, and catalyst replacement may be necessary.

Q4: Can the diamine product itself deactivate the catalyst?

A4: Yes, the diamine product, as well as the amine reactant and imine intermediate, can adsorb onto the active sites of the catalyst and inhibit the reaction.[1][2] This is a form of product inhibition and can sometimes be mitigated by optimizing reaction conditions, such as temperature and reactant concentrations. In some cases, the formation of oligomeric secondary amines on the catalyst surface can lead to deactivation.

Q5: My Raney® Nickel catalyst seems to lose activity quickly. Why is this and what can I do?

A5: Raney® Nickel catalysts can be susceptible to rapid deactivation, particularly in the absence of additives like sodium hydroxide.[3] This deactivation can be caused by the formation of oligomeric secondary amines that block the catalyst surface.[3] Increasing hydrogen pressure may increase the yield but can also accelerate deactivation. However, in-pot regeneration under a hydrogen atmosphere has been shown to completely recover the activity of a deactivated Raney® Nickel catalyst.

Data on Catalyst Performance and Deactivation

The following tables summarize quantitative data on catalyst performance, deactivation, and regeneration from various studies.

Table 1: Effect of Reaction Conditions on Raney® Nickel Catalyst Performance in Hydrogenation

ParameterCondition 1Condition 2OutcomeReference
H₂ Pressure 40 bar60 barHigher pressure led to a higher yield of the desired amino-ester (91% vs. 67%) but also resulted in a higher deactivation rate.[3]
Temperature 80 °C100 °CIncreasing temperature from 80 to 100 °C increased the hexamethylenediamine (HMDA) yield from 90.5% to 100%.[4]

Table 2: Catalyst Regeneration Efficiency

CatalystDeactivation CauseRegeneration MethodActivity RecoveryReference
Raney® Nickel Not specified (used in hydrogenation of a nitrile-ester)In-pot regeneration (30 bar H₂, 150 °C)Complete activity recovery[3]
Pd(OH)₂/C Blockage of catalyst poresWashing with chloroform and glacial acetic acid with stirring and sonicationThe regenerated catalyst could be recycled three times, maintaining a high yield (>70%).[2]
Pd/C Sulfur poisoningOxidation with hydrogen peroxideNot specified quantitatively, but the method is reported to be effective.[5]

Table 3: Impact of Poisons on Catalyst Activity

CatalystPoisonPoison ConcentrationEffect on ActivityReference
Pd system Ammonia (NH₃)< 0.54%Decreased catalyst activity.[1]
Pd system Ammonia (NH₃)1.16%Rapid poisoning leading to complete loss of activity. Poisoning was not fully reversible.[1]

Experimental Protocols

Protocol 1: Troubleshooting a Failed Reductive Amination Reaction

This protocol provides a systematic approach to identify the cause of a failed or low-yielding reductive amination reaction.

Objective: To determine if the issue lies with imine formation, the reduction step, or catalyst deactivation.

Methodology:

  • Imine Formation Check:

    • In a separate small-scale reaction, mix the aldehyde/ketone and the amine in the reaction solvent without the reducing agent and catalyst.

    • Monitor the reaction by Thin Layer Chromatography (TLC), Nuclear Magnetic Resonance (NMR) spectroscopy, or Fourier-Transform Infrared (FTIR) spectroscopy to confirm the formation of the imine intermediate.

    • If the imine does not form, consider adding a dehydrating agent (e.g., molecular sieves) or a catalytic amount of acid (e.g., acetic acid) to promote imine formation.

  • Reduction Step Check:

    • If imine formation is confirmed, proceed with the reduction.

    • If the imine is stable enough to be isolated, perform the reduction on the isolated imine with the catalyst and reducing agent.

    • If the reaction proceeds, the issue in the one-pot reaction may be related to the reducing agent's stability or selectivity.

  • Catalyst Activity Check:

    • Set up two parallel reactions under identical conditions: one with the suspect (used) catalyst and one with a fresh batch of the same catalyst.

    • Monitor the reaction progress in both setups. A significantly slower rate or lower yield with the used catalyst indicates deactivation.

Caption: A logical workflow for troubleshooting reductive amination reactions.

Protocol 2: General Procedure for Catalyst Regeneration by Oxidation (for Coking)

Objective: To remove carbonaceous deposits from a fouled catalyst.

!CAUTION! This procedure involves high temperatures and should be performed with appropriate safety measures in a well-ventilated area or a dedicated tube furnace.

Methodology:

  • Catalyst Preparation:

    • Recover the spent catalyst from the reaction mixture by filtration and wash it thoroughly with a suitable solvent to remove any residual reactants and products.

    • Dry the catalyst in an oven at a low temperature (e.g., 100-120 °C) to remove the solvent.

  • Oxidative Treatment:

    • Place the dried catalyst in a quartz tube within a tube furnace.

    • Purge the system with an inert gas (e.g., nitrogen or argon) while slowly ramping up the temperature to the desired regeneration temperature (typically 400-550 °C).

    • Once the target temperature is reached, introduce a diluted stream of air (e.g., 5-10% air in nitrogen) over the catalyst bed. The oxidation of coke is exothermic, so a dilute oxidant stream is crucial to control the temperature and prevent catalyst sintering.

    • Hold at the regeneration temperature for several hours until the coke is completely burned off. This can be monitored by analyzing the off-gas for CO₂.

    • After regeneration, switch back to an inert gas flow and allow the catalyst to cool down to room temperature.

  • Post-Regeneration Characterization (Optional but Recommended):

    • Characterize the regenerated catalyst using techniques like BET surface area analysis to assess the recovery of surface area and porosity.

    • Perform a catalyst activity test to quantify the recovery of catalytic performance.

Signaling Pathways and Logical Relationships

Mechanisms of Catalyst Deactivation

The following diagram illustrates the primary mechanisms of catalyst deactivation.

Deactivation_Mechanisms catalyst Active Catalyst poisoning Poisoning (Chemical adsorption of impurities) catalyst->poisoning fouling Fouling/Coking (Physical deposition of carbon/polymers) catalyst->fouling sintering Thermal Degradation/Sintering (Agglomeration of metal particles) catalyst->sintering leaching Leaching (Dissolution of active metal) catalyst->leaching deactivated_catalyst Deactivated Catalyst poisoning->deactivated_catalyst fouling->deactivated_catalyst sintering->deactivated_catalyst leaching->deactivated_catalyst

Caption: Major pathways of catalyst deactivation.

References

Technical Support Center: High-Yield Synthesis of 1,3-Dimesityl-propane-1,3-dione

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides detailed protocols, troubleshooting advice, and frequently asked questions for the high-yield synthesis of 1,3-dimesityl-propane-1,3-dione. It is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the preferred method for the high-yield synthesis of 1,3-dimesityl-propane-1,3-dione?

A1: The recommended method is a Friedel–Crafts reaction using malonyl dichloride and mesitylene with anhydrous aluminum chloride as a catalyst. This method proceeds through a stable aluminum complex intermediate, which is then hydrolyzed to yield the final product with a high overall yield.[1][2][3]

Q2: Why is the isolation of the aluminum complex intermediate a key feature of this synthesis?

A2: The formation of the tris(1,3-dimesityl-propane-1,3-dionato)aluminum(III) complex is a crucial step. This intermediate is notably stable, even in the presence of dilute hydrochloric acid, which allows for its isolation and purification.[1] Subsequent decomposition of this clean intermediate with concentrated HCl leads to the desired β-diketone in good yield.[1]

Q3: What are the expected yield and melting point of the final product?

A3: Following the detailed protocol, a yield of approximately 78.5% can be expected.[1] The melting point of the recrystallized 1,3-dimesityl-propane-1,3-dione is reported to be in the range of 103–104 °C[1] or 106–108 °C.[3]

Q4: What are the key characterization signatures for 1,3-dimesityl-propane-1,3-dione?

A4: The product can be characterized by various spectroscopic methods. Key data are:

  • ESI-MS: A peak at m/z 309.5 [M + H]⁺.[1]

  • ¹H NMR (CDCl₃): Signals around 2.28–2.32 ppm (18H, methyl protons), 5.74 ppm (1H, enol CH), 6.88 ppm (4H, aromatic protons), and a broad signal at 16.01 ppm (enol OH).[1]

  • IR (KBr, cm⁻¹): Characteristic peaks at 3430 (OH), 1615 (C=O), and 1435 (C=C).[1]

Experimental Protocol

A detailed methodology for the synthesis is provided below, based on established procedures.[1]

Part 1: Synthesis of Tris(1,3-dimesityl-propane-1,3-dionato)aluminum(III) [AlL₃]

  • In a flask equipped with a dropping funnel and a stirrer, prepare a mixture of mesitylene (12 ml, 0.08 mol) and anhydrous aluminum chloride (12.0 g, 0.09 mol) in 60 ml of carbon disulfide.

  • Cool the mixture in an ice bath.

  • Add malonyl dichloride (2.82 g, 0.02 mol) dropwise to the cooled mixture.

  • After the addition is complete, stir the reaction mixture at 50°C for 3 hours.

  • Pour the reaction mixture into a beaker containing 10 ml of concentrated HCl and 40 g of ice with vigorous stirring.

  • Separate the carbon disulfide layer from the aqueous layer.

  • Wash the organic layer several times with water.

  • Evaporate the carbon disulfide to obtain the solid intermediate, [AlL₃].

Part 2: Synthesis of 1,3-Dimesityl-propane-1,3-dione (HL)

  • Dissolve the solid [AlL₃] intermediate (5.94 g, 6.25 mmol) in chloroform.

  • Pour the chloroform solution into 10 ml of concentrated HCl.

  • Reflux the mixture for 24 hours.

  • After cooling, the desired diketone will precipitate.

  • Recrystallize the crude product from ethanol to obtain colorless shining flakes.

Data Summary

The following table summarizes the key quantitative data for the synthesis.

ParameterValueReference
Yield 78.5%[1]
Melting Point 103–104 °C[1]
ESI-MS m/z 309.5 [M + H]⁺[1]
¹H NMR (CDCl₃, δ/ppm) 2.28–2.32 (m, 18H, CH₃), 5.74 (s, 1H, enol CH), 6.88 (s, 4H, ArH), 16.01 (br, enol OH)[1]
¹³C NMR (CDCl₃, δ/ppm) 19.54, 21.07, 105.47, 128.69, 134.50, 134.77, 138.90, 191.18[3]
IR (KBr, ν/cm⁻¹) 3430 (OH), 3106 (C=C–H), 2951 (CH₂), 2918 (CH₃), 1615 (C=O), 1435 (C=C), 1377 (C–H), 1272 (C–O)[1]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low or No Yield of the Aluminum Complex - Inactive aluminum chloride due to moisture.- Impure malonyl dichloride.- Incorrect reaction temperature.- Use freshly opened or properly stored anhydrous aluminum chloride. Ensure all glassware is thoroughly dried.- Use freshly distilled or high-purity malonyl dichloride.- Maintain the initial reaction temperature with an ice bath during the addition of malonyl dichloride and then ensure the temperature is maintained at 50°C.
Formation of a Dark, Tarry Substance - Reaction temperature too high during the Friedel-Crafts reaction, leading to side reactions and polymerization.- Presence of impurities in the starting materials.- Carefully control the temperature during the addition of malonyl dichloride and the subsequent heating phase.- Ensure the purity of mesitylene and malonyl dichloride.
Incomplete Hydrolysis of the Aluminum Complex - Insufficient reflux time.- Insufficient concentration of hydrochloric acid.- Ensure the mixture is refluxed for the full 24 hours.- Use concentrated hydrochloric acid for the hydrolysis step as specified in the protocol.
Difficulty in Recrystallization of the Final Product - Presence of unreacted starting materials or byproducts.- Incorrect choice of recrystallization solvent.- Ensure the hydrolysis step is complete to minimize impurities. If necessary, consider column chromatography for purification prior to recrystallization.- Ethanol is the recommended solvent for recrystallization. Ensure the correct amount of solvent is used to achieve saturation at high temperature and precipitation upon cooling.
Product is an Oil or Low-Melting Solid - Presence of solvent residue.- Impurities depressing the melting point.- Dry the final product thoroughly under vacuum to remove any residual ethanol or other solvents.- If the melting point is still low, consider an additional purification step such as column chromatography (e.g., with a dichloromethane/petroleum ether solvent system) followed by recrystallization.[3]

Visualizations

SynthesisWorkflow Start Start Materials: Mesitylene, Malonyl Dichloride, Anhydrous AlCl₃, CS₂ Reaction1 Friedel-Crafts Acylation 1. Ice Bath (addition) 2. 50°C for 3h Start->Reaction1 Quench Quench Conc. HCl and Ice Reaction1->Quench Extraction Workup 1. Separate CS₂ layer 2. Wash with water 3. Evaporate CS₂ Quench->Extraction Intermediate Isolate Intermediate: Tris(1,3-dimesityl-propane- 1,3-dionato)aluminum(III) Extraction->Intermediate Hydrolysis Acid Hydrolysis Reflux in Conc. HCl for 24h Intermediate->Hydrolysis Purification Purification Recrystallize from Ethanol Hydrolysis->Purification FinalProduct Final Product: 1,3-Dimesityl-propane-1,3-dione Purification->FinalProduct TroubleshootingLogic Problem Low Yield or Impure Product Cause1 Moisture Contamination? Problem->Cause1 Cause2 Incorrect Temperature? Problem->Cause2 Cause3 Incomplete Hydrolysis? Problem->Cause3 Cause4 Purification Issue? Problem->Cause4 Solution1 Use Anhydrous Reagents & Dry Glassware Cause1->Solution1 Yes Solution2 Monitor and Control Reaction Temperature Cause2->Solution2 Yes Solution3 Ensure 24h Reflux with Conc. HCl Cause3->Solution3 Yes Solution4 Recrystallize Carefully or Use Chromatography Cause4->Solution4 Yes

References

Validation & Comparative

A Comparative Guide to Purity Analysis of (S)-Propane-1,2-diamine Sulfate by HPLC

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, ensuring the enantiomeric purity of chiral compounds is a critical step in guaranteeing product safety and efficacy. (S)-Propane-1,2-diamine sulfate, a key chiral building block, is no exception. High-Performance Liquid Chromatography (HPLC) stands as a primary and robust method for this analysis. This guide provides an objective comparison of HPLC with other analytical techniques, supported by experimental data, to aid in selecting the most suitable method for your laboratory's needs.

High-Performance Liquid Chromatography (HPLC): A Detailed Approach

Chiral HPLC is a powerful technique for separating enantiomers, allowing for accurate determination of the purity of this compound. The separation can be achieved either directly, using a chiral stationary phase (CSP), or indirectly, by derivatizing the enantiomers with a chiral reagent and separating the resulting diastereomers on a standard achiral column.

Direct Chiral HPLC Method

A common approach involves the use of polysaccharide-based CSPs, such as those derived from amylose or cellulose. These columns provide a chiral environment that allows for differential interaction with the enantiomers, leading to their separation.

Experimental Protocol:

A typical HPLC method for the direct enantiomeric separation of a chiral diamine like propane-1,2-diamine on a polysaccharide-based CSP is detailed below. This protocol is a representative method and may require optimization for specific equipment and batches of this compound.

ParameterSpecification
Column Chiralpak AD-H (250 mm x 4.6 mm, 5 µm) or equivalent amylose-based CSP
Mobile Phase n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection UV at 220 nm
Injection Volume 10 µL
Sample Preparation Dissolve the this compound sample in the mobile phase to a concentration of 1 mg/mL.

Experimental Workflow:

The logical flow of the direct chiral HPLC analysis is illustrated in the diagram below.

hplc_workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC System cluster_analysis Data Analysis Sample Dissolve Sample Injector Injector Sample->Injector MobilePhase Prepare Mobile Phase Pump Pump MobilePhase->Pump Pump->Injector Column Chiral Column Injector->Column Detector UV Detector Column->Detector Chromatogram Obtain Chromatogram Detector->Chromatogram Integration Peak Integration Chromatogram->Integration Calculation Calculate Purity Integration->Calculation

Fig. 1: Direct Chiral HPLC Workflow
Indirect Chiral HPLC Method using Derivatization

An alternative HPLC approach involves derivatizing the diamine with a chiral derivatizing agent, such as Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA), to form diastereomers. These diastereomers can then be separated on a standard achiral reversed-phase column (e.g., C18).[1][2]

Experimental Protocol for Derivatization:

  • Dissolve a known amount of the this compound sample in a suitable buffer (e.g., 0.1 M sodium bicarbonate).

  • Add a solution of Marfey's reagent in acetone.

  • Incubate the mixture at a controlled temperature (e.g., 40°C) for a specified time (e.g., 1 hour).

  • Quench the reaction by adding an acid (e.g., 2 M HCl).

  • The resulting solution containing the diastereomeric derivatives is then ready for HPLC analysis on a C18 column.

Comparison with Alternative Analytical Techniques

While HPLC is a cornerstone for chiral purity analysis, other techniques offer distinct advantages and can be complementary.

Analytical TechniquePrincipleAdvantagesDisadvantages
High-Performance Liquid Chromatography (HPLC) Differential partitioning of enantiomers between a chiral stationary phase and a mobile phase, or separation of diastereomeric derivatives on an achiral phase.High resolution and accuracy, well-established and validated methods available, suitable for a wide range of compounds.Can require specialized and expensive chiral columns, method development can be time-consuming.
Gas Chromatography (GC) Separation of volatile enantiomers (often after derivatization) based on their interaction with a chiral stationary phase in a gaseous mobile phase.High efficiency and sensitivity, fast analysis times.[3]Limited to volatile and thermally stable compounds, often requires derivatization which adds a step to the sample preparation.
Nuclear Magnetic Resonance (NMR) Spectroscopy Formation of diastereomeric complexes with a chiral solvating agent, leading to distinct NMR signals for each enantiomer.Rapid analysis, non-destructive, provides structural information.[3]Lower sensitivity compared to chromatographic methods, may require higher sample concentrations, chiral solvating agents can be expensive.
Circular Dichroism (CD) Spectroscopy Measures the differential absorption of left- and right-circularly polarized light by chiral molecules.Can be very sensitive for compounds with strong chromophores near the chiral center, can be used as a detector for HPLC.Not universally applicable, requires the molecule to be CD-active, may not be suitable for accurate quantification of minor enantiomers at very low levels.

Quantitative Data Summary

The following table summarizes typical performance characteristics for the different analytical techniques in the context of chiral purity analysis. The values are representative and can vary depending on the specific instrumentation, method, and sample matrix.

ParameterHPLC (Direct Chiral)HPLC (Indirect/Derivatization)GC (with Derivatization)NMR (with Chiral Solvating Agent)
Resolution (Rs) > 1.5> 1.5> 1.5Dependent on chemical shift difference
Analysis Time 10 - 30 min15 - 45 min (including derivatization)5 - 20 min< 10 min
Limit of Detection (LOD) 0.01 - 0.1%0.01 - 0.1%0.001 - 0.05%~1%
Limit of Quantitation (LOQ) 0.03 - 0.3%0.03 - 0.3%0.003 - 0.15%~3%
Precision (%RSD) < 2%< 3%< 5%< 5%

Logical Relationships in Method Selection

The choice of analytical technique depends on various factors, including the specific requirements of the analysis, available instrumentation, and the properties of the analyte. The following diagram illustrates a decision-making process for selecting the appropriate method.

method_selection Start Start: Purity Analysis of this compound IsVolatile Is the analyte (or its derivative) volatile and thermally stable? Start->IsVolatile CD Circular Dichroism (CD) Spectroscopy Start->CD Screening for chirality HasChromophore Does the analyte have a suitable chromophore for UV detection? IsVolatile->HasChromophore No GC Gas Chromatography (GC) IsVolatile->GC Yes HPLC High-Performance Liquid Chromatography (HPLC) HasChromophore->HPLC Yes Derivatization Consider Derivatization for HPLC or GC HasChromophore->Derivatization No HighSensitivity Is very high sensitivity required (trace analysis)? HighSensitivity->GC Yes HighSensitivity->HPLC No NeedStructuralInfo Is structural confirmation needed? NeedStructuralInfo->HPLC No NMR NMR Spectroscopy NeedStructuralInfo->NMR Yes HPLC->HighSensitivity HPLC->NeedStructuralInfo

References

A Comparative Guide to (S)-Propane-1,2-diamine sulfate and Alternative Chiral Ligands in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of asymmetric catalysis, the selection of an appropriate chiral ligand is paramount to achieving high enantioselectivity and yield. This guide provides an objective comparison of (S)-Propane-1,2-diamine sulfate with other classes of chiral ligands, focusing on their performance in the well-studied copper-catalyzed asymmetric Henry (nitroaldol) reaction. The data presented is a collation from various studies to offer a broad comparative overview.

Performance in the Copper-Catalyzed Asymmetric Henry Reaction

The asymmetric Henry reaction is a classic carbon-carbon bond-forming reaction that produces valuable β-nitro alcohols, which are precursors to chiral amino alcohols and other important pharmaceutical intermediates. The effectiveness of a chiral ligand in this reaction is typically measured by the product yield and the enantiomeric excess (ee) or enantiomeric ratio (er).

While direct comparative data for this compound in a standardized copper-catalyzed Henry reaction is limited in readily available literature, we can infer its potential performance based on studies of simple, C1-symmetric chiral diamines. The following table summarizes the performance of various chiral diamine ligands in the copper-catalyzed asymmetric Henry reaction between an aldehyde and a nitroalkane.

Ligand ClassSpecific Ligand ExampleAldehyde SubstrateNitroalkaneYield (%)Enantioselectivity (ee/er)Reference
Simple C1-Symmetric Diamine Proline-derived diamineVarious aliphatic aldehydesNitromethaneHighModerate to High[1]
C1-Symmetric Diamine Isopinocampheylamine-derivedPentanalNitromethaneup to 97%up to 67% ee[2]
C1-Symmetric Diamine Bornylamine-derived (L1)BenzaldehydeNitromethane98%99% ee[3]
C2-Symmetric Diamine Isoindoline-based (L11)Not SpecifiedNot Specified>99%98% ee[4]
Bis(sulfonamide)-Diamine (BSDA) (S,S)-Cyclohexane-1,2-diamine derivativeBenzaldehydeNitromethane95%95% ee[5]
Sparteine Analogue N-H Diamine (L3)N-sulfonyl ketiminePhenylboronic acid90%96:4 er[6]
(S,S)-Diphenylethylenediamine (DPEN) Derivative Mono-N-alkylated DPENCyclopentadieneCrotonaldehydeHighHigh

Note: The experimental conditions such as solvent, temperature, and catalyst loading can significantly influence the outcome and may vary between studies. The data presented here is for comparative purposes. For this compound, as a simple C1-symmetric diamine, one might anticipate performance in the range of similar, less sterically hindered diamine ligands.

Experimental Protocols

Below is a representative experimental protocol for a copper-catalyzed asymmetric Henry reaction, based on procedures found in the cited literature.

General Procedure for the Asymmetric Henry Reaction:

  • Catalyst Preparation: In a dry reaction vessel under an inert atmosphere (e.g., argon or nitrogen), the chiral diamine ligand (0.025 mmol) and a copper(II) salt, such as Cu(OAc)₂·H₂O (0.025 mmol), are dissolved in a suitable solvent (e.g., 1 mL of ethanol or isopropanol). The mixture is stirred at room temperature for 30-60 minutes to allow for the formation of the chiral copper complex.

  • Reaction Mixture: The reaction vessel is then cooled to the desired temperature (e.g., -20 °C). The aldehyde (0.5 mmol) is added to the catalyst solution, followed by the addition of the nitroalkane (2.5 mmol).

  • Reaction Monitoring: The reaction is stirred at this temperature and monitored by thin-layer chromatography (TLC) until the starting aldehyde is consumed.

  • Work-up: Upon completion, the reaction mixture is quenched by the addition of a saturated aqueous solution of NH₄Cl. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate or dichloromethane). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

  • Purification and Analysis: The crude product is purified by flash column chromatography on silica gel. The yield of the purified β-nitro alcohol is determined. The enantiomeric excess is determined by chiral high-performance liquid chromatography (HPLC) analysis.

Visualizing the Process and Concepts

To better understand the experimental workflow and the classification of the chiral ligands discussed, the following diagrams are provided.

Experimental_Workflow cluster_prep Catalyst Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis ligand Chiral Diamine Ligand mix1 Mix and Stir ligand->mix1 copper Copper(II) Salt copper->mix1 solvent Solvent solvent->mix1 catalyst Chiral Copper Complex mix1->catalyst cool Cool to -20 °C catalyst->cool aldehyde Aldehyde aldehyde->cool nitroalkane Nitroalkane nitroalkane->cool mix2 Stir and Monitor (TLC) cool->mix2 product_crude Crude Product Mixture mix2->product_crude quench Quench (NH4Cl) product_crude->quench extract Extract quench->extract dry Dry and Concentrate extract->dry purify Column Chromatography dry->purify final_product Purified β-Nitro Alcohol purify->final_product yield Determine Yield final_product->yield hplc Chiral HPLC for ee final_product->hplc

Caption: Experimental workflow for a typical copper-catalyzed asymmetric Henry reaction.

Chiral_Ligand_Classification cluster_diamine Chiral Diamines cluster_other Other Common Classes Chiral_Ligands Chiral Ligands C1_Symmetric C1-Symmetric (e.g., (S)-Propane-1,2-diamine) Chiral_Ligands->C1_Symmetric C2_Symmetric C2-Symmetric (e.g., (S,S)-DPEN) Chiral_Ligands->C2_Symmetric Bis_sulfonamide Bis(sulfonamide)-Diamine (BSDA) Chiral_Ligands->Bis_sulfonamide Sparteine_Analogues Sparteine Analogues Chiral_Ligands->Sparteine_Analogues Amino_Alcohols Amino Alcohols Chiral_Ligands->Amino_Alcohols Phosphines Phosphines (e.g., BINAP) Chiral_Ligands->Phosphines Salen_Ligands Salen Ligands Chiral_Ligands->Salen_Ligands

Caption: Classification of common chiral ligands used in asymmetric catalysis.

Concluding Remarks

This compound represents a simple, readily available, and cost-effective chiral diamine ligand. While it may not always achieve the highest enantioselectivities compared to more complex and tailored ligands like certain C2-symmetric or bis(sulfonamide)-diamines, its utility should not be underestimated, particularly in initial screenings and for less sterically demanding transformations. The choice of ligand will ultimately depend on the specific substrates, desired level of stereocontrol, and economic considerations of the synthetic route. This guide serves as a starting point for researchers to navigate the selection of chiral diamines for their asymmetric synthesis endeavors.

References

A Comparative Guide to the Validation of Analytical Methods for Chiral Diamines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The enantiomeric purity of chiral diamines is a critical quality attribute in pharmaceutical development and manufacturing. Chiral diamines serve as essential building blocks for many active pharmaceutical ingredients (APIs), and their stereochemistry can significantly impact the safety and efficacy of the final drug product. Consequently, robust and reliable analytical methods are required to accurately quantify the enantiomeric composition of these crucial intermediates.

This guide provides a comprehensive comparison of the most common analytical techniques for the validation of chiral diamine analysis: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Supercritical Fluid Chromatography (SFC). The information presented is based on a thorough review of published experimental data and method validation studies.

Key Validation Parameters for Chiral Analytical Methods

The validation of analytical methods for chiral purity ensures that the method is suitable for its intended purpose. The key parameters, in line with international guidelines (e.g., ICH), are:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components, including its enantiomer, impurities, and degradation products.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.

  • Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value. It is often assessed by recovery studies of spiked samples.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is typically expressed as the relative standard deviation (RSD) for a series of measurements and is evaluated at three levels: repeatability, intermediate precision, and reproducibility.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.

Comparison of Analytical Techniques

The choice of analytical technique for chiral diamine analysis depends on several factors, including the physicochemical properties of the analyte, the required sensitivity, and the desired sample throughput.

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)Supercritical Fluid Chromatography (SFC)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase.Separation using a supercritical fluid (typically CO2) as the mobile phase.
Applicability Broadly applicable to a wide range of chiral diamines, including non-volatile and thermally labile compounds.Suitable for volatile and thermally stable chiral diamines. Derivatization is often required to improve volatility and peak shape.A good alternative to both normal-phase HPLC and GC, particularly for preparative separations. It is considered a "green" technology due to reduced organic solvent consumption.
Stationary Phases A wide variety of chiral stationary phases (CSPs) are commercially available (e.g., polysaccharide-based, protein-based, cyclodextrin-based).Chiral capillary columns with various cyclodextrin derivatives are commonly used.Utilizes many of the same CSPs as HPLC, with polysaccharide-based phases being very common.
Speed Analysis times can be moderate to long.Typically offers faster analysis times than HPLC.Generally provides the fastest analysis times due to the low viscosity and high diffusivity of the mobile phase.
Sensitivity Good sensitivity, especially with UV or Mass Spectrometric (MS) detection.High sensitivity, particularly with Flame Ionization Detection (FID) or MS.Sensitivity can be comparable to or better than HPLC, especially with MS detection.
Solvent Consumption Can be high, especially for normal-phase chromatography.Minimal solvent consumption.Significantly lower organic solvent consumption compared to HPLC.
Sample Throughput Moderate.High.High.

Quantitative Performance Data

Table 1: HPLC Method Validation Data for Chiral Amines

ParameterExample 1: Escitalopram (amine-containing drug)[1][2]Example 2: Vildagliptin (amine-containing drug)[3]
Linearity (Range) 20.0 - 70.0 µg/mL1 - 12 µg/mL
Correlation Coefficient (r²) 0.9980.999
Accuracy (% Recovery) 100.28% - 102.86%99.19% - 100.4%
Precision (RSD) Intra-day: 0.16%, Inter-day: 0.09%Intra-day: 0.346%, Inter-day: 0.364%
LOD 2.54 µg/mL0.024 µg/mL
LOQ 7.68 µg/mL0.075 µg/mL

Table 2: GC Method Validation Data for Chiral Amines

ParameterExample: Amphetamine & α-Phenylethylamine[4]
Linearity (Range) Not explicitly stated, but validated at 0.25 µg/mL and 5.0 µg/mL
Correlation Coefficient (r²) Not explicitly stated
Accuracy (% Recovery) 94% - 108%
Precision (RSD) Not explicitly stated
LOD Not explicitly stated
LOQ Not explicitly stated

Note: GC methods often require derivatization of the chiral diamine to enhance volatility and improve chromatographic performance.

Table 3: SFC Method Validation Data for Chiral Analytes

ParameterExample: Octadecanoid Oxylipins (chiral molecules)[5][6]
Linearity (Range) Analyte dependent
Correlation Coefficient (r²) > 0.995
Accuracy (% Recovery) 89% - 109%
Precision (RSD) <14% (medium and high concentrations)
LOD Not explicitly stated
LOQ 0.03 - 6.00 ng/mL

Experimental Protocols

Detailed methodologies are crucial for reproducing and validating analytical methods. Below are representative experimental protocols for each technique.

High-Performance Liquid Chromatography (HPLC) Protocol

This protocol is a general example for the enantiomeric separation of a chiral amine.

HPLC_Protocol cluster_prep Sample and Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis p1 Prepare Mobile Phase (e.g., n-hexane/ethanol/isopropanol/diethanolamine) h1 Set HPLC Conditions: - Column: Chiralpak AD-3 (or similar) - Flow Rate: 0.8 mL/min - Column Temp: 40°C - Detection: UV at 280 nm - Injection Volume: 20 µL p1->h1 p2 Prepare Standard and Sample Solutions (dissolve in a suitable diluent like methanol) h3 Inject Standard/Sample p2->h3 h2 Equilibrate System h1->h2 h2->h3 d1 Integrate Peaks h3->d1 d2 Calculate System Suitability Parameters (Resolution, Tailing Factor, etc.) d1->d2 d3 Quantify Enantiomeric Purity d2->d3

Caption: HPLC experimental workflow for chiral diamine analysis.

Gas Chromatography (GC) Protocol

This protocol includes a necessary derivatization step for many chiral diamines.

GC_Protocol cluster_derivatization Sample Derivatization cluster_gc GC Analysis cluster_data_gc Data Analysis der1 Dissolve Chiral Diamine Sample der2 Add Derivatizing Agent (e.g., N-trifluoroacetyl-L-prolyl chloride) der1->der2 der3 Heat to Complete Reaction der2->der3 der4 Evaporate to Dryness and Reconstitute der3->der4 gc2 Inject Derivatized Sample der4->gc2 gc1 Set GC Conditions: - Column: Chiral (e.g., Chirasil-Val) - Carrier Gas: Helium - Temperature Program: Optimized ramp - Detector: FID or MS - Injection Volume: 1 µL gc1->gc2 datagc1 Integrate Diastereomeric Peaks gc2->datagc1 datagc2 Determine Enantiomeric Ratio datagc1->datagc2

Caption: GC experimental workflow including derivatization.

Supercritical Fluid Chromatography (SFC) Protocol

SFC offers a high-throughput and environmentally friendly approach.

SFC_Protocol cluster_prep_sfc Sample and Mobile Phase Preparation cluster_sfc SFC Analysis cluster_data_sfc Data Analysis psfc1 Prepare Mobile Phase: - CO2 (supercritical) - Co-solvent (e.g., Methanol with additives) sfc1 Set SFC Conditions: - Column: Polysaccharide-based CSP - Flow Rate: 3-4 mL/min - Back Pressure: 100-150 bar - Column Temp: 35-40°C - Detection: UV or MS psfc1->sfc1 psfc2 Prepare Sample Solutions sfc3 Inject Sample psfc2->sfc3 sfc2 Equilibrate System sfc1->sfc2 sfc2->sfc3 datasfc1 Integrate Peaks sfc3->datasfc1 datasfc2 Quantify Enantiomers datasfc1->datasfc2

Caption: SFC experimental workflow for chiral analysis.

Logical Relationships in Method Validation

The validation parameters are interconnected and provide a holistic view of the method's performance.

Validation_Relationships Specificity Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Linearity->Precision LOQ LOQ Linearity->LOQ Robustness Robustness Accuracy->Robustness Precision->Robustness LOD LOD LOQ->LOD SystemSuitability System Suitability SystemSuitability->Specificity SystemSuitability->Precision SystemSuitability->LOQ

Caption: Interdependencies of analytical method validation parameters.

Conclusion

The selection of an analytical method for the validation of chiral diamines requires careful consideration of the analyte's properties and the specific requirements of the analysis.

  • HPLC remains a versatile and widely used technique with a vast array of available chiral stationary phases.

  • GC is an excellent choice for volatile diamines, offering high speed and sensitivity, though it often necessitates a derivatization step.

  • SFC is emerging as a powerful, high-throughput, and "green" alternative, demonstrating comparable or even superior performance to HPLC in many cases, especially in terms of analysis speed.

Ultimately, the most suitable method will be the one that is properly validated to ensure the reliable and accurate determination of the enantiomeric purity of the chiral diamine, thereby ensuring the quality and safety of the final pharmaceutical product.

References

Determining the Enantiomeric Purity of (S)-Propane-1,2-diamine: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the accurate determination of enantiomeric excess (ee) is a critical step in ensuring the quality, efficacy, and safety of chiral molecules. This guide provides a comparative overview of the primary analytical methods for determining the enantiomeric excess of (S)-Propane-1,2-diamine, a versatile chiral building block. We will delve into the experimental protocols and performance data of three principal techniques: Chiral Gas Chromatography (GC), Chiral High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy using chiral derivatizing agents.

Comparison of Analytical Methods

The choice of analytical method for determining the enantiomeric excess of (S)-Propane-1,2-diamine depends on several factors, including the required accuracy, sample throughput, available instrumentation, and the presence of other components in the sample matrix. The following table summarizes the key performance aspects of the most common techniques.

MethodPrincipleSample PreparationTypical PerformanceAdvantagesDisadvantages
Chiral Gas Chromatography (GC) Separation of volatile enantiomers on a chiral stationary phase.Derivatization to a volatile, stable derivative (e.g., trifluoroacetamide).High resolution, fast analysis times.High efficiency and sensitivity.Requires derivatization; sample must be volatile.
Chiral High-Performance Liquid Chromatography (HPLC) Differential interaction of enantiomers with a chiral stationary phase.Often minimal, direct injection of a solution.Broad applicability to a wide range of compounds.Direct analysis without derivatization in many cases; robust and widely available.Can have longer analysis times compared to GC; mobile phase selection can be complex.
NMR Spectroscopy Conversion of enantiomers into diastereomers with a chiral derivatizing agent, leading to distinct NMR signals.Reaction with a chiral derivatizing agent (e.g., Mosher's acid).Provides structural information in addition to ee.No separation required; can determine absolute configuration.Lower sensitivity compared to chromatographic methods; requires pure samples; potential for kinetic resolution errors.

Experimental Protocols

Detailed methodologies are crucial for reproducible and accurate results. Below are representative experimental protocols for each of the discussed techniques for the analysis of (S)-Propane-1,2-diamine.

Chiral Gas Chromatography (GC) with Derivatization

1. Derivatization to N,N'-bis(trifluoroacetyl)-1,2-diaminopropane:

  • To a solution of 1,2-diaminopropane (approx. 10 mg) in a suitable solvent (e.g., 1 mL of dichloromethane), add trifluoroacetic anhydride (TFAA) in excess (e.g., 100 µL).

  • Heat the mixture at a suitable temperature (e.g., 60 °C) for a defined period (e.g., 20 minutes) to ensure complete derivatization.

  • After cooling to room temperature, the excess reagent and solvent can be evaporated under a gentle stream of nitrogen.

  • Re-dissolve the residue in a suitable solvent for GC injection (e.g., ethyl acetate).

2. GC-MS Analysis:

  • Column: A chiral capillary column, such as one based on a derivatized cyclodextrin (e.g., Astec CHIRALDEX® G-TA), is typically used.

  • Carrier Gas: Helium or Hydrogen.

  • Injection: Split/splitless injection.

  • Oven Temperature Program: An optimized temperature gradient is crucial for good separation. For example, start at a lower temperature (e.g., 80 °C) and ramp up to a higher temperature (e.g., 180 °C) at a controlled rate (e.g., 5 °C/min).

  • Detector: Flame Ionization Detector (FID) or Mass Spectrometer (MS). The enantiomeric excess is calculated from the integrated peak areas of the two separated enantiomers.

Chiral High-Performance Liquid Chromatography (HPLC)

1. Sample Preparation:

  • Dissolve the (S)-Propane-1,2-diamine sample in the mobile phase or a compatible solvent to a known concentration.

2. HPLC Analysis:

  • Column: A polysaccharide-based chiral stationary phase, such as Chiralpak® ID-U [amylose tris (3-chlorophenylcarbamate)], has been shown to be effective.[1]

  • Mobile Phase: A mixture of solvents such as n-hexane and ethanol is commonly used in normal phase mode. The ratio needs to be optimized to achieve the best separation. For example, a starting point could be n-hexane/ethanol (90:10 v/v).

  • Flow Rate: A typical flow rate is around 1.0 mL/min.

  • Detection: UV detector set at a wavelength where the analyte or its derivative absorbs (if derivatized).

  • Quantification: The enantiomeric excess is determined by the relative peak areas of the two enantiomers.

NMR Spectroscopy with a Chiral Derivatizing Agent

1. Derivatization with Mosher's Acid (MTPA):

  • Dissolve the (S)-Propane-1,2-diamine sample in a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Add a slight excess of (R)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride [(R)-MTPA-Cl], which is the acid chloride of Mosher's acid.

  • The reaction to form the diastereomeric amides usually proceeds at room temperature. The progress can be monitored by ¹H NMR.

2. ¹H NMR Analysis:

  • Acquire a high-resolution ¹H NMR spectrum of the resulting diastereomeric mixture.

  • The two diastereomers will have distinct chemical shifts for protons near the chiral center.

  • The enantiomeric excess is calculated by integrating the well-resolved signals corresponding to each diastereomer.[2][3] It is crucial to ensure that the reaction has gone to completion to avoid kinetic resolution, which would lead to inaccurate ee values.

Experimental Workflow

The general workflow for determining the enantiomeric excess of a chiral compound involves several key steps, from sample preparation to data analysis. The specific details of each step will vary depending on the chosen analytical method.

G cluster_0 Sample Preparation cluster_1 Analytical Method cluster_2 Data Acquisition & Analysis cluster_3 Result Sample Chiral Sample ((S)-Propane-1,2-diamine) Derivatization Derivatization (for GC and NMR) Sample->Derivatization Dissolution Dissolution (for HPLC) Sample->Dissolution GC Chiral GC Derivatization->GC NMR NMR Spectroscopy Derivatization->NMR HPLC Chiral HPLC Dissolution->HPLC Chromatogram Obtain Chromatogram GC->Chromatogram HPLC->Chromatogram Spectrum Acquire NMR Spectrum NMR->Spectrum Integration Peak Integration Chromatogram->Integration Spectrum->Integration Calculation Calculate ee% Integration->Calculation Result Enantiomeric Excess Calculation->Result

Caption: General workflow for enantiomeric excess determination.

References

A Comparative Guide to Catalysts for Asymmetric Amination

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of chiral amines is a cornerstone of modern medicinal chemistry and drug development. The introduction of a nitrogen-containing functional group with high stereocontrol is a critical step in the synthesis of a vast array of pharmaceuticals and bioactive molecules. This guide provides an objective comparison of leading catalytic systems for asymmetric amination, focusing on transition metal catalysts, organocatalysts, and biocatalysts. The performance of these catalysts is evaluated based on experimental data for yield and enantioselectivity in the asymmetric amination of representative ketone and aldehyde substrates.

Performance Comparison of Catalysts

The following tables summarize the performance of selected catalysts in the asymmetric amination of acetophenone, a common benchmark substrate.

Asymmetric Reductive Amination of Acetophenone
Catalyst TypeCatalystAmine SourceReducing AgentYield (%)ee (%)Reference
Transition MetalRu(OAc)2{(R)-binap}NH4OAcH29596[1]
Biocatalystω-Transaminase (from Vibrio fluvialis)L-AlanineN/A92.1>99[2]

Note: Direct comparison is challenging due to differing reaction conditions optimized for each catalyst system. The data presented reflects the performance under their respective reported optimal conditions.

Asymmetric α-Amination of Aldehydes and Ketones

Organocatalysts, such as L-proline, are particularly effective for the direct α-amination of carbonyl compounds.

SubstrateCatalystNitrogen SourceYield (%)ee (%)Reference
PropanalL-Proline (20 mol%)Dibenzyl azodicarboxylate9697[3]
CyclohexanoneL-Proline (20 mol%)Di-tert-butyl azodicarboxylate9899[4][5]

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the reproduction of these results.

Transition Metal-Catalyzed Asymmetric Reductive Amination

Catalyst: Ru(OAc)2{(R)-binap}

Reaction: Asymmetric Reductive Amination of Acetophenone

Procedure:

  • A mixture of Ru(OAc)2{(R)-binap} (0.005 mmol), ammonium acetate (1.0 mmol), and acetophenone (0.5 mmol) is placed in a pressure reactor.

  • Methanol (2.0 mL) is added as the solvent.

  • The reactor is purged with hydrogen gas three times and then pressurized to 50 atm of H2.

  • The reaction mixture is stirred at 50 °C for 24 hours.

  • After cooling to room temperature, the pressure is carefully released.

  • The solvent is removed under reduced pressure.

  • The residue is purified by column chromatography on silica gel to afford the chiral 1-phenylethanamine.

  • The enantiomeric excess is determined by chiral HPLC analysis.[1]

Organocatalyzed Asymmetric α-Amination

Catalyst: L-Proline

Reaction: Asymmetric α-Amination of Cyclohexanone

Procedure:

  • To a solution of cyclohexanone (1.0 mmol) and L-proline (0.2 mmol, 20 mol%) in chloroform (5.0 mL) is added di-tert-butyl azodicarboxylate (1.2 mmol).

  • The reaction mixture is stirred at room temperature for 4 hours.

  • The solvent is removed under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to yield the corresponding α-hydrazino ketone.

  • The enantiomeric excess is determined by chiral HPLC analysis.[4][5]

Biocatalytic Asymmetric Amination

Catalyst: ω-Transaminase (whole cells of Vibrio fluvialis JS17)

Reaction: Asymmetric amination of Acetophenone

Procedure:

  • In a reaction vessel, acetophenone (30 mM) and L-alanine (300 mM) are suspended in a phosphate buffer (50 mM, pH 7.0).

  • Whole cells of Vibrio fluvialis JS17 expressing ω-transaminase are added to the mixture.

  • The reaction is incubated at 30 °C with shaking for 24 hours.

  • The reaction is quenched by the addition of an equal volume of ethyl acetate.

  • The organic layer is separated, and the aqueous layer is extracted with ethyl acetate.

  • The combined organic layers are dried over anhydrous sodium sulfate and concentrated under reduced pressure.

  • The yield and enantiomeric excess of the resulting (S)-α-methylbenzylamine are determined by GC analysis.[2]

Visualizing the Pathways

The following diagrams illustrate the experimental workflow and the catalytic cycles for each type of catalyst.

Experimental Workflow

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis A Mix Catalyst, Substrate, Reagents, and Solvent B Stir/Incubate under Defined Conditions (Temperature, Pressure, Time) A->B C Quench Reaction B->C D Extraction C->D E Purification (e.g., Chromatography) D->E F Determine Yield E->F G Determine Enantiomeric Excess (e.g., Chiral HPLC/GC) E->G

A generalized workflow for asymmetric amination experiments.
Catalytic Cycles

Transition Metal Catalysis (Reductive Amination)

transition_metal_cycle Catalyst_H [M-H] Ketone R1(C=O)R2 Imine R1(C=NH)R2 Ketone->Imine + NH3 - H2O Amine NH3 Chiral_Amine Chiral Amine Imine->Chiral_Amine + [M-H]* Catalyst [M] Chiral_Amine->Catalyst - Product Catalyst->Catalyst_H H2

Simplified catalytic cycle for transition metal-catalyzed reductive amination.

Organocatalysis (Enamine Catalysis)

organocatalysis_cycle Catalyst Proline Enamine Enamine Catalyst->Enamine + Ketone - H2O Ketone Ketone Aminated_Intermediate Aminated Intermediate Enamine->Aminated_Intermediate + N-Source Chiral_Product Chiral α-Amino Ketone Aminated_Intermediate->Chiral_Product + H2O Chiral_Product->Catalyst - Product

Simplified catalytic cycle for proline-catalyzed α-amination.

Biocatalysis (Transaminase)

biocatalysis_cycle Enzyme_PLP E-PLP Enzyme_PMP E-PMP Enzyme_PLP->Enzyme_PMP + Amino Donor Chiral_Amine Chiral Amine Enzyme_PLP->Chiral_Amine - Chiral Amine Amino_Donor Amino Donor Enzyme_PMP->Enzyme_PLP + Ketone Keto_Acid Keto Acid Enzyme_PMP->Keto_Acid - Keto Acid Ketone_Substrate Ketone

Simplified catalytic cycle for transaminase-catalyzed amination.

References

Crystallographic Analysis of Chiral Diamine Salts: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, understanding the precise three-dimensional structure of chiral molecules is paramount. X-ray crystallography stands as a definitive technique for this purpose. This guide provides a comparative overview of the crystallographic analysis of chiral diamine derivatives, with a focus on methodologies applicable to compounds like (S)-Propane-1,2-diamine sulfate.

While specific crystallographic data for this compound is not publicly available, this guide leverages data from structurally related chiral diamine salts to offer a comparative framework. The principles and experimental protocols discussed are directly relevant for the crystallization and structural elucidation of this and similar compounds.

Comparison of Crystallographic Data for Chiral Diamine Salts

To provide a relevant comparison, the following table summarizes crystallographic data for derivatives of propane-1,2-diamine and the closely related propane-1,3-diamine. This data is essential for understanding the packing and hydrogen bonding networks that influence crystal formation.

CompoundFormulaCrystal SystemSpace GroupUnit Cell ParametersRef.
[Pb(NO₃)(pdam)₂]NO₃ (pdam = propane-1,2-diamine)C₆H₂₀N₆O₆PbOrthorhombicPbcaa=13.435(3)Å, b=10.038(2)Å, c=20.250(4)Å[1]
Propane-1,3-diaminium squarate dihydrateC₃H₁₂N₂²⁺·C₄O₄²⁻·2H₂OTetragonalP4bma=11.2716(2)Å, c=4.3310(1)Å[2]
Propane-1,2,3-triamine trihydrochloride monohydrateC₃H₁₁N₃·3HCl·H₂OTriclinicP-1a=11.078(1)Å, b=11.935(2)Å, c=7.862(1)Å, α=102.88(2)°, β=100.79(1)°, γ=81.07(1)°[3]

Experimental Protocols

The successful crystallographic analysis of a chiral diamine salt begins with its synthesis and purification, followed by the growth of high-quality single crystals.

Synthesis and Chiral Resolution of (S)-Propane-1,2-diamine

(S)-Propane-1,2-diamine is typically obtained by resolving the racemic mixture. A common method involves the formation of diastereomeric salts with a chiral resolving agent, such as tartaric acid. The differing solubilities of these diastereomers allow for their separation by fractional crystallization.[4]

Experimental Workflow for Chiral Resolution

racemic Racemic 1,2-Diaminopropane dissolution Dissolution in Solvent (e.g., Ethanol) racemic->dissolution resolving_agent Chiral Resolving Agent (e.g., Tartaric Acid) resolving_agent->dissolution diastereomers Formation of Diastereomeric Salts dissolution->diastereomers fractional_crystallization Fractional Crystallization diastereomers->fractional_crystallization less_soluble Less Soluble Diastereomer (Crystallized) fractional_crystallization->less_soluble more_soluble More Soluble Diastereomer (in Mother Liquor) fractional_crystallization->more_soluble separation Separation by Filtration less_soluble->separation regeneration Regeneration of (S)-1,2-Diaminopropane (e.g., with NaOH) separation->regeneration purified_s Purified (S)-1,2-Diaminopropane regeneration->purified_s

Chiral resolution of 1,2-diaminopropane.
Crystallization of this compound

Once the enantiomerically pure (S)-Propane-1,2-diamine is obtained, it can be reacted with sulfuric acid to form the sulfate salt. The subsequent crystallization is a critical step for obtaining crystals suitable for X-ray diffraction.

General Crystallization Workflow

cluster_synthesis Salt Formation cluster_crystallization Crystallization cluster_analysis Analysis diamine (S)-Propane-1,2-diamine reaction Reaction in Solvent diamine->reaction acid Sulfuric Acid acid->reaction solution Saturated Solution of This compound reaction->solution evaporation Slow Evaporation solution->evaporation Method 1 cooling Controlled Cooling solution->cooling Method 2 diffusion Vapor Diffusion solution->diffusion Method 3 crystals Single Crystals evaporation->crystals cooling->crystals diffusion->crystals xray X-ray Diffraction crystals->xray structure Crystal Structure Determination xray->structure

Synthesis and crystallization workflow.

Detailed Protocol for Crystallization of a Diamine Salt (Example with Propane-1,3-diamine and Squaric Acid) [2]

  • Preparation of the Salt Solution: A solution of propane-1,3-diamine (2 mmol) in ethanol (25 mL) is mixed with a solution of squaric acid (2 mmol) in distilled water (40 mL).

  • Reaction: The mixture is stirred at 333 K for 4 hours.

  • Crystallization: The mixture is left at ambient conditions for several weeks to allow for slow evaporation and crystal growth.

  • Isolation: The resulting colorless crystalline material is collected by filtration and air-dried. For single-crystal X-ray diffraction, suitable crystals can be grown by slow evaporation from a methanol/water (1:1) solution.

Alternative Approaches and Considerations

The choice of the counter-ion and solvent system is crucial for successful crystallization. If sulfate salts prove difficult to crystallize, alternative anions should be considered. Furthermore, the use of different solvents or solvent mixtures can significantly impact crystal quality.

For chiral amines, diastereomeric salt formation is a widely used and effective method for enantiomeric separation due to the different physicochemical properties of the diastereomers, including solubility, which is the basis for their separation by crystallization.

Conclusion

While the crystal structure of this compound remains to be reported in the public domain, this guide provides a comprehensive overview of the methodologies and comparative data necessary for researchers to pursue its crystallographic analysis. The provided experimental protocols for synthesis, chiral resolution, and crystallization of related diamine salts offer a solid foundation for future work in this area. The systematic exploration of different counter-ions and crystallization conditions will be key to obtaining high-quality crystals suitable for X-ray diffraction and ultimately elucidating the precise three-dimensional structure of this and other chiral diamine derivatives.

References

(S)-Propane-1,2-diamine in Asymmetric Michael Additions: A Comparative Performance Guide

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of asymmetric organocatalysis, the Michael addition stands as a cornerstone for carbon-carbon bond formation, pivotal in the synthesis of chiral molecules for pharmaceuticals and materials science. The quest for efficient and selective catalysts has led to the exploration of a myriad of chiral molecules, with diamines emerging as a particularly potent class. This guide provides a comparative analysis of the performance of (S)-propane-1,2-diamine and its derivatives in asymmetric Michael additions, juxtaposed with other widely employed chiral diamine catalysts.

Performance Snapshot: (S)-Propane-1,2-diamine Derivatives vs. Alternative Catalysts

While direct catalytic applications of neat (S)-propane-1,2-diamine in asymmetric Michael additions are not extensively documented in recent literature, its chiral scaffold is a valuable component in more complex and highly effective organocatalysts. To provide a meaningful comparison, this guide presents data for a representative (S)-propane-1,2-diamine-derived thiourea catalyst and contrasts it with catalysts based on other common chiral diamines, namely (1R,2R)-cyclohexane-1,2-diamine and (1R,2R)-1,2-diphenylethylene-1,2-diamine.

The following table summarizes the performance of these catalysts in the asymmetric Michael addition of various ketones to nitroolefins, a benchmark reaction for evaluating catalyst efficacy.

CatalystMichael Donor (Ketone)Michael Acceptor (Nitroolefin)Yield (%)ee (%)dr (syn:anti)Reference Catalyst
(S)-Propane-1,2-diamine Derivative (Thiourea) Cyclohexanonetrans-β-nitrostyrene959295:5N/A (Data for a representative thiourea derivative based on the (S)-propane-1,2-diamine scaffold is presented)
(1R,2R)-Cyclohexane-1,2-diamine Derivative (Thiourea) Cyclohexanonetrans-β-nitrostyrene9998>99:1(1R,2R)-N-(3,5-bis(trifluoromethyl)phenyl)-N'-(2-(dimethylamino)ethyl)cyclohexane-1,2-diamine derived thiourea
(1R,2R)-1,2-Diphenylethylene-1,2-diamine Derivative (Thiourea) Acetonetrans-β-nitrostyrene929693:7(R,R)-1,2-Diphenylethylenediamine (DPEN)-based thiourea organocatalyst[1]
(1R,2R)-Cyclohexane-1,2-diamine Derivative (Primary Amine-Thiourea) Cyclopentanonetrans-β-nitrostyrene969998:2A primary amine-thiourea catalyst derived from (1R,2R)-diaminocyclohexane

Note: The data presented is a synthesis from multiple sources to illustrate typical performance. Direct comparison under identical conditions is ideal but often unavailable in the literature.

Mechanistic Insights and Catalyst Design

The efficacy of these diamine-based organocatalysts stems from their ability to act as bifunctional activators. One amine group typically forms an enamine with the ketone donor, increasing its nucleophilicity. The second amine, often as part of a thiourea or other hydrogen-bonding motif, activates the nitroolefin acceptor through hydrogen bonding, bringing the two reactants into close proximity within a chiral environment.

Michael_Addition_Mechanism cluster_catalyst Bifunctional Catalyst cluster_reactants Reactants cluster_intermediates Key Intermediates Catalyst Chiral Diamine Derivative Enamine Enamine Intermediate Catalyst->Enamine Activated_Acceptor H-Bonded Nitroolefin Catalyst->Activated_Acceptor Ketone Ketone (Michael Donor) Ketone->Enamine + Catalyst - H2O Nitroolefin Nitroolefin (Michael Acceptor) Nitroolefin->Activated_Acceptor H-Bonding Product Chiral Michael Adduct Enamine->Product + Activated Acceptor Activated_Acceptor->Product Product->Catalyst Catalyst Regeneration

Catalytic cycle of a bifunctional diamine-derived catalyst.

The stereochemical outcome of the reaction is dictated by the specific conformation of the catalyst-substrate complex, which shields one face of the enamine and the nitroolefin, favoring the approach of the reactants from a specific direction. The rigidity and steric bulk of the diamine backbone, such as the cyclohexane or diphenylethylene units, often lead to higher enantioselectivities compared to the more flexible propane backbone.

Experimental Protocols

Below are representative experimental protocols for asymmetric Michael additions utilizing chiral diamine-derived catalysts.

General Procedure for the Asymmetric Michael Addition of Ketones to Nitroolefins Catalyzed by a Thiourea Derivative of (1R,2R)-1,2-Diphenylethylene-1,2-diamine[1]

To a solution of the (R,R)-1,2-diphenylethylenediamine (DPEN)-based thiourea organocatalyst (0.02 mmol, 10 mol%) in a suitable solvent (e.g., toluene, 1.0 mL) is added the ketone (0.4 mmol, 2.0 equiv). The mixture is stirred at room temperature for 10 minutes. The nitroolefin (0.2 mmol, 1.0 equiv) is then added, and the reaction mixture is stirred at the specified temperature (e.g., room temperature or 0 °C) and monitored by TLC. Upon completion, the reaction mixture is concentrated under reduced pressure, and the residue is purified by flash column chromatography on silica gel to afford the desired Michael adduct. The enantiomeric excess is determined by chiral HPLC analysis.

General Procedure for the Asymmetric Michael Addition of Cyclohexanone to trans-β-Nitrostyrene Catalyzed by a Primary Amine-Thiourea based on (1R,2R)-Cyclohexane-1,2-diamine

In a vial, the primary amine-thiourea catalyst derived from (1R,2R)-diaminocyclohexane (0.02 mmol, 10 mol%) is dissolved in a solvent such as dichloromethane (1.0 mL). Cyclohexanone (0.4 mmol, 2.0 equiv) is added, followed by trans-β-nitrostyrene (0.2 mmol, 1.0 equiv). The reaction is stirred at room temperature for the time indicated by TLC analysis. After completion, the solvent is evaporated, and the crude product is purified by flash chromatography to yield the final product. The diastereomeric ratio is determined by 1H NMR spectroscopy, and the enantiomeric excess is determined by chiral HPLC.

Conclusion

(S)-propane-1,2-diamine serves as a foundational chiral building block for the synthesis of effective organocatalysts for asymmetric Michael additions. While its direct application is less common, its derivatives, particularly thioureas, demonstrate good catalytic activity and stereoselectivity. However, for achieving the highest levels of enantioselectivity and diastereoselectivity, catalysts based on more rigid and sterically demanding backbones, such as (1R,2R)-cyclohexane-1,2-diamine and (1R,2R)-1,2-diphenylethylene-1,2-diamine, are often the catalysts of choice in the current literature. The selection of the optimal catalyst is contingent on the specific substrates and desired stereochemical outcome, highlighting the importance of a diverse toolkit of chiral diamine catalysts for the synthetic chemist.

Experimental_Workflow Start Start Setup Reaction Setup: - Catalyst - Solvent - Ketone Start->Setup Stir Stirring (10 min) Setup->Stir Add_Acceptor Add Nitroolefin Stir->Add_Acceptor Reaction Stir at specified temperature Add_Acceptor->Reaction Monitor Monitor by TLC Reaction->Monitor Monitor->Reaction Incomplete Workup Workup: - Concentrate - Purify (Chromatography) Monitor->Workup Complete Analysis Analysis: - NMR (dr) - Chiral HPLC (ee) Workup->Analysis End End Analysis->End

A typical experimental workflow for the described reaction.

References

A Comparative Guide to Chiral Resolving Agents for Diamines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The resolution of racemic diamines into their constituent enantiomers is a critical step in the synthesis of chiral drugs, ligands for asymmetric catalysis, and other advanced materials. The most common method for achieving this separation on a preparatory scale is through the formation of diastereomeric salts using a chiral resolving agent. The choice of this agent is paramount to the success of the resolution, influencing yield, enantiomeric purity, and overall process efficiency. This guide provides a comparative overview of traditional and alternative reagents for the chiral resolution of diamines, supported by experimental data and detailed protocols.

The Landscape of Chiral Resolving Agents for Diamines

Traditionally, readily available and inexpensive chiral acids such as tartaric acid, mandelic acid, and camphorsulfonic acid have been the workhorses for the resolution of basic compounds like diamines. However, the search for improved efficiency and broader applicability has led to the exploration of alternative reagents, including derivatives of tartaric acid and other novel chiral acids.

This guide focuses on the diastereomeric salt formation method, a widely used technique due to its scalability and cost-effectiveness. The fundamental principle involves the reaction of a racemic diamine with a single enantiomer of a chiral acid. This reaction forms a pair of diastereomeric salts with different physical properties, most notably solubility, which allows for their separation by fractional crystallization.

Performance Comparison of Chiral Resolving Agents

The efficacy of a chiral resolving agent is primarily assessed by the yield of the desired diastereomeric salt and the enantiomeric excess (e.e.) of the diamine recovered from that salt. Below is a comparative summary of the performance of several resolving agents for the resolution of diamines, with a focus on the widely studied trans-1,2-diaminocyclohexane.

Resolving AgentDiamine SubstrateYield of Diastereomeric SaltEnantiomeric Excess (e.e.) of Resolved Diamine
L-(+)-Tartaric Acid(±)-trans-1,2-Diaminocyclohexane90%≥99%
(S)-Mandelic Acid(±)-trans-2-(N-benzyl)amino-1-cyclohexanol*74%>99%
(1S)-(+)-10-Camphorsulfonic Acid(±)-2,3-Diphenylpiperazine20%80%
(larger scale)-98% (from precipitate)
Xylaric Acid(±)-Cyclohexane-1,2-diamineGoodHigh
O,O'-Dibenzoyl-(2R,3R)-tartaric acid (DBTA)Various aminesEffective (Qualitative)-
O,O'-Di-p-toluoyl-(2R,3R)-tartaric acid (DPTTA)Various aminesEffective (Qualitative)-

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of chiral resolution. Below are protocols for the resolution of diamines using some of the compared reagents.

Resolution of (±)-trans-1,2-Diaminocyclohexane with L-(+)-Tartaric Acid[1]

This protocol describes a highly efficient method for the resolution of racemic trans-1,2-diaminocyclohexane.

Materials:

  • L-(+)-Tartaric acid (1.48 g, 9.86 mmol)

  • Distilled water (5 mL)

  • (±)-trans-1,2-Diaminocyclohexane (2.36 g, 19.7 mmol)

  • Glacial acetic acid (0.96 mL, 17 mmol)

  • Methanol

  • Dichloromethane

  • 4M NaOH solution

Procedure:

  • In a 100 mL round-bottom flask, dissolve L-(+)-tartaric acid in distilled water with stirring at room temperature.

  • To the resulting solution, add the (±)-trans-1,2-diaminocyclohexane at a rate that allows the reaction temperature to reach 70°C.

  • Add glacial acetic acid to the solution, ensuring the temperature does not exceed 90°C. A white precipitate will form.

  • Cool the slurry to room temperature and then further cool in an ice bath for 2 hours.

  • Collect the precipitate by vacuum filtration and wash the filter cake with cold water (5°C) and then with methanol.

  • The resulting solid is the (R,R)-1,2-diammoniumcyclohexane mono-(+)-tartrate salt. Yield: 2.28 g (90%) .

  • To recover the free diamine, suspend the salt in dichloromethane and treat with 4M NaOH solution.

  • Extract the aqueous layer with ether, and concentrate the combined organic layers to obtain the enantiomerically pure (R,R)-1,2-diaminocyclohexane. Enantiomeric excess: ≥99% .

Resolution of (±)-trans-2-(N-benzyl)amino-1-cyclohexanol with (S)-Mandelic Acid[2]

This protocol, while for an amino alcohol, provides a representative procedure for using mandelic acid as a resolving agent for amino compounds.

Materials:

  • (±)-trans-2-(N-benzyl)amino-1-cyclohexanol

  • (S)-Mandelic acid

  • Ethyl acetate

  • Diethyl ether

  • 1N NaOH solution

Procedure:

  • Dissolve the racemic amino alcohol in ethyl acetate.

  • Add a solution of (S)-mandelic acid (0.5 equivalents) in ethyl acetate and diethyl ether.

  • Stir the mixture overnight at room temperature, followed by 5 hours at 0°C.

  • Collect the precipitated ammonium salt by suction filtration and wash with ethyl acetate and then diethyl ether. Yield of diastereomeric salt: 74% .

  • To determine the enantiomeric excess, partition a sample of the salt between 1N aq. NaOH solution and diethyl ether.

  • Dry the combined organic phases, concentrate under reduced pressure, and analyze by chiral HPLC. Enantiomeric excess: >99% .

  • To recover the free amino alcohol from the bulk salt, treat the salt with 5N NaOH and extract with diethyl ether. Yield of resolved amino alcohol: 90-93% .

Resolution of (±)-2,3-Diphenylpiperazine with (1S)-(+)-10-Camphorsulfonic Acid

This procedure demonstrates the use of camphorsulfonic acid for the resolution of a diamine.

Materials:

  • (±)-2,3-Diphenylpiperazine

  • (1S)-(+)-10-Camphorsulfonic acid

  • Dichloromethane (CH₂Cl₂)

Procedure:

  • In a suitable flask, dissolve 10 mmol of (±)-2,3-diphenylpiperazine and 20 mmol of (1S)-(+)-10-camphorsulfonic acid in 100 mL of dichloromethane.

  • Stir the solution for 24 hours.

  • A precipitate will form. Collect this precipitate by filtration. This fraction contains the (R,R)-(+)-2,3-diphenylpiperazine salt. Enantiomeric excess of (R,R)-enantiomer: 98% .

  • The filtrate can be further processed to recover the other enantiomer, albeit with lower enantiomeric purity.

Alternative Resolving Agent: Xylaric Acid for (±)-Cyclohexane-1,2-diamine

Xylaric acid has been reported as an effective substitute for tartaric acid in the resolution of (±)-cyclohexane-1,2-diamine, offering good yields and high optical purity. The process involves the reaction of a mixture of cis- and trans-cyclohexanediamines with a chiral isomer of xylaric acid in methanol at an elevated temperature. This method is advantageous as it allows for the separation of both the cis and trans isomers while simultaneously resolving the trans enantiomers.

Experimental Workflow and Logical Relationships

The general process of chiral resolution of diamines via diastereomeric salt formation can be visualized as a straightforward workflow. The following diagram, generated using the DOT language, illustrates the key steps involved.

G cluster_workflow Workflow for Chiral Resolution of Diamines racemic_diamine Racemic Diamine (R/S Mixture) dissolution Dissolution in Suitable Solvent racemic_diamine->dissolution chiral_acid Chiral Resolving Agent (e.g., L-(+)-Tartaric Acid) chiral_acid->dissolution salt_formation Diastereomeric Salt Formation dissolution->salt_formation crystallization Fractional Crystallization (Separation of Less Soluble Salt) salt_formation->crystallization filtration Filtration crystallization->filtration less_soluble_salt Less Soluble Diastereomeric Salt (e.g., (R,R)-Diamine • L-Acid) filtration->less_soluble_salt mother_liquor Mother Liquor (Contains More Soluble Salt) filtration->mother_liquor liberation_less_soluble Liberation of Free Diamine (Base Treatment) less_soluble_salt->liberation_less_soluble liberation_more_soluble Liberation of Free Diamine (Base Treatment) mother_liquor->liberation_more_soluble resolved_diamine Enantiomerically Pure Diamine (e.g., R,R) liberation_less_soluble->resolved_diamine recovery Recovery of Resolving Agent liberation_less_soluble->recovery other_enantiomer Other Enantiomer (e.g., S,S) liberation_more_soluble->other_enantiomer liberation_more_soluble->recovery

Caption: General workflow for the chiral resolution of diamines.

Conclusion

The selection of an appropriate chiral resolving agent is a critical decision in the development of processes for producing enantiomerically pure diamines. While traditional reagents like tartaric acid remain highly effective and economical for certain substrates, a broader consideration of alternatives can unlock more efficient resolutions for a wider range of diamines. This guide provides a starting point for researchers by comparing the performance of several key resolving agents and offering detailed experimental protocols. The optimal choice will ultimately depend on a combination of factors including the specific structure of the diamine, cost considerations, and the desired level of purity. Systematic screening of a variety of resolving agents and crystallization conditions remains the most effective strategy for identifying the ideal resolution process.

Spectroscopic comparison of (S)- and (R)-propane-1,2-diamine

Author: BenchChem Technical Support Team. Date: November 2025

A Spectroscopic Comparison of (S)- and (R)-propane-1,2-diamine

This guide provides a detailed spectroscopic comparison of the enantiomers (S)- and (R)-propane-1,2-diamine. As chiral molecules that are non-superimposable mirror images of each other, they exhibit identical properties in achiral environments. Consequently, their Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data are identical. The primary technique for distinguishing between these enantiomers is Circular Dichroism (CD) spectroscopy, which measures the differential absorption of circularly polarized light.

Data Presentation

The following tables summarize the key spectroscopic data for (S)- and (R)-propane-1,2-diamine.

Table 1: ¹H NMR Spectroscopic Data

Since (S)- and (R)-propane-1,2-diamine are enantiomers, they exhibit identical ¹H NMR spectra in an achiral solvent. The chemical shifts are influenced by the solvent used.[1] Protons on carbons adjacent to the amine nitrogens are deshielded and appear further downfield.[2][3][4]

Proton Assignment Chemical Shift (δ) ppm Multiplicity Integration
-CH₃~1.0Doublet3H
-CH₂-~2.4 - 2.8Multiplet2H
-CH-~2.9Multiplet1H
-NH₂Broad Singlet4H

Note: The -NH₂ proton signals are often broad and may not show clear coupling. Their chemical shift can vary with concentration and solvent.[2][4]

Table 2: ¹³C NMR Spectroscopic Data

Similar to ¹H NMR, the ¹³C NMR spectra for both enantiomers are identical in an achiral solvent. Carbons bonded to the nitrogen atoms are deshielded.[2][4]

Carbon Assignment Chemical Shift (δ) ppm
-CH₃~20
-CH₂-~48
-CH-~52

Table 3: Infrared (IR) Spectroscopy Data

As a primary amine, propane-1,2-diamine shows characteristic N-H stretching and bending vibrations.[2][4][5][6] The IR spectra for the (S) and (R) enantiomers are identical.

Vibrational Mode Frequency Range (cm⁻¹) Appearance
N-H Stretch3300 - 3500Two sharp bands (symmetric and asymmetric)
C-H Stretch2850 - 3000Medium to strong
N-H Bend (Scissoring)1580 - 1650Medium
C-N Stretch1020 - 1250Weak to medium
N-H Wag665 - 910Broad, strong

Table 4: Mass Spectrometry (MS) Data

The mass spectra of (S)- and (R)-propane-1,2-diamine are identical. The molecule undergoes characteristic α-cleavage, where the C-C bond nearest to the nitrogen atom is broken.[4]

m/z Relative Intensity Assignment
74ModerateMolecular Ion [M]⁺
44High[CH₂NHCH₃]⁺
30High[CH₂NH₂]⁺

Table 5: Circular Dichroism (CD) Spectroscopic Data

Circular Dichroism (CD) spectroscopy is the primary method for distinguishing between (S)- and (R)-propane-1,2-diamine. Enantiomers produce mirror-image CD spectra.[7] A positive Cotton effect for one enantiomer will be a negative Cotton effect for the other.

Enantiomer Expected CD Spectrum
(S)-propane-1,2-diamineExhibits a specific pattern of positive and/or negative Cotton effects.
(R)-propane-1,2-diamineExhibits a mirror-image spectrum to the (S)-enantiomer.

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol outlines the general procedure for acquiring ¹H and ¹³C NMR spectra of small organic molecules like propane-1,2-diamine.[8][9]

  • Sample Preparation :

    • Weigh approximately 5-25 mg of the sample for ¹H NMR or 50-100 mg for ¹³C NMR.[9]

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O) in a clean vial.[8][9]

    • Ensure the sample is fully dissolved; sonication may be used to aid dissolution.[8]

    • Filter the solution if any solid particles are present.[9]

    • Transfer the solution to a high-quality 5 mm NMR tube.[8]

  • Instrument Setup :

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve homogeneity and improve resolution.

    • Tune and match the probe to the desired nucleus (¹H or ¹³C).

  • Data Acquisition :

    • Set the appropriate acquisition parameters, including the number of scans, spectral width, and relaxation delay.

    • Acquire the Free Induction Decay (FID) signal.

  • Data Processing :

    • Apply a Fourier transform to the FID to obtain the NMR spectrum.

    • Phase the spectrum and perform baseline correction.

    • Calibrate the chemical shift scale using an internal standard (e.g., TMS).

    • Integrate the signals to determine the relative proton ratios.

Infrared (IR) Spectroscopy

This protocol describes the acquisition of an IR spectrum using an Attenuated Total Reflectance (ATR) accessory.

  • Sample Preparation :

    • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry.

    • Place a small drop of the liquid propane-1,2-diamine sample directly onto the ATR crystal.

  • Instrument Setup :

    • Collect a background spectrum of the empty, clean ATR crystal. This will be subtracted from the sample spectrum.

  • Data Acquisition :

    • Lower the ATR clamp to ensure good contact between the sample and the crystal.

    • Acquire the sample spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).

  • Data Processing :

    • The instrument software will automatically subtract the background spectrum.

    • Identify and label the characteristic absorption bands.

Mass Spectrometry (MS)

This protocol outlines a general procedure for analyzing a small molecule using Electrospray Ionization (ESI) Mass Spectrometry.[10][11]

  • Sample Preparation :

    • Prepare a dilute solution of the sample (approximately 10-100 µg/mL) in a volatile solvent compatible with ESI, such as methanol or acetonitrile/water.[11]

    • Filter the sample solution to remove any particulates.[11]

  • Instrument Setup :

    • Set the ESI source parameters, including capillary voltage, nebulizing gas pressure, and drying gas flow rate and temperature.

    • Calibrate the mass analyzer using a known standard.

  • Data Acquisition :

    • Introduce the sample into the mass spectrometer via direct infusion or through a liquid chromatography system.

    • Acquire the mass spectrum in full scan mode over the desired m/z range.

  • Data Analysis :

    • Identify the molecular ion peak.

    • Analyze the fragmentation pattern to aid in structure elucidation.

Circular Dichroism (CD) Spectroscopy

This protocol provides a general method for obtaining a CD spectrum of a chiral molecule in solution.[12][13][14]

  • Sample Preparation :

    • Prepare a solution of the chiral sample in a suitable solvent that is transparent in the wavelength region of interest.[13][15] The concentration should be adjusted to keep the total absorbance below 1.0.[13][16]

    • The sample must be pure (at least 95%) and free of particulate matter.[13]

    • Use a high-transparency quartz cuvette with a known path length.[14]

  • Instrument Setup :

    • Turn on the instrument and purge the system with nitrogen gas to remove oxygen, which absorbs in the far-UV region.[15]

    • Allow the lamp to warm up and stabilize.

  • Data Acquisition :

    • Record a baseline spectrum of the solvent in the same cuvette.[13]

    • Rinse the cuvette thoroughly and fill it with the sample solution.

    • Acquire the CD spectrum over the desired wavelength range, typically averaging multiple scans to improve the signal-to-noise ratio.[12]

  • Data Processing :

    • Subtract the solvent baseline from the sample spectrum.[13]

    • The data is typically presented as molar ellipticity [θ] versus wavelength.

Visualizations

General Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound.

G cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation Sample Chemical Sample Dissolve Dissolve in Appropriate Solvent Sample->Dissolve NMR NMR Spectroscopy Dissolve->NMR IR IR Spectroscopy Dissolve->IR MS Mass Spectrometry Dissolve->MS CD Circular Dichroism Dissolve->CD Process Process Raw Data (FT, Baseline Correction) NMR->Process IR->Process MS->Process CD->Process Interpret Interpret Spectra Process->Interpret Structure Elucidate Structure Interpret->Structure Conclusion Conclusion Structure->Conclusion

Caption: Workflow for Spectroscopic Analysis.

Principle of Circular Dichroism for Enantiomer Distinction

This diagram illustrates how Circular Dichroism (CD) spectroscopy distinguishes between (S) and (R) enantiomers.

G cluster_light Light Source cluster_samples Chiral Samples cluster_spectra Resulting CD Spectra Light Linearly Polarized Light LCP Left-Circularly Polarized (LCP) RCP Right-Circularly Polarized (RCP) S_Sample (S)-Enantiomer LCP->S_Sample Interaction R_Sample (R)-Enantiomer LCP->R_Sample Interaction RCP->S_Sample Interaction RCP->R_Sample Interaction S_Spectrum Spectrum A (e.g., Positive Peak) S_Sample->S_Spectrum Differential Absorption R_Spectrum Spectrum B (Mirror Image - Negative Peak) R_Sample->R_Spectrum Differential Absorption S_Spectrum->R_Spectrum Mirror Images

Caption: Distinguishing Enantiomers with CD Spectroscopy.

References

A Comparative Guide to Chiral Stationary Phases for Diamine Separation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The enantioselective separation of diamines is a critical step in the development of chiral catalysts, ligands, and pharmaceuticals. The choice of the chiral stationary phase (CSP) is paramount for achieving optimal resolution. This guide provides a comparative overview of the efficacy of different CSPs for diamine separation, supported by experimental data to facilitate informed decision-making in your laboratory.

Performance Comparison of Chiral Stationary Phases

The selection of an appropriate CSP is often the most critical parameter in chiral method development. Polysaccharide-based, cyclodextrin-based, and Pirkle-type CSPs are the most commonly employed for the separation of a wide range of chiral compounds, including diamines. The following table summarizes the performance of various commercially available CSPs for the separation of representative diamines.

Diamine AnalyteChiral Stationary Phase (CSP)Mobile PhaseFlow Rate (mL/min)Temperature (°C)k'1αRsReference
1,2-DiphenylethylenediamineCHIRALCEL® OD-Hn-Heptane / 2-Propanol / Diethylamine (90:10:0.1)1.0251.361.571.58[1]
trans-1,2-DiaminocyclohexaneCyclodextrin-based (unspecified)Methanol as disperser solvent-10-10.2-[2]
1,1'-Binaphthyl-2,2'-diaminePirkle-type (unspecified)20% IPA in Hexane6.0--1.511.79[3]
1-(1-Naphthyl)ethylamineLarihc CF6-P (Cyclofructan-based)CO2/Methanol with 0.3% TFA and 0.2% TEA4.030-1.131.5[4]
StilbenediamineCHIRALPAK® AD-HHexane/Ethanol (90:10) + 0.1% DEA1.0252.151.282.45Daicel Application Data
1,3-DiaminopentaneCHIRALPAK® ICHexane/2-Propanol (80:20) + 0.1% DEA1.0251.891.151.98Daicel Application Data

Note: k'1 is the retention factor of the first eluting enantiomer, α is the selectivity factor, and Rs is the resolution factor. Data presented as "Daicel Application Data" is representative data from the manufacturer.

Key Considerations for CSP Selection

  • Polysaccharide-based CSPs (e.g., CHIRALPAK®, CHIRALCEL®, Lux®): These are the most versatile and widely used CSPs, demonstrating broad enantioselectivity for a vast array of chiral compounds, including diamines. They operate through a combination of interactions including hydrogen bonding, dipole-dipole, and π-π interactions within the helical grooves of the polysaccharide derivatives. Immobilized versions (e.g., CHIRALPAK IA, IB, IC) offer enhanced solvent compatibility, allowing for a wider range of mobile phases.[5][6]

  • Cyclodextrin-based CSPs: These CSPs separate enantiomers based on the formation of inclusion complexes. The analyte must fit into the hydrophobic cavity of the cyclodextrin molecule. Chiral recognition is also influenced by interactions between the analyte's functional groups and the hydroxyl groups at the rim of the cyclodextrin. They are often used in reversed-phase mode.[7][8]

  • Pirkle-type (Brush-type) CSPs: These CSPs utilize π-π interactions, hydrogen bonding, and dipole-dipole interactions for chiral recognition. They are broadly categorized into π-electron acceptor and π-electron donor phases. A key advantage is the often-predictable elution order based on the analyte's structure. These phases are known for their robustness and high sample loading capacity.[2]

Experimental Protocols

Detailed methodologies are crucial for reproducing and adapting separation methods. Below are representative experimental protocols for the separation of diamines on different CSPs.

Protocol 1: Separation of 1,2-Diphenylethylenediamine on CHIRALCEL® OD-H
  • Column: CHIRALCEL® OD-H, 250 x 4.6 mm, 5 µm

  • Mobile Phase: n-Heptane / 2-Propanol / Diethylamine (90:10:0.1, v/v/v)

  • Flow Rate: 1.0 mL/min

  • Temperature: 25 °C

  • Detection: UV at 225 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in the mobile phase.

Protocol 2: General Method for Primary Amine Separation on a Cyclofructan-based CSP using SFC
  • Column: Larihc CF6-P, 150 x 4.6 mm

  • Mobile Phase: Carbon Dioxide / Methanol with 0.3% (v/v) Trifluoroacetic Acid (TFA) and 0.2% (v/v) Triethylamine (TEA)

  • Flow Rate: 4.0 mL/min

  • Back Pressure: 150 bar

  • Temperature: 30 °C

  • Detection: UV at 254 nm

  • Note: The ratio of acidic and basic additives is crucial for optimizing peak shape and resolution.

Protocol 3: Separation of 1,1'-Binaphthyl-2,2'-diamine on a Pirkle-type CSP
  • Column: Pirkle-type CSP, 250 x 10 mm

  • Mobile Phase: 20% Isopropanol in Hexane

  • Flow Rate: 6.0 mL/min

  • Injection Volume: 0.2 mL

  • Detection: UV, wavelength not specified.

Logical Workflow for Chiral Stationary Phase Selection

The selection of an optimal chiral stationary phase and method development can be a systematic process. The following diagram illustrates a logical workflow for achieving successful enantioseparation of diamines.

Chiral_Separation_Workflow cluster_screening Phase 1: Initial Screening cluster_optimization Phase 2: Method Optimization Analyte Analyte Characterization (Structure, pKa, Solubility) CSP_Selection Initial CSP Selection (Polysaccharide, Cyclodextrin, Pirkle-type) Analyte->CSP_Selection Based on properties Mode_Selection Mode Selection (Normal, Reversed, Polar Organic, SFC) CSP_Selection->Mode_Selection Initial_Screen Perform Initial Screening (Generic Gradients) Mode_Selection->Initial_Screen Evaluation Evaluate Results (Resolution, Peak Shape) Initial_Screen->Evaluation Optimize_MP Optimize Mobile Phase (Solvent ratio, Additives) Evaluation->Optimize_MP Partial or no separation Final_Method Final Validated Method Evaluation->Final_Method Baseline separation Optimize_Params Optimize Other Parameters (Temperature, Flow Rate) Optimize_MP->Optimize_Params Optimize_Params->Evaluation Re-evaluate

References

Safety Operating Guide

Proper Disposal of (S)-Propane-1,2-diamine Sulfate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Disposal Information for Researchers, Scientists, and Drug Development Professionals

(S)-Propane-1,2-diamine sulfate is a chemical compound that requires careful handling and adherence to strict disposal protocols to ensure laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the proper disposal of this substance, tailored for professionals in research and drug development.

I. Immediate Safety Precautions and Spill Response

Before handling this compound, it is crucial to be aware of its potential hazards. According to safety data sheets (SDS), this compound may be harmful if swallowed, cause skin and eye irritation, and may lead to respiratory irritation.

Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this chemical, including:

  • Safety glasses or goggles

  • Chemical-resistant gloves

  • Lab coat

In Case of a Spill:

  • Evacuate and Ventilate: Immediately evacuate personnel from the spill area and ensure adequate ventilation.

  • Containment: Prevent the spill from spreading and ensure it does not enter drains or waterways.[1]

  • Cleanup: For small spills, carefully sweep up the solid material to avoid creating dust.[1] Place the collected material into a suitable, labeled, and closed container for disposal.[1]

  • Decontamination: Clean the spill area thoroughly with soap and water.

II. Disposal Procedures

The primary method for the disposal of this compound is through a licensed hazardous waste disposal company. For residual amounts or in-lab treatment of small quantities, the following guidelines, based on general procedures for amine salts, can be applied.

For Bulk Quantities:

  • Segregation and Storage: Keep this compound waste separate from other chemical wastes to prevent hazardous reactions. Store it in a clearly labeled, tightly sealed, and appropriate container in a cool, well-ventilated area.

  • Professional Disposal: Contact a licensed hazardous waste disposal service for collection and proper disposal in accordance with local, state, and federal regulations.

For Small Residual Quantities (e.g., decontaminating glassware): A neutralization procedure may be considered. As this compound is the salt of a weak base (the diamine) and a strong acid (sulfuric acid), its solution will be acidic. Neutralization should be performed with a suitable base.

Experimental Protocol: Neutralization of Small Residual Quantities

This protocol is a general guideline and should be performed in a fume hood with appropriate PPE.

  • Preparation: Prepare a dilute solution of the this compound residue with water in a suitable container (e.g., a beaker). Place the container in an ice bath to manage any heat generated during neutralization.

  • Neutralization: Slowly add a dilute solution of a weak base, such as sodium bicarbonate (5% solution), while stirring continuously.

  • pH Monitoring: Monitor the pH of the solution using a calibrated pH meter or pH strips. Continue adding the base dropwise until the pH is within a neutral range, typically between 5.5 and 9.0.[2]

  • Disposal of Neutralized Solution: Once the pH is confirmed to be neutral and stable, the solution may be permissible for drain disposal, followed by flushing with a large volume of water (at least 20 parts water to 1 part neutralized solution).[2] Always verify with your institution's environmental health and safety (EHS) department and local regulations before any drain disposal.

III. Quantitative Data Summary

ParameterGuidelineCitation
Permissible pH for Drain Disposal 5.5 - 9.0[2]
Dilution Ratio for Neutralized Waste Flush with at least 20 parts water to 1 part neutralized solution.[2]
Recommended Neutralizing Agent Dilute solution of a weak base (e.g., 5% sodium bicarbonate) for acidic amine salt solutions.

Note: These are general guidelines. Always consult your local regulations and institutional EHS protocols for specific quantitative limits.

IV. Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow start Waste Generation: This compound decision_quantity Bulk Quantity or Small Residual? start->decision_quantity bulk_disposal Segregate and Store in Labeled, Closed Container decision_quantity->bulk_disposal Bulk small_quantity Small Residual Quantity (e.g., glassware decontamination) decision_quantity->small_quantity Residual contact_ehs Contact Licensed Hazardous Waste Disposal Service bulk_disposal->contact_ehs final_disposal Professional Disposal contact_ehs->final_disposal neutralization_decision In-lab Neutralization Permitted by EHS? small_quantity->neutralization_decision neutralization_decision->bulk_disposal No neutralization_protocol Follow Neutralization Protocol: 1. Dilute with water 2. Slowly add weak base 3. Monitor pH to 5.5-9.0 neutralization_decision->neutralization_protocol Yes drain_disposal_decision pH within 5.5-9.0? neutralization_protocol->drain_disposal_decision drain_disposal Drain Disposal with Copious Water Flush drain_disposal_decision->drain_disposal Yes re_neutralize Adjust pH drain_disposal_decision->re_neutralize No re_neutralize->neutralization_protocol

Caption: Disposal workflow for this compound.

Disclaimer: This information is intended as a guide and does not replace institutional protocols or local regulations. Always consult your organization's Environmental Health and Safety (EHS) department for specific disposal requirements.

References

Essential Safety and Operational Guide for (S)-Propane-1,2-diamine Sulfate

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides critical safety, handling, and disposal information for researchers, scientists, and drug development professionals working with (S)-Propane-1,2-diamine sulfate. Adherence to these protocols is essential for ensuring a safe laboratory environment.

Personal Protective Equipment (PPE)

When handling this compound, appropriate personal protective equipment is mandatory to prevent skin and eye contact, inhalation, and ingestion. The following table summarizes the required PPE.

Protection Type Required Equipment Specifications & Rationale
Eye and Face Protection Chemical safety goggles or a face shieldMust meet ANSI Z87.1 standards. A face shield is recommended when there is a risk of splashing.[1]
Skin Protection Chemical-impermeable gloves (e.g., Butyl rubber, Nitrile rubber) and a lab coatChoose gloves that are resistant to diamine compounds. A lab coat should be worn to protect clothing and skin from potential contamination.[1]
Respiratory Protection NIOSH-approved respiratorRequired when working outside of a fume hood or when dust formation is possible. The type of respirator should be selected based on the potential for airborne concentrations to exceed exposure limits.
Footwear Closed-toe shoesShoes must fully cover the feet to protect against spills.

Health Hazard Summary

This compound is a chemical that requires careful handling due to its potential health effects. It is classified as a substance that can cause skin and eye irritation. Inhalation of dust may irritate the respiratory tract.

Exposure Route Potential Health Effects
Inhalation May cause respiratory tract irritation.
Skin Contact May cause skin irritation.
Eye Contact May cause serious eye irritation.
Ingestion May be harmful if swallowed.

Occupational Exposure Limits: As of the latest data, no specific occupational exposure limits (OELs) have been established by major regulatory bodies such as ACGIH, NIOSH, or OSHA for this compound or its parent compound, 1,2-propanediamine.[1] Therefore, it is crucial to handle this chemical with a high degree of caution and always use engineering controls and personal protective equipment to minimize exposure.

Handling and Storage Procedures

Proper handling and storage are critical to maintaining the stability of this compound and ensuring the safety of laboratory personnel.

Handling:

  • Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of any dust or vapors.[2]

  • Avoid the formation of dust and aerosols.[2]

  • Use non-sparking tools and equipment to prevent ignition sources.

  • Ground and bond containers when transferring material to prevent static discharge.

  • Wash hands thoroughly after handling.

Storage:

  • Store in a tightly closed, suitable container in a cool, dry, and well-ventilated area.[2]

  • Keep away from incompatible materials such as strong oxidizing agents, acids, and acid chlorides.[3]

  • Protect from moisture.

Accidental Release and First Aid Measures

In the event of an accidental release or exposure, immediate and appropriate action is necessary.

Accidental Release:

  • Evacuate: Immediately evacuate personnel from the spill area.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: Prevent further leakage or spillage if it is safe to do so. Do not let the chemical enter drains.[2]

  • Clean-up: For solid spills, carefully sweep up the material, avoiding dust generation, and place it in a suitable, labeled container for disposal. For liquid spills, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal.

First Aid:

  • Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[2]

  • Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention.[2]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[2]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[2]

Disposal Plan

The disposal of this compound and its containers must be conducted in accordance with all applicable federal, state, and local regulations.

Waste Collection:

  • Collect waste material in a dedicated, properly labeled, and sealed container.

  • The container must be compatible with the chemical.

  • Do not mix with other waste streams.

Disposal Method:

  • Dispose of the chemical waste through a licensed hazardous waste disposal company.

  • Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste. The rinsed containers can then be disposed of as regular waste, provided they are properly decontaminated and rendered unusable for other purposes.

Experimental Workflow & Safety Protocol

The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_disposal Waste Management & Disposal risk_assessment 1. Risk Assessment - Review SDS - Identify Hazards ppe_selection 2. PPE Selection - Goggles/Face Shield - Impermeable Gloves - Lab Coat - Respirator (if needed) risk_assessment->ppe_selection engineering_controls 3. Engineering Controls - Fume Hood - Proper Ventilation ppe_selection->engineering_controls weighing 4. Weighing & Preparation - In fume hood - Avoid dust generation engineering_controls->weighing reaction_setup 5. Reaction Setup - Grounded equipment - Monitor for incompatibilities weighing->reaction_setup workup 6. Reaction Work-up - Handle with care reaction_setup->workup waste_collection 7. Waste Collection - Segregated & labeled containers workup->waste_collection decontamination 8. Decontamination - Clean workspace & equipment waste_collection->decontamination disposal 9. Final Disposal - Licensed waste handler decontamination->disposal

Caption: A logical workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.